Product packaging for 3,6-Bis(diethylamino)-1,2,4,5-tetrazine(Cat. No.:CAS No. 19455-89-1)

3,6-Bis(diethylamino)-1,2,4,5-tetrazine

Cat. No.: B097929
CAS No.: 19455-89-1
M. Wt: 224.31 g/mol
InChI Key: INCOQXSJCIGEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,6-Bis(diethylamino)-1,2,4,5-tetrazine is a specialized derivative of the 1,2,4,5-tetrazine heterocycle, a six-membered aromatic ring system known for its high nitrogen content . This structural class is extensively investigated in the development of High Energy Density Materials (HEDMs) for potential applications in propellants and explosives, as the tetrazine ring can contribute to thermal stability and desirable detonation parameters . Beyond energetic materials, the electron-deficient nature of the tetrazine core makes its derivatives, such as this bis(diethylamino) analog, strong candidates for use in organic electronics, including the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where it can function as an electron-accepting component . The diethylamino substituents are strong electron donors, creating a push-pull system that likely influences the compound's absorption and emission properties, making it of interest in materials science and photophysical studies. Researchers value this compound for exploring structure-property relationships in nitrogen-rich heterocycles. This compound is provided as a high-purity solid for research applications. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N6 B097929 3,6-Bis(diethylamino)-1,2,4,5-tetrazine CAS No. 19455-89-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19455-89-1

Molecular Formula

C10H20N6

Molecular Weight

224.31 g/mol

IUPAC Name

3-N,3-N,6-N,6-N-tetraethyl-1,2,4,5-tetrazine-3,6-diamine

InChI

InChI=1S/C10H20N6/c1-5-15(6-2)9-11-13-10(14-12-9)16(7-3)8-4/h5-8H2,1-4H3

InChI Key

INCOQXSJCIGEBK-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NN=C(N=N1)N(CC)CC

Canonical SMILES

CCN(CC)C1=NN=C(N=N1)N(CC)CC

Synonyms

3,6-Bis(diethylamino)-1,2,4,5-tetrazine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine, a member of the s-tetrazine family of aromatic heterocyclic compounds. Due to the limited availability of specific data for this particular derivative, this guide also draws upon the well-established chemistry of the broader class of 3,6-disubstituted-1,2,4,5-tetrazines to infer and contextualize its expected properties and reactivity.

Core Chemical Properties

While specific experimental data for this compound is not widely available in the literature, its core chemical properties can be inferred from the general characteristics of 3,6-disubstituted-1,2,4,5-tetrazines. These compounds are typically colored solids, with the color arising from a weak n→π* transition in the visible region of the electromagnetic spectrum.

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₀H₁₈N₆Based on chemical structure
Molecular Weight 222.29 g/mol Calculated from the molecular formula
Appearance Likely a colored (red to purple) crystalline solidCharacteristic of 1,2,4,5-tetrazines
Solubility Expected to be soluble in common organic solventsBased on the properties of other substituted tetrazines
Stability May exhibit moderate stability; sensitive to strong acids and prolonged exposure to nucleophilesElectron-donating groups can increase susceptibility to degradation

Synthesis

The synthesis of 3,6-disubstituted-1,2,4,5-tetrazines is well-established, with the Pinner synthesis and its modifications being the most common routes. These methods generally involve the reaction of a nitrile with hydrazine to form a dihydrotetrazine intermediate, which is then oxidized to the corresponding tetrazine.

General Experimental Protocol (Pinner Synthesis)

A plausible synthetic route to this compound would involve the use of diethylcyanamide as the nitrile precursor.

Step 1: Formation of the Amidrazone

Diethylcyanamide is reacted with hydrazine hydrate in an appropriate solvent (e.g., ethanol) to form the corresponding amidrazone.

Step 2: Dimerization to Dihydrotetrazine

The amidrazone undergoes a self-condensation reaction, often catalyzed by a weak acid, to form the 3,6-bis(diethylamino)-1,2-dihydro-1,2,4,5-tetrazine intermediate.

Step 3: Oxidation

The dihydrotetrazine is oxidized to the final product, this compound. Common oxidizing agents for this step include sodium nitrite in acidic media, or milder reagents for sensitive substrates.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_final Final Product Diethylcyanamide Diethylcyanamide Amidrazone Amidrazone Diethylcyanamide->Amidrazone + Hydrazine Hydrazine Hydrazine Dihydrotetrazine Dihydrotetrazine Amidrazone->Dihydrotetrazine Dimerization This compound This compound Dihydrotetrazine->this compound Oxidation

Synthesis of this compound.

Reactivity and Applications in Drug Development

The reactivity of 1,2,4,5-tetrazines is dominated by their participation in inverse-electron-demand Diels-Alder (iEDDA) reactions. This "click" chemistry is a cornerstone of bioorthogonal chemistry, enabling the selective labeling of biomolecules in complex biological environments.

The substituents at the 3 and 6 positions of the tetrazine ring play a crucial role in modulating its reactivity. Electron-withdrawing groups generally increase the rate of the iEDDA reaction, while electron-donating groups decrease it. The diethylamino groups in the target molecule are strongly electron-donating, and therefore, this compound is expected to be less reactive in iEDDA reactions compared to tetrazines bearing electron-withdrawing substituents.

Despite a potentially lower reaction rate, this compound could still be valuable in applications where a slower, more controlled reaction is desired. The increased electron density may also impart other useful properties, such as altered fluorescence or solubility.

Bioorthogonal Chemistry Workflow

The general workflow for using a tetrazine in a bioorthogonal labeling experiment involves the reaction of the tetrazine with a strained dienophile, such as a trans-cyclooctene (TCO) or a norbornene derivative, that has been incorporated into a biomolecule of interest.

Bioorthogonal_Reaction cluster_reactants Reactants cluster_process Reaction cluster_product Product Tetrazine_Probe This compound (Bioorthogonal Probe) iEDDA Inverse-Electron-Demand Diels-Alder Reaction Tetrazine_Probe->iEDDA Biomolecule_TCO Biomolecule-TCO (Target) Biomolecule_TCO->iEDDA Labeled_Biomolecule Labeled Biomolecule iEDDA->Labeled_Biomolecule Covalent Bond Formation

An In-Depth Technical Guide to the Synthesis and Characterization of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine, a symmetrically substituted s-tetrazine derivative. This class of compounds is of significant interest in various fields, including bioorthogonal chemistry, materials science, and energetic materials, due to the unique electronic properties of the tetrazine core.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, most commonly 3,6-dichloro-1,2,4,5-tetrazine, with diethylamine. The electron-deficient nature of the tetrazine ring makes it highly susceptible to attack by nucleophiles, facilitating the displacement of leaving groups such as halides.

A plausible synthetic pathway is initiated with the preparation of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, a key intermediate. This intermediate can then be converted to 3,6-dichloro-1,2,4,5-tetrazine. Subsequent reaction with an excess of diethylamine yields the desired this compound. The synthesis of a related compound, 3-chloro-6-diethylamino-1,2,4,5-tetrazine, has been reported, suggesting the feasibility of this approach for the bis-substituted product.

Experimental Protocol: Synthesis of 3,6-dichloro-1,2,4,5-tetrazine (Precursor)

A common method for the synthesis of 3,6-dichloro-1,2,4,5-tetrazine involves the chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine.

  • Reaction: 3,6-dihydrazino-1,2,4,5-tetrazine is treated with a chlorinating agent, such as trichloroisocyanuric acid, in an appropriate solvent like acetonitrile.

  • Conditions: The reaction is typically carried out at reduced temperatures (e.g., 0-20°C) to control the exothermic nature of the reaction.

  • Work-up: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography.

Experimental Protocol: Synthesis of this compound

  • Reaction: To a solution of 3,6-dichloro-1,2,4,5-tetrazine in a suitable dry solvent (e.g., 1,4-dioxane or acetonitrile), an excess of diethylamine is added, along with a non-nucleophilic base such as triethylamine to scavenge the HCl byproduct.

  • Conditions: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

  • Work-up: Upon completion, the solvent is removed in vacuo. The resulting residue can be purified by column chromatography to yield the pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected characterization data.

Analytical Technique Expected Observations
¹H NMR A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups and a triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.
¹³C NMR Resonances for the tetrazine ring carbons, and the methylene and methyl carbons of the diethylamino substituents. The carbon of the tetrazine ring is expected at approximately 167.42 ppm.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-N stretching and the tetrazine ring vibrations.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of this compound.
Melting Point A sharp melting point is indicative of a pure compound.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should align with the calculated theoretical values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthesis pathway and a general workflow for the characterization of the target compound.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis Guanidine_Derivative Guanidine Derivative Dihydrotetrazine_Intermediate Dihydrotetrazine Intermediate Guanidine_Derivative->Dihydrotetrazine_Intermediate Cyclization Dichloro_Tetrazine 3,6-Dichloro-1,2,4,5-tetrazine Dihydrotetrazine_Intermediate->Dichloro_Tetrazine Chlorination Target_Molecule This compound Dichloro_Tetrazine->Target_Molecule Nucleophilic Substitution Diethylamine Diethylamine Diethylamine->Target_Molecule

Caption: Synthesis pathway for this compound.

Characterization_Workflow Synthesized_Product Synthesized Product Purification Purification (e.g., Column Chromatography) Synthesized_Product->Purification Purity_Assessment Purity Assessment (e.g., TLC, HPLC) Purification->Purity_Assessment Structure_Elucidation Structure Elucidation Purity_Assessment->Structure_Elucidation Physical_Properties Physical Properties Purity_Assessment->Physical_Properties NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR IR IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Melting_Point Melting Point Physical_Properties->Melting_Point Elemental_Analysis Elemental Analysis Physical_Properties->Elemental_Analysis

Caption: General workflow for the characterization of the synthesized compound.

The Inverse Electron Demand Diels-Alder (IEDDA) Click Chemistry of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 3,6-bis(diethylamino)-1,2,4,5-tetrazine in the realm of click chemistry. This electron-rich tetrazine derivative participates in inverse electron demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal chemistry, enabling the selective and rapid formation of covalent bonds in complex biological environments. This document outlines the core principles of its reactivity, provides detailed experimental protocols, and presents quantitative data to inform the design and execution of experiments in drug development and biomedical research.

Core Mechanism of Action: The Inverse Electron Demand Diels-Alder Reaction

The primary mechanism of action for this compound in click chemistry is the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction is a type of [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile. However, in the case of IEDDA, the electronic demand is reversed: the tetrazine acts as the electron-poor component, and a strained, electron-rich alkene or alkyne serves as the dienophile.

The reaction proceeds in a two-step process:

  • [4+2] Cycloaddition: The tetrazine and the dienophile undergo a concerted cycloaddition to form a highly unstable, bicyclic intermediate.

  • Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂). This step drives the reaction to completion and results in the formation of a stable dihydropyridazine product, which may further oxidize to a pyridazine.

The rate of the IEDDA reaction is critically influenced by the electronic properties of the substituents on the tetrazine ring. Electron-withdrawing groups generally accelerate the reaction by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the dienophile's Highest Occupied Molecular Orbital (HOMO). Conversely, electron-donating groups, such as the diethylamino groups in this compound, raise the LUMO energy, leading to a slower reaction rate compared to their electron-deficient counterparts.

Despite the slower kinetics, tetrazines with electron-donating groups offer advantages in terms of stability and can be beneficial in applications where extremely rapid reaction rates are not essential or where fine-tuning of the reaction kinetics is desired.

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the IEDDA reaction are a critical parameter for designing quantitative experiments. While specific kinetic data for this compound is not extensively reported in the literature, we can infer its reactivity based on studies of tetrazines with other electron-donating substituents. These studies consistently show that electron-donating groups decrease the reaction rate.

For context, the table below presents a comparison of second-order rate constants for various 3,6-disubstituted-1,2,4,5-tetrazines with the strained dienophile, bicyclo[6.1.0]non-4-yne (BCN), in methanol. It is important to note that the reaction rate is also dependent on the dienophile and the solvent used.[1]

3,6-Substituent on 1,2,4,5-TetrazineSubstituent EffectSecond-Order Rate Constant (k₂) with BCN in MeOH (M⁻¹s⁻¹)
Pyridin-2-ylElectron-withdrawing118
PhenylNeutral3.6
4-MethoxyphenylElectron-donating1.4
4-HydroxyphenylElectron-donating0.58
Diethylamino Strongly Electron-donating Estimated to be < 0.5

Table 1: Comparison of second-order rate constants for the reaction of various 3,6-disubstituted-1,2,4,5-tetrazines with BCN in methanol. The value for the diethylamino-substituted tetrazine is an estimation based on the trend of decreasing reactivity with increasing electron-donating character of the substituents.

Experimental Protocols

Synthesis of this compound

General Two-Step Procedure for Synthesis of 3,6-Diamino-1,2,4,5-tetrazines:

  • Formation of the Dihydrotetrazine:

    • To a slurry of a suitable amino-guanidine salt (e.g., 1,3-diaminoguanidine monohydrochloride for the parent diamino tetrazine) in an alcohol solvent (e.g., 2-propanol), add the appropriate ketone or aldehyde with stirring.

    • Allow the reaction to proceed at ambient temperature for several hours.

    • The resulting dihydrotetrazine salt will precipitate and can be collected by filtration.

  • Oxidation to the Tetrazine:

    • Dissolve the collected dihydrotetrazine salt in water.

    • To the stirred solution, add an oxidizing agent such as sodium perborate tetrahydrate.

    • The solution will typically turn a deep red or purple color, and the tetrazine product will crystallize out.

    • The product can be collected by filtration, washed with cold water, and dried.

Note: This is a generalized protocol and would require optimization for the specific synthesis of the diethylamino derivative.

Kinetic Analysis of the IEDDA Reaction by UV-Vis Spectroscopy

The progress of the IEDDA reaction can be conveniently monitored by UV-Vis spectroscopy by following the disappearance of the characteristic absorbance of the tetrazine chromophore, which typically has a maximum between 510 and 550 nm.[4][5]

Protocol for Pseudo-First-Order Kinetic Measurements:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in the desired solvent (e.g., methanol, PBS buffer). A typical concentration is in the low millimolar range (e.g., 1-5 mM).

    • Prepare a stock solution of the dienophile (e.g., a trans-cyclooctene derivative) in the same solvent at a concentration that is at least 10-fold higher than the tetrazine concentration to ensure pseudo-first-order conditions.

  • Spectroscopic Measurement:

    • In a quartz cuvette, place a known volume of the tetrazine stock solution and dilute with the solvent to the desired final concentration (typically in the micromolar range, e.g., 50-100 µM).

    • Place the cuvette in a temperature-controlled spectrophotometer and record the initial absorbance at the λmax of the tetrazine.

    • Initiate the reaction by adding a small volume of the concentrated dienophile stock solution to the cuvette and mix quickly.

    • Immediately begin recording the absorbance at the tetrazine's λmax over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the dienophile: k₂ = k_obs / [Dienophile].

General Protocol for Bioorthogonal Labeling

This protocol provides a general workflow for the labeling of a biomolecule functionalized with a dienophile using a tetrazine-containing probe.[4][6]

  • Preparation of Reactants:

    • Dissolve the dienophile-modified biomolecule (e.g., a protein with a TCO-lysine) in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the this compound labeling reagent in a compatible solvent (e.g., DMSO, DMF) to prepare a concentrated stock solution.

  • Labeling Reaction:

    • To the solution of the dienophile-modified biomolecule, add the tetrazine stock solution to achieve the desired final concentration. A slight molar excess of the tetrazine reagent may be used to ensure complete labeling.

    • Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the concentrations of the reactants and the rate constant of the specific tetrazine-dienophile pair.

  • Purification (Optional):

    • If necessary, remove the excess, unreacted tetrazine reagent using a suitable method such as size-exclusion chromatography (e.g., spin desalting column), dialysis, or precipitation.

  • Analysis:

    • Confirm the successful labeling of the biomolecule using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, or fluorescence imaging (if a fluorescent tetrazine was used).

Visualizations of Signaling Pathways and Experimental Workflows

Mechanism of the Inverse Electron Demand Diels-Alder (IEDDA) Reaction

IEDDA_Mechanism cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_retroda Retro-Diels-Alder Tetrazine 3,6-Bis(diethylamino)- 1,2,4,5-tetrazine (Diene) Intermediate Bicyclic Intermediate Tetrazine->Intermediate Dienophile Strained Dienophile (e.g., trans-Cyclooctene) Dienophile->Intermediate Product Dihydropyridazine Product Intermediate->Product N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: General mechanism of the IEDDA reaction.

Experimental Workflow for Bioorthogonal Labeling

Bioorthogonal_Labeling_Workflow Start Start PrepareReactants 1. Prepare Reactants - Dienophile-modified biomolecule - Tetrazine labeling reagent Start->PrepareReactants MixReactants 2. Mix Reactants Initiate IEDDA Reaction PrepareReactants->MixReactants Incubate 3. Incubate (Room Temperature or 37°C) MixReactants->Incubate Purify 4. Purify (Optional) Remove excess tetrazine Incubate->Purify Analyze 5. Analyze (SDS-PAGE, MS, Imaging) Purify->Analyze End End Analyze->End

Caption: Experimental workflow for bioorthogonal labeling.

Logic Diagram of Substituent Effects on Reaction Rate

Substituent_Effects Substituent Substituent on Tetrazine Ring EWG Electron-Withdrawing Group (EWG) (e.g., Pyridyl, Phenyl) Substituent->EWG EDG Electron-Donating Group (EDG) (e.g., Diethylamino, Methoxy) Substituent->EDG LowerLUMO Lowered LUMO Energy EWG->LowerLUMO HigherLUMO Raised LUMO Energy EDG->HigherLUMO LUMO Tetrazine LUMO Energy FasterRate Faster Reaction Rate LowerLUMO->FasterRate SlowerRate Slower Reaction Rate HigherLUMO->SlowerRate Rate IEDDA Reaction Rate FasterRate->Rate SlowerRate->Rate

Caption: Substituent effects on IEDDA reaction rate.

References

The Role of Diethylamino Groups in Tetrazine Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of diethylamino groups in modulating the reactivity of tetrazines, a class of compounds pivotal to advancements in bioorthogonal chemistry, particularly in the realm of drug development and molecular imaging. While direct quantitative data for diethylamino-substituted tetrazines is limited in the reviewed literature, this guide extrapolates their function based on well-established principles of physical organic chemistry and comparative data from analogous substituted tetrazines.

The Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: The Heart of Tetrazine Chemistry

The utility of tetrazines in biological applications stems from their participation in the inverse electron-demand Diels-Alder (IEDDA) reaction. This cycloaddition involves an electron-deficient diene, the tetrazine, reacting with an electron-rich dienophile, typically a strained alkene or alkyne like trans-cyclooctene (TCO).[1][2] The reaction is exceptionally fast and proceeds with high selectivity within complex biological milieu, making it a cornerstone of "click chemistry".[3] The reaction mechanism involves a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases molecular nitrogen, forming a stable dihydropyridazine product.[1]

Electronic Effects of Substituents on Tetrazine Reactivity

The rate of the IEDDA reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine).[4] Substituents on the tetrazine ring play a crucial role in modulating this energy gap and, consequently, the reaction kinetics.

  • Electron-Withdrawing Groups (EWGs): These groups, such as pyridyl or pyrimidyl, lower the LUMO energy of the tetrazine. This reduces the HOMO-LUMO energy gap with the dienophile, leading to a significant increase in the reaction rate.[5]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups, like alkyl or alkoxy groups, raise the LUMO energy of the tetrazine. This increases the HOMO-LUMO energy gap, resulting in a decreased reaction rate.[6]

The Diethylamino Group: A Strong Electron-Donating Influencer

The diethylamino group is a potent electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the tetrazine ring through resonance. Based on the principles of frontier molecular orbital theory, the presence of a diethylamino group on the tetrazine ring is expected to significantly decrease its reactivity in IEDDA reactions. This is a critical consideration for the design of bioorthogonal probes, where a balance between reactivity and stability is often desired. While highly reactive tetrazines are advantageous for rapid labeling, they can be less stable in aqueous biological environments.[5] Tetrazines with electron-donating substituents generally exhibit greater stability.[7]

Quantitative Analysis of Substituent Effects on Tetrazine Reactivity

To illustrate the impact of substituents on tetrazine reactivity, the following table summarizes the second-order rate constants (k₂) for the reaction of various substituted tetrazines with trans-cyclooctene (TCO), a commonly used dienophile.

Tetrazine Substituent(s)Substituent TypeSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)Electron-Withdrawing2000[3]
3-(pyrimidin-2-yl)-6-(pentan-1-amine)Electron-WithdrawingNot specified, but generally high[8]
3,6-diphenylNeutral3.6 (with BCN)Not specified
3,6-dimethylElectron-Donating0.54 (with axial TCO derivative)[9]

Note: The dienophile used in the diphenyltetrazine study was bicyclononyne (BCN), which has different reactivity compared to TCO. The data for dimethyl-tetrazine is with an axial TCO derivative. Direct comparison of absolute values should be made with caution; however, the relative trend of reactivity holds.

Experimental Protocols

General Synthesis of Substituted Tetrazines

Substituted tetrazines can be synthesized through various methods, with the Pinner synthesis being a classical route.[10] A general modern procedure often involves the following steps:

  • Reaction of Nitriles/Imidates with Hydrazine: The appropriate carbonitrile, imidate ester, or amidine is reacted with anhydrous hydrazine. This reaction is often stirred at room temperature or heated for a period ranging from 30 minutes to several hours.[8]

  • Oxidation: The resulting dihydrotetrazine intermediate is then oxidized to the corresponding tetrazine. A common oxidizing agent is sodium nitrite (NaNO₂) in an acidic aqueous solution (e.g., 2% HCl).[8]

  • Purification: The crude tetrazine is purified using standard techniques such as column chromatography or high-performance liquid chromatography (HPLC).[8]

Kinetic Measurements using Stopped-Flow Spectrophotometry

The rapid kinetics of tetrazine IEDDA reactions are typically measured using a stopped-flow spectrophotometer.[8]

  • Preparation of Solutions: Stock solutions of the tetrazine and the dienophile (e.g., TCO) are prepared in a suitable solvent like DMSO and then diluted into the reaction buffer (e.g., PBS pH 7.4) to the desired final concentrations.[8]

  • Instrument Setup: The solutions of the tetrazine and dienophile are loaded into separate syringes of the stopped-flow instrument and allowed to equilibrate to the desired temperature (e.g., 37°C).[8]

  • Mixing and Data Acquisition: The instrument rapidly mixes equal volumes of the two solutions, and the reaction is monitored by measuring the decrease in absorbance of the tetrazine at its characteristic wavelength (e.g., ~515-530 nm) over time.[8]

  • Data Analysis: The second-order rate constant (k₂) is calculated from the observed rate of absorbance decay under pseudo-first-order conditions (where the dienophile is in excess).[11]

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: General mechanism of the inverse electron-demand Diels-Alder (IEDDA) reaction.

FMO_Diagram cluster_0 Tetrazine (Diene) cluster_1 Dienophile LUMO_EWG LUMO (EWG) HOMO_Diene HOMO LUMO_EDG LUMO (EDG) HOMO_Dienophile HOMO HOMO_Dienophile->LUMO_EWG Small ΔE (Fast Reaction) HOMO_Dienophile->LUMO_EDG Large ΔE (Slow Reaction) LUMO_Dienophile LUMO

Caption: Effect of substituents on the tetrazine LUMO and reaction rate.

Experimental_Workflow cluster_workflow Kinetic Analysis Workflow prep_solutions Prepare Tetrazine and Dienophile Solutions load_syringes Load Solutions into Stopped-Flow Syringes prep_solutions->load_syringes equilibrate Equilibrate to Reaction Temperature load_syringes->equilibrate mix Rapid Mixing equilibrate->mix monitor_absorbance Monitor Absorbance Decrease over Time mix->monitor_absorbance calculate_rate Calculate Second-Order Rate Constant (k₂) monitor_absorbance->calculate_rate

Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.

Conclusion and Future Directions

The diethylamino group, as a strong electron-donating substituent, is predicted to decrease the rate of the inverse electron-demand Diels-Alder reaction of tetrazines while potentially increasing their stability. This trade-off between reactivity and stability is a key consideration in the design of tetrazine-based probes for various applications in drug development and chemical biology. While the principles of physical organic chemistry provide a strong foundation for understanding this role, further experimental studies are warranted to obtain direct quantitative kinetic data for diethylamino-substituted tetrazines. Such studies would provide a more precise understanding of their behavior and facilitate the rational design of novel bioorthogonal tools with tailored reactivity and stability profiles.

References

Navigating Aqueous Environments: A Technical Guide to the Stability of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous stability of 3,6-bis(diethylamino)-1,2,4,5-tetrazine. While direct quantitative stability data for this specific compound is not extensively available in the reviewed literature, this guide extrapolates its stability profile based on established principles governing 3,6-disubstituted tetrazines. The content herein is intended to equip researchers with the foundational knowledge to effectively utilize this compound in aqueous media for applications ranging from bioconjugation to drug delivery.

Introduction to Tetrazine Stability in Aqueous Solutions

1,2,4,5-tetrazines are a class of aromatic heterocycles that have gained significant attention in bioorthogonal chemistry due to their rapid and specific reactivity with strained alkenes and alkynes. However, their application in biological systems is intrinsically linked to their stability in aqueous environments. The tetrazine ring is susceptible to degradation, particularly through hydrolysis, and its stability is heavily influenced by the nature of the substituents at the 3 and 6 positions.

A general principle governing the stability of 3,6-disubstituted tetrazines is the electronic effect of the substituents. A trade-off exists between the reactivity of the tetrazine in bioorthogonal reactions and its stability in aqueous media. Electron-withdrawing groups enhance the reactivity of the tetrazine towards dienophiles but concurrently decrease the stability of the tetrazine ring, making it more susceptible to nucleophilic attack by water. Conversely, electron-donating groups tend to increase the stability of the tetrazine ring by increasing electron density, albeit at the cost of reduced reaction kinetics.

The this compound possesses two diethylamino groups, which are strong electron-donating substituents. Based on the established trends, this substitution pattern is expected to confer a high degree of stability to the tetrazine core in aqueous solutions compared to tetrazines bearing electron-withdrawing groups.

Quantitative Stability Data for Structurally Related Tetrazines

To provide a quantitative context for the expected stability of this compound, the following table summarizes stability data for various 3,6-disubstituted tetrazines from the literature. This data highlights the influence of different substituents on aqueous stability.

Tetrazine DerivativeSubstituentsConditionsStability MetricReference
3,6-di(pyridin-2-yl)-s-tetrazinePyridyl (electron-withdrawing)1:9 DMSO/PBS (pH = 7.4) at 37 °C~60-85% degraded after 12 h[1]
3-phenyl-6-(pyrimidin-2-yl)-s-tetrazinePhenyl, Pyrimidyl (electron-withdrawing)1:9 DMSO/PBS (pH = 7.4) at 37 °C~60-85% degraded after 12 h[1]
3,6-diphenyl-s-tetrazinePhenyl (less electron-withdrawing)1:9 DMSO/PBS (pH = 7.4) at 37 °C>75% remaining after 12 h[1]
3-(p-methoxyphenyl)-6-pyridyl-s-tetrazinep-methoxyphenyl (electron-donating), Pyridyl1:9 DMSO/PBS (pH = 7.4) at 37 °C>75% remaining after 12 h[1]
H-Tz (monosubstituted)HydrogenDMEM with 10% FBS at 37 °C<13% remaining after 48 h[2]
Me-Tz (methyl substituted)Methyl (electron-donating)DMEM with 10% FBS at 37 °C>63% remaining after 48 h[2]
Py-Tz (pyridyl substituted)Pyridyl (electron-withdrawing)DMEM with 10% FBS at 37 °C<13% remaining after 48 h[2]

Note: This table is a compilation of data for analogous compounds to infer the stability of this compound.

Experimental Protocol for Aqueous Stability Assessment

A generalized experimental protocol for determining the aqueous stability of a tetrazine derivative like this compound is provided below. This protocol is based on common methodologies cited in the literature.

Objective: To determine the half-life and degradation kinetics of this compound in a buffered aqueous solution at a physiologically relevant temperature.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Constant temperature incubator or water bath (37 °C)

  • Volumetric flasks, pipettes, and cuvettes or HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Working Solution Preparation:

    • Equilibrate the PBS buffer to 37 °C.

    • Prepare the working solution by diluting the DMSO stock solution into the pre-warmed PBS to a final desired concentration (e.g., 100 µM). The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the stability.

  • Incubation:

    • Incubate the working solution in a sealed container at 37 °C in the dark to prevent any photochemical degradation.

  • Time-Point Analysis (UV-Vis Spectroscopy):

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the reaction mixture.

    • Measure the absorbance of the tetrazine at its characteristic wavelength (typically in the visible region, around 520-540 nm for many tetrazines).

    • Use PBS with the same concentration of DMSO as a blank.

  • Time-Point Analysis (HPLC):

    • At designated time points, take an aliquot of the reaction mixture and quench any further degradation by adding a suitable solvent (e.g., acetonitrile) and/or placing it on ice.

    • Analyze the sample by reverse-phase HPLC with a UV-Vis detector set to the absorbance maximum of the tetrazine.

    • Quantify the peak area corresponding to the intact tetrazine.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (or peak area) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line represents the first-order rate constant (k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Tetrazine Stock in DMSO working Prepare Working Solution in PBS (pH 7.4) stock->working incubate Incubate at 37°C (dark) working->incubate aliquot Take Aliquots at Time Points incubate->aliquot uv_vis UV-Vis Spectroscopy aliquot->uv_vis hplc HPLC Analysis aliquot->hplc plot Plot ln(Abs) vs. Time uv_vis->plot hplc->plot calc Calculate Rate Constant (k) and Half-life (t½) plot->calc

Caption: Experimental workflow for assessing the aqueous stability of tetrazines.

Structure-Stability Relationship

structure_stability cluster_tetrazine 3,6-Disubstituted Tetrazine cluster_substituents Substituent Effects cluster_properties Resulting Properties tetrazine Tetrazine Core edg Electron-Donating Groups (e.g., -NR₂, -OR) tetrazine->edg Substitution with ewg Electron-Withdrawing Groups (e.g., -pyridyl, -CN) tetrazine->ewg Substitution with stability Increased Aqueous Stability Decreased Reactivity edg->stability Leads to instability Decreased Aqueous Stability Increased Reactivity ewg->instability Leads to

Caption: Influence of substituents on tetrazine stability and reactivity.

Conclusion

While specific quantitative stability data for this compound remains to be published, the well-established principles of tetrazine chemistry strongly suggest that it is a highly stable derivative in aqueous solutions. The electron-donating nature of the diethylamino groups is predicted to shield the tetrazine core from hydrolytic degradation, making it a promising candidate for bioorthogonal applications that require long incubation times or in vivo studies where stability is paramount. Researchers are encouraged to perform stability studies under their specific experimental conditions using the outlined protocol to ensure the successful application of this valuable chemical tool.

References

The Influence of Electron-Donating Substituents on the 1,2,4,5-Tetrazine Core: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 1,2,4,5-tetrazine core is a unique heterocyclic motif that has garnered significant attention in the fields of bioorthogonal chemistry, drug delivery, and materials science. Its electron-deficient nature allows for exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) reactions with strained alkenes and alkynes, making it an invaluable tool for molecular labeling and conjugation. The reactivity and stability of the tetrazine core can be finely tuned by the introduction of substituents at the 3 and 6 positions. This technical guide provides an in-depth analysis of the effects of electron-donating groups on the physicochemical properties and reactivity of the 1,2,4,5-tetrazine core, offering a valuable resource for researchers, scientists, and drug development professionals.

The Trade-Off: Reactivity vs. Stability

A fundamental principle governing the utility of 1,2,4,5-tetrazines in biological applications is the inverse relationship between their reactivity in IEDDA reactions and their stability in aqueous media. Generally, electron-withdrawing substituents enhance the reactivity of the tetrazine by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the cycloaddition with electron-rich dienophiles.[1][2] However, this increased electrophilicity also renders the tetrazine ring more susceptible to degradation, particularly in the nucleophilic environment of biological systems.[2]

Conversely, the introduction of electron-donating groups (EDGs) tends to increase the stability of the tetrazine core.[1][3] By increasing the electron density of the ring, EDGs make it less prone to nucleophilic attack. This enhanced stability is often crucial for in vivo applications where the tetrazine-modified molecule needs to circulate for extended periods before reacting with its target. However, this increased stability comes at the cost of reduced reactivity in IEDDA reactions.[1][3] The electron-donating nature of these substituents raises the LUMO energy of the tetrazine, slowing down the cycloaddition kinetics.

Quantitative Analysis of Electron-Donating Effects

The following tables summarize key quantitative data on the impact of electron-donating substituents on the reactivity, stability, and redox potential of the 1,2,4,5-tetrazine core.

Table 1: Second-Order Rate Constants (k) for the IEDDA Reaction of Substituted 1,2,4,5-Tetrazines with Dienophiles.

Tetrazine Substituent(s)DienophileRate Constant (k) [M⁻¹s⁻¹]Reference
3-methyl, 6-(4-(aminomethyl)phenyl)TCO4,100 ± 200Karver et al., 2011
3-methyl, 6-(pentyl-5-amine)TCO2,100 ± 100Karver et al., 2011
3-methyl, 6-(4-carboxyphenyl)TCO2,000 ± 100Karver et al., 2011
3-H, 6-(4-(aminomethyl)phenyl)TCO25,000 ± 1,000Karver et al., 2011
3-H, 6-(4-carboxyphenyl)TCO30,000 ± 2,000Karver et al., 2011
3-methyl, 6-(4-(aminomethyl)phenyl)Norbornene0.22 ± 0.01Karver et al., 2011
3-methyl, 6-(pentyl-5-amine)Norbornene0.11 ± 0.01Karver et al., 2011
3-methyl, 6-(4-carboxyphenyl)Norbornene0.14 ± 0.01Karver et al., 2011
3-H, 6-(4-(aminomethyl)phenyl)Norbornene1.3 ± 0.1Karver et al., 2011
3-H, 6-(4-carboxyphenyl)Norbornene2.1 ± 0.1Karver et al., 2011

TCO: trans-cyclooctene

Table 2: Stability of Substituted 1,2,4,5-Tetrazines in Biological Media.

Tetrazine Substituent(s)MediumTime (h)% RemainingReference
3-methyl, 6-(pentyl-5-amine)FBS10> 96Karver et al., 2011
3-H, 6-(pentyl-5-amine)FBS10~ 80Karver et al., 2011
3-pyridinyl, 6-(pentyl-5-amine)FBS10~ 50Karver et al., 2011
3-pyrimidinyl, 6-(4-(aminomethyl)phenyl))FBS10< 20Karver et al., 2011

FBS: Fetal Bovine Serum

Table 3: Redox Potentials of Substituted 3,6-diphenyl-1,2,4,5-tetrazines.

Substituent on Phenyl RingE₁/₂ (V vs. Li/Li⁺)Reference
4-methoxy (electron-donating)2.67Wu et al., 2021
4-tert-butyl (electron-donating)2.73Wu et al., 2021
H (unsubstituted)2.83Wu et al., 2021
4-fluoro (electron-withdrawing)2.94Wu et al., 2021
4-trifluoromethyl (electron-withdrawing)3.12Wu et al., 2021

Experimental Protocols

General Synthesis of 3,6-Disubstituted-1,2,4,5-tetrazines (Pinner Synthesis)

A common and versatile method for the synthesis of both symmetrical and unsymmetrical 3,6-disubstituted-1,2,4,5-tetrazines is the Pinner reaction.[4] This typically involves the condensation of nitriles or imidates with hydrazine to form a 1,2-dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to the aromatic tetrazine.

Materials:

  • Nitrile or imidate ester precursors (2 mmol)

  • Amidine or a second nitrile (for unsymmetrical tetrazines) (10 mmol)

  • Anhydrous hydrazine (2 mL)

  • Sodium nitrite (NaNO₂) (10 mmol)

  • 2% Aqueous HCl

  • Nitrogen gas

  • Appropriate solvents for reaction and purification (e.g., DMSO, water, acetonitrile)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, combine the nitrile/imidate ester (2 mmol) and the amidine/second nitrile (10 mmol).

  • Slowly add anhydrous hydrazine (2 mL) to the solid mixture with stirring. Caution: This step should be performed in a well-ventilated fume hood as ammonia gas may be evolved.

  • Stir the reaction mixture at room temperature or with gentle heating for 30 minutes to 2 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, add a solution of sodium nitrite (10 mmol) in water to the reaction mixture.

  • Slowly add 2% aqueous HCl dropwise until the pH of the solution reaches approximately 3. This will induce the oxidation of the dihydrotetrazine to the desired tetrazine, often accompanied by a color change to pink or red.

  • The crude tetrazine is then extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography or preparative HPLC to yield the pure 3,6-disubstituted-1,2,4,5-tetrazine.

Synthesis of 3-methyl-6-(4-(aminomethyl)phenyl)-1,2,4,5-tetrazine

This protocol is adapted from Karver et al. (2011).

  • 4-(aminomethyl)benzonitrile (2 mmol) and acetamidine hydrochloride (10 mmol) are mixed under a nitrogen atmosphere.

  • Anhydrous hydrazine (2 mL) is added slowly with stirring.

  • The reaction is heated to 80 °C for 30 minutes.

  • The reaction mixture is cooled, and a solution of sodium nitrite (10 mmol) in water is added, followed by the dropwise addition of 2% aqueous HCl to pH 3.

  • The product is purified by HPLC to yield the title compound as a red/purple solid.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Nitrile Nitrile/Imidate Condensation Condensation Nitrile->Condensation Amidine Amidine/Nitrile Amidine->Condensation Hydrazine Anhydrous Hydrazine Hydrazine->Condensation Oxidation Oxidation Condensation->Oxidation Dihydrotetrazine intermediate Tetrazine 3,6-Disubstituted-1,2,4,5-tetrazine Oxidation->Tetrazine NaNO2, HCl IEDDA_Reaction Tetrazine 1,2,4,5-Tetrazine (Diene) TransitionState [4+2] Cycloaddition Tetrazine->TransitionState Dienophile Strained Alkene/Alkyne (Dienophile) Dienophile->TransitionState Intermediate Unstable Bicyclic Intermediate TransitionState->Intermediate Product Dihydropyridazine/Pyridazine Product Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 Electronic_Effects cluster_substituent Substituent Electronic Effect cluster_properties Tetrazine Core Properties EDG Electron-Donating Group (EDG) Reactivity IEDDA Reactivity EDG->Reactivity Decreases Stability Aqueous Stability EDG->Stability Increases EWG Electron-Withdrawing Group (EWG) EWG->Reactivity Increases EWG->Stability Decreases

References

An In-depth Technical Guide to the Dienophile Reactivity Spectrum of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2,4,5-Tetrazine Dienophile Reactivity

1,2,4,5-tetrazines are a class of aromatic heterocycles that have gained significant attention, particularly in the field of bioorthogonal chemistry, due to their participation in inverse electron demand Diels-Alder (iEDDA) reactions.[1] This type of cycloaddition is exceptionally fast and selective, allowing for the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes. The reaction involves an electron-poor diene (the tetrazine) and an electron-rich dienophile, such as a strained alkene or alkyne.[2] The general mechanism proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, rendering the reaction irreversible.[3]

The reactivity of the tetrazine ring is highly tunable through the modification of substituents at the 3 and 6 positions.[4] The electronic properties of these substituents play a crucial role in modulating the rate of the iEDDA reaction.[5]

The Role of Substituents in Tetrazine Reactivity

The rate of the iEDDA reaction is governed by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile.[6] Substituents on the tetrazine ring that can lower its LUMO energy will accelerate the reaction.

  • Electron-Withdrawing Groups (EWGs): Substituents such as pyridyl, pyrimidinyl, or carboxyl groups are electron-withdrawing and significantly increase the reactivity of the tetrazine towards dienophiles.[5][7] This is due to the lowering of the tetrazine's LUMO energy, which leads to a smaller HOMO-LUMO gap with the dienophile and a faster reaction rate.[6]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as amino and alkylamino groups (including diethylamino), raise the LUMO energy of the tetrazine.[8] This increase in LUMO energy leads to a larger HOMO-LUMO gap with the dienophile, resulting in a decreased reaction rate compared to tetrazines bearing electron-withdrawing substituents.[9]

Based on these principles, 3,6-bis(diethylamino)-1,2,4,5-tetrazine is expected to be at the lower end of the reactivity spectrum for iEDDA reactions due to the strong electron-donating nature of the two diethylamino groups. However, it may still undergo cycloaddition with highly reactive dienophiles, such as strained trans-cyclooctenes, albeit at a slower rate than its electron-deficient counterparts.

The following diagram illustrates the general mechanism of the inverse electron demand Diels-Alder reaction of 1,2,4,5-tetrazines.

iEDDA_Mechanism Tetrazine 3,6-Disubstituted-1,2,4,5-tetrazine R-group N=N N=N R'-group TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState Dienophile Dienophile (e.g., trans-cyclooctene) Dienophile->TransitionState Intermediate Bicyclic Intermediate TransitionState->Intermediate Products Dihydropyridazine Product + N₂ Intermediate->Products Retro-Diels-Alder (N₂ release)

Caption: General mechanism of the inverse electron demand Diels-Alder reaction.

Quantitative Reactivity Data of Representative Tetrazines

To provide context for the expected reactivity of this compound, the following table summarizes the second-order rate constants (k₂) for the iEDDA reaction of various 3,6-disubstituted-1,2,4,5-tetrazines with trans-cyclooctene (TCO), a commonly used strained alkene.

3,6-SubstituentsDienophileSolventk₂ (M⁻¹s⁻¹)Reference
Di-(2-pyridyl)trans-cyclooctene9:1 MeOH/H₂O2000[10]
Diphenyltrans-cycloocteneMeOH19.1[10]
Bis(4-fluorophenyl)Bicyclononyne (BCN)MeOH2.7[8]
3-methyl-6-phenylBicyclononyne (BCN)MeOH3.6[8]
Electron-donating subst. (unspecified)Bicyclononyne (BCN)MeOH0.58 - 2.3[8]

Data for this compound is not available and is inferred to be at the lower end of the reactivity scale based on the electronic effects of the substituents.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, the Pinner synthesis is a classical and adaptable method for preparing 3,6-disubstituted-1,2,4,5-tetrazines from nitriles and hydrazine.[11][12] The following is a generalized protocol that can be adapted for the synthesis of amino-substituted tetrazines.

General Protocol for the Synthesis of 3,6-Diamino-1,2,4,5-tetrazines (Adaptable for Diethylamino Derivative)

This protocol is based on the synthesis of 3,6-diamino-1,2,4,5-tetrazine and may serve as a starting point for the synthesis of the diethylamino analog by substituting the appropriate starting materials.[13]

Step 1: Synthesis of the Dihydrotetrazine Intermediate

  • To a solution of 1,3-diaminoguanidine monohydrochloride in an alcohol solvent (e.g., propanol), add 2,4-pentanedione.

  • Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by the precipitation of the dihydrotetrazine hydrochloride salt.

  • After completion, cool the mixture and collect the precipitate by filtration.

  • Wash the solid with a suitable solvent (e.g., ether) and dry under vacuum to yield 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride.

Step 2: Oxidation to the 1,2,4,5-Tetrazine

  • Dissolve the 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride in water.

  • To the stirred solution, add an oxidizing agent such as sodium perborate tetrahydrate.

  • The solution will typically change color (e.g., to dark red), and the tetrazine product will precipitate.

  • Continue stirring at ambient temperature for a couple of hours, then cool the mixture in an ice bath.

  • Collect the crystalline product by filtration, wash with cold water, and dry to obtain 3,6-diamino-1,2,4,5-tetrazine.

The following diagram outlines a typical workflow for the Pinner synthesis of 1,2,4,5-tetrazines.

Pinner_Synthesis_Workflow Start Start: Nitrile/Amidine and Hydrazine Step1 Step 1: Condensation (Heating in Solvent) Start->Step1 Intermediate Intermediate: Dihydrotetrazine Step1->Intermediate Step2 Step 2: Oxidation (e.g., NaNO₂/acid or NaBO₃) Intermediate->Step2 Product Final Product: 3,6-Disubstituted-1,2,4,5-tetrazine Step2->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: General workflow for the Pinner synthesis of 1,2,4,5-tetrazines.

Conclusion

This compound is predicted to be a less reactive diene in inverse electron demand Diels-Alder reactions compared to its counterparts bearing electron-withdrawing substituents. This is attributed to the electron-donating nature of the diethylamino groups, which raises the LUMO energy of the tetrazine ring. While this may limit its application in reactions requiring extremely fast kinetics, it could be advantageous in scenarios where a more controlled and slower reaction rate is desired. Researchers aiming to utilize this compound should consider employing highly reactive dienophiles, such as strained trans-cyclooctenes, and may need to adjust reaction conditions (e.g., increased temperature or longer reaction times) to achieve desired conversions. The synthesis of this compound can likely be achieved through adaptation of established methods for preparing amino-substituted tetrazines, such as the Pinner synthesis. Further experimental studies are warranted to precisely quantify the dienophile reactivity spectrum of this specific tetrazine derivative.

References

Theoretical Insights into the Cycloaddition Reactions of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the cycloaddition reactions of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine, a key molecule in the rapidly advancing field of bioorthogonal chemistry. Understanding the kinetics and mechanisms of these reactions is paramount for their application in areas such as targeted drug delivery, in vivo imaging, and the development of novel therapeutic agents. This document provides a comprehensive overview of the computational methodologies used to study these reactions, presents illustrative quantitative data, and offers detailed protocols for theoretical investigations.

Core Concepts: Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The cycloaddition of 1,2,4,5-tetrazines, including this compound, predominantly proceeds via an inverse electron demand Diels-Alder (IEDDA) mechanism.[1][2][3][4] In this type of [4+2] cycloaddition, the electron-poor tetrazine acts as the diene, reacting with an electron-rich dienophile, such as a strained alkene or alkyne. This is in contrast to a normal Diels-Alder reaction where an electron-rich diene reacts with an electron-poor dienophile. The reaction is characterized by its rapid kinetics and high specificity, making it ideal for bioorthogonal applications where reactions must proceed efficiently in a complex biological milieu without interfering with native biochemical processes.[1][4]

The general mechanism involves a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, typically involving the expulsion of a small, stable molecule like dinitrogen (N₂), to yield the final product.[1]

The Influence of Diethylamino Substituents

The presence of electron-donating diethylamino groups at the 3 and 6 positions of the tetrazine ring has a significant impact on its reactivity. Electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. In an IEDDA reaction, the primary orbital interaction is between the HOMO of the dienophile and the LUMO of the diene. While raising the LUMO energy of the tetrazine might seem counterintuitive for a reaction driven by a low-energy LUMO, the overall effect on the activation energy is complex and also influenced by distortion and interaction energies within the transition state.[5] Generally, electron-donating substituents on the tetrazine ring are known to increase the activation barrier of the IEDDA reaction, leading to slower reaction rates compared to tetrazines bearing electron-withdrawing groups.[6][7]

Quantitative Theoretical Data

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in quantifying the energetic landscape of these cycloaddition reactions. The data presented below is illustrative and representative of the trends observed for amino-substituted tetrazines. Actual values would be obtained through specific computational studies on the this compound system with a chosen dienophile.

Table 1: Calculated Activation and Reaction Energies for the IEDDA Reaction of this compound with a Model Dienophile (trans-Cyclooctene)

ParameterValue (kcal/mol)Description
Activation Energy (ΔG‡)15 - 25The free energy barrier that must be overcome for the reaction to proceed. Higher values indicate slower reaction rates.
Reaction Enthalpy (ΔH)-30 to -40The net change in heat content during the reaction. A negative value indicates an exothermic reaction.
Reaction Free Energy (ΔG)-35 to -45The net change in Gibbs free energy, indicating the spontaneity of the reaction. A negative value indicates a spontaneous process.

Table 2: Key Geometric Parameters of the Transition State

ParameterValue (Å)Description
C3-C(dienophile) bond length2.0 - 2.2The length of the forming bond between a carbon atom of the tetrazine and a carbon atom of the dienophile in the transition state.
C6-C(dienophile) bond length2.0 - 2.2The length of the second forming bond in the transition state.
N1-N2 bond length1.3 - 1.4The length of the nitrogen-nitrogen bond in the tetrazine ring that is breaking during the subsequent retro-Diels-Alder step.

Experimental and Computational Protocols

The following section outlines a detailed protocol for the theoretical investigation of the cycloaddition reaction of this compound using computational chemistry methods.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable theoretical data.

  • Software: Quantum chemistry software packages such as Gaussian, TURBOMOLE, or similar programs are typically employed.[8]

  • Model Chemistry:

    • Functional: The M06-2X density functional is often a good choice for studying cycloaddition reactions as it accounts for dispersion effects.[9] Other suitable functionals include ωB97X-D and B3LYP.[10]

    • Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as def2-TZVP or 6-311+G(d,p), is recommended for accurate energy and geometry calculations.[8]

  • Solvation Model: To simulate reactions in a biological environment, a continuum solvation model, such as the SMD (Solvation Model based on Density) model with water as the solvent, should be included in the calculations.[10]

Step-by-Step Computational Protocol
  • Geometry Optimization:

    • Optimize the geometries of the reactants (this compound and the chosen dienophile) and the final product.

    • Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., they have no imaginary frequencies).

  • Transition State Search:

    • Locate the transition state structure for the [4+2] cycloaddition reaction. This is typically the most computationally intensive step and may require an initial guess for the transition state geometry. Techniques like the Berny optimization algorithm are commonly used.

    • Perform a frequency calculation on the located transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the transition state structure. This will confirm that the located transition state connects the reactants and the initial bicyclic intermediate.

  • Energy Calculations:

    • Calculate the single-point energies of all optimized structures (reactants, transition state, and products) using the chosen model chemistry and solvation model.

    • From these energies, calculate the activation energy (the energy difference between the transition state and the reactants) and the reaction energy (the energy difference between the products and the reactants).

  • Analysis:

    • Analyze the geometric parameters of the transition state to understand the degree of bond formation and breaking.

    • Employ the distortion/interaction model to decompose the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants.[5] This provides valuable insights into the factors controlling the reaction rate.

Visualizing Reaction Pathways and Molecular Interactions

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows in theoretical chemistry.

IEDDA_Mechanism Reactants This compound + Dienophile TS [4+2] Cycloaddition Transition State Reactants->TS ΔG‡ Intermediate Bicyclic Intermediate TS->Intermediate Retro_TS Retro-Diels-Alder Transition State Intermediate->Retro_TS Products Final Product + N2 Retro_TS->Products ΔG

Caption: The energetic pathway of the IEDDA reaction.

Computational_Workflow cluster_prep 1. Preparation cluster_calc 2. DFT Calculations cluster_analysis 3. Analysis Build Build Initial Structures (Reactants, Products) Opt Geometry Optimization & Frequency Calculation Build->Opt TS_Search Transition State Search & Frequency Calculation Opt->TS_Search IRC IRC Calculation TS_Search->IRC Energies Calculate Activation and Reaction Energies IRC->Energies Distortion Distortion/Interaction Analysis Energies->Distortion

Caption: A typical workflow for computational analysis.

FMO_Interaction Tetrazine This compound (Diene) LUMO Dienophile Dienophile HOMO Tetrazine:lumo->Dienophile:homo Primary Interaction

Caption: Frontier Molecular Orbital (FMO) interaction in IEDDA.

Conclusion

The theoretical study of the cycloaddition reactions of this compound provides invaluable insights for researchers in drug development and chemical biology. By leveraging computational chemistry, it is possible to predict reaction kinetics, understand reaction mechanisms, and rationally design novel tetrazine-based probes and therapeutic agents with tailored reactivity. The protocols and concepts outlined in this guide serve as a foundational resource for initiating and interpreting such theoretical investigations, ultimately accelerating the translation of these powerful bioorthogonal reactions from the computer to the laboratory and beyond.

References

The Advent of Amino-Substituted Tetrazines: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, with 1,2,4,5-tetrazines emerging as exceptionally reactive and selective tools. Among these, amino-substituted tetrazines have garnered significant attention due to their unique balance of electronic properties that influence their stability and reactivity in biological systems. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of novel amino-substituted tetrazines, offering researchers a comprehensive resource for leveraging these powerful molecules in their work.

The Reactivity-Stability Paradox in Tetrazine Design

A central challenge in the development of tetrazines for in-vivo applications is the "reactivity-stability paradox".[1] Generally, structural modifications that increase the reactivity of a tetrazine towards its dienophile partner in the inverse-electron-demand Diels-Alder (iEDDA) reaction also render it more susceptible to degradation by endogenous nucleophiles.[2] Amino substituents, being electron-donating, play a crucial role in modulating this balance. They can enhance the stability of the tetrazine ring, a critical feature for applications in the complex milieu of living cells.[3][4] However, this increased stability often comes at the cost of reduced reaction kinetics.[3] The ongoing discovery of novel amino-substituted tetrazines is therefore a quest for an optimal equilibrium between these two opposing characteristics.[1]

Synthetic Methodologies for Amino-Substituted Tetrazines

The synthesis of asymmetrically substituted tetrazines, including those bearing amino groups, has historically been a synthetic challenge, often resulting in mixtures of products that are difficult to separate.[5] However, recent advancements have led to more efficient and versatile synthetic routes.

Lewis Acid-Catalyzed One-Pot Synthesis

A significant breakthrough has been the development of Lewis acid-catalyzed one-pot synthesis methods. Divalent nickel and zinc salts have been shown to efficiently catalyze the formation of 1,2,4,5-tetrazines from nitriles and hydrazine.[6][7] This approach allows for the generation of unsymmetrical tetrazines, including those with amino functionalities, in moderate to good yields by carefully controlling the stoichiometry of the starting nitriles.[6]

Solid-Phase Synthesis

To overcome the purification challenges associated with solution-phase synthesis, solid-phase synthesis (SPS) has emerged as a powerful alternative.[5] This methodology allows for the efficient construction of mono- or disubstituted tetrazines on a resin support. The key advantages of SPS include the elimination of symmetrical side-product formation and the need for only a single purification step after cleavage from the resin, providing high yields of the desired product.[5]

Synthesis of Tetrazine-Containing Amino Acids

A particularly impactful application of amino-substituted tetrazines is their incorporation into amino acids for the site-specific labeling of proteins.[3][8][9][10] A common strategy involves the synthesis of a tetrazine derivative that is then coupled to an amino acid scaffold, such as phenylalanine or tyrosine.[11][12][13] For instance, (S)-3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)-2-aminopropanoic acid can be synthesized from 4-cyano-L-phenylalanine, formamidine acetate, and hydrazine in the presence of sulfur, followed by oxidation.[11][12]

Quantitative Data on Amino-Substituted Tetrazines

The following tables summarize key quantitative data for a selection of amino-substituted tetrazines, providing a comparative overview of their properties.

CompoundSynthesis YieldDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)StabilityReference(s)
4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine (1)Not specifiedtrans-cyclooctene (s-TCO)> 1000Stable in cell culturing conditions[3]
Tet-v2.0 (a tetrazine-containing amino acid)Not specifiedsTCO87,000 ± 1440Improved stability over previous versions[8][10]
(S)-3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)-2-aminopropanoic acid (2)64.9%norborneneNot specifiedStable in biological media and acidic solutions[11][12]
(S)-2-amino-3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)propanoic acidNot specifiedNot specifiedNot specifiedGood balance of stability and reactivity[4]
1,3-azole-4-yl monosubstituted tetrazineNot specifiedtrans-cyclooctene> 10⁴71% remaining after 24h in cell culture medium[1]
Compound ClassApplicationIC₅₀ ValuesReference(s)
1,2,3,4-Tetrazine DerivativesAnti-leukemia agentsCompound 3a: 15.98 µM (Nalm-6), 19.12 µM (K562), 23.15 µM (Jurkat), 25.80 µM (Molt-4)[14]

Experimental Protocols

General Procedure for the Synthesis of (S)-3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)-2-aminopropanoic acid[11][12]
  • Reaction Setup: To a solution of 4-cyano-L-phenylalanine (1 equivalent) in a suitable solvent, add formamidine acetate (4 equivalents) and elemental sulfur (1 equivalent).

  • Addition of Hydrazine: Slowly add anhydrous hydrazine (40 equivalents) to the reaction mixture at room temperature under a nitrogen atmosphere. The reaction is highly exothermic.

  • Reaction Progression: Stir the reaction mixture at room temperature for 22 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Oxidation: Cool the reaction mixture to 0°C and add acetic acid. Subsequently, add a solution of sodium nitrite (5 equivalents) in water dropwise over 30 minutes to oxidize the dihydrotetrazine intermediate to the desired tetrazine.

  • Purification: The crude product is purified by washing with ethanol and filtration to yield the pure tetrazine-containing amino acid as a purple powder.

Protocol for Determining Tetrazine Reaction Kinetics with trans-Cyclooctene (TCO)[15][16]
  • Stock Solution Preparation: Prepare stock solutions of the tetrazine compound and TCO in a suitable solvent (e.g., DMSO).

  • Reaction Buffer: Dilute the stock solutions in the desired reaction buffer (e.g., PBS pH 7.4) to the final desired concentrations. Ensure the final DMSO concentration is low (e.g., 1%).

  • Spectrophotometric Measurement: Use a stopped-flow spectrophotometer to monitor the reaction. Equilibrate the solutions of the tetrazine and TCO to the desired temperature (e.g., 37°C) in separate chambers.

  • Initiation of Reaction: Rapidly mix the two solutions in a 1:1 volume ratio.

  • Data Acquisition: Monitor the decrease in absorbance of the tetrazine at its λmax (typically around 515-530 nm) at regular time intervals until the reaction is complete.

  • Calculation of Rate Constant: The second-order rate constant (k₂) is determined by fitting the absorbance decay data to a pseudo-first-order kinetic model, assuming the concentration of one reactant (typically TCO) is in large excess.

Visualizing Workflows and Pathways

The following diagrams illustrate key experimental workflows and conceptual relationships in the synthesis and application of amino-substituted tetrazines.

G General Workflow for Synthesis and Application of Amino-Tetrazines cluster_synthesis Synthesis cluster_application Bioorthogonal Application start Starting Materials (e.g., Nitriles, Hydrazine) reaction One-Pot or Solid-Phase Synthesis start->reaction purification Purification (e.g., Chromatography, Filtration) reaction->purification product Amino-Substituted Tetrazine purification->product conjugation Conjugation to Biomolecule (e.g., Protein, Peptide) product->conjugation iedda Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction conjugation->iedda labeling Introduction of Dienophile (e.g., TCO) labeling->iedda detection Detection/Imaging iedda->detection

Caption: A generalized workflow for the synthesis and subsequent bioorthogonal application of amino-substituted tetrazines.

G Decision Logic for Tetrazine Synthesis Method start Need for Asymmetric Amino-Tetrazine solution_phase Solution-Phase Synthesis (One-Pot Lewis Acid Catalysis) start->solution_phase Rapid Synthesis Tolerating Some Impurities solid_phase Solid-Phase Synthesis start->solid_phase High Purity and Avoidance of Side Products are Critical separation_issue Potential for Mixture of Products and Difficult Purification solution_phase->separation_issue high_purity High Purity and Simplified Purification solid_phase->high_purity

Caption: A decision-making diagram for selecting an appropriate synthetic methodology for amino-substituted tetrazines based on experimental requirements.

Conclusion and Future Directions

Amino-substituted tetrazines represent a versatile and powerful class of molecules for bioorthogonal chemistry. Continuous innovation in synthetic methodologies is making these compounds more accessible to the broader scientific community. Future research will likely focus on the development of novel amino-substituted tetrazines with even faster reaction kinetics and enhanced stability, further expanding their utility in live-cell imaging, drug delivery, and diagnostics. The ability to fine-tune the electronic properties of the tetrazine core through amino substitution will undoubtedly lead to the creation of next-generation bioorthogonal tools with unprecedented capabilities.

References

Methodological & Application

Application Notes and Protocols: Conjugation of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of the electron-rich 3,6-Bis(diethylamino)-1,2,4,5-tetrazine to proteins. This class of tetrazines offers high stability, making them suitable for applications requiring long incubation times or harsh conditions. The protocols outlined below are based on the principles of inverse-electron-demand Diels-Alder cycloaddition (IEDDA) chemistry, a cornerstone of bioorthogonal reactions.

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, typically a trans-cyclooctene (TCO), is a powerful tool for bioconjugation.[1][2] This bioorthogonal reaction is characterized by its high specificity and rapid kinetics, proceeding efficiently under physiological conditions without the need for a catalyst.[3] The reactivity of the tetrazine is governed by the electronic properties of its substituents. Electron-withdrawing groups increase the reaction rate, while electron-donating groups, such as the diethylamino groups in this compound, decrease the reaction rate but significantly enhance the stability of the tetrazine molecule.[1][4]

The enhanced stability of this compound makes it an attractive reagent for multi-step labeling procedures or for applications where the bioconjugate is exposed to complex biological media for extended periods.

Reaction Principle

The conjugation is a two-step process. First, the protein of interest is functionalized with a TCO group. This is typically achieved by reacting the primary amines (e.g., lysine residues) on the protein surface with an N-hydroxysuccinimide (NHS) ester of a TCO derivative. Subsequently, the TCO-modified protein is reacted with this compound, leading to the formation of a stable covalent bond.

G Protein Protein with Primary Amines TCO_Protein TCO-Modified Protein Protein->TCO_Protein Step 1: Amine Reaction TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Protein Conjugate Protein-Tetrazine Conjugate TCO_Protein->Conjugate Step 2: IEDDA Reaction Tetrazine 3,6-Bis(diethylamino)- 1,2,4,5-tetrazine Tetrazine->Conjugate

Caption: General workflow for protein conjugation.

Quantitative Data Summary

Due to the limited availability of specific kinetic and stability data for this compound, the following tables provide estimated values based on data for other electron-rich tetrazines. These values should be used as a guideline, and it is recommended to perform optimization experiments for specific applications.

Table 1: Estimated Reaction Kinetics of this compound with TCO

Reaction ParameterEstimated ValueNotes
Second-order rate constant (k₂)0.1 - 10 M⁻¹s⁻¹The reaction is expected to be slower than with electron-deficient tetrazines. Rate can be influenced by the specific TCO derivative used.
Recommended Reaction Time2 - 24 hoursLonger incubation times are generally required to achieve high conjugation efficiency.
Optimal pH6.5 - 7.5The reaction is tolerant of a range of pH values, but neutral to slightly basic conditions are often optimal.
Temperature4 - 37 °CThe reaction can be performed at room temperature or 37°C. Lower temperatures may require longer incubation times.

Table 2: Estimated Stability of this compound

ConditionEstimated Half-life (t₁/₂)Notes
Aqueous Buffer (pH 7.4, 37°C)> 48 hoursExpected to be significantly more stable than tetrazines with electron-withdrawing groups.
Cell Culture Medium (+10% FBS)> 24 hoursHigh stability is anticipated, making it suitable for in vitro and in vivo applications.
Presence of Thiols (e.g., GSH)HighGenerally stable in the presence of biological nucleophiles.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound (with a suitable linker for conjugation, e.g., NHS ester)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amine-free buffer (e.g., HEPES or borate buffer), pH 8.0-8.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis tubing

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Protocol 1: Protein Modification with TCO
  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • TCO-NHS Ester Solution: Immediately before use, prepare a stock solution of the TCO-NHS ester in anhydrous DMF or DMSO at a concentration of 10-20 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column or by dialysis against PBS, pH 7.4.

  • Quantification: Determine the concentration of the TCO-modified protein using a standard protein assay (e.g., BCA or Bradford).

Protocol 2: Conjugation of TCO-Modified Protein with this compound
  • Tetrazine Solution: Prepare a stock solution of the this compound derivative in anhydrous DMF or DMSO. The concentration will depend on the specific derivative used.

  • Reaction: Add a 1.5- to 5-fold molar excess of the tetrazine solution to the TCO-modified protein solution.

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle mixing. The reaction progress can be monitored by SDS-PAGE, as the conjugate will have a higher molecular weight than the starting protein.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a small molecule with a TCO group to react with any excess tetrazine.

  • Purification: Purify the protein-tetrazine conjugate from excess tetrazine using a desalting column or dialysis.

  • Characterization: Confirm the conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520-540 nm).

G cluster_0 Protein Modification cluster_1 Tetrazine Conjugation P1 Dissolve Protein in Amine-Free Buffer P2 Prepare TCO-NHS Stock Solution P1->P2 P3 Add TCO-NHS to Protein P2->P3 P4 Incubate (1-4h) P3->P4 P5 Purify TCO-Protein P4->P5 T2 Add Tetrazine to TCO-Protein P5->T2 TCO-Modified Protein T1 Prepare Tetrazine Stock Solution T1->T2 T3 Incubate (2-24h) T2->T3 T4 Purify Conjugate T3->T4

Caption: Experimental workflow for protein conjugation.

Application: Pre-targeted Cell Imaging

A significant application for stable tetrazine-protein conjugates is in pre-targeted cell imaging. In this strategy, a TCO-modified antibody is first administered to target a specific cell surface antigen. After allowing for the antibody to accumulate at the target site and for the unbound antibody to clear from circulation, a fluorescently labeled, stable tetrazine is administered. The tetrazine then rapidly reacts with the TCO-modified antibody at the target site, providing a high-contrast image. The high stability of this compound is advantageous in this context, as it can circulate in the bloodstream for an extended period without degradation, allowing for efficient targeting.

G cluster_0 Pre-targeting Phase cluster_1 Imaging Phase Antibody TCO-Modified Antibody Binding Antibody binds to Antigen Antibody->Binding TargetCell Target Cell (with antigen) TargetCell->Binding IEDDA IEDDA Reaction at Cell Surface Binding->IEDDA TetrazineProbe Fluorescent Tetrazine (Stable) TetrazineProbe->IEDDA Imaging Fluorescence Imaging IEDDA->Imaging

Caption: Pre-targeted cell imaging workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Low conjugation efficiencyInsufficient incubation timeIncrease incubation time for the tetrazine ligation step.
Low reactivity of the tetrazineIncrease the molar excess of the tetrazine.
Hydrolysis of NHS esterPrepare fresh TCO-NHS ester solution immediately before use.
Protein precipitationHigh concentration of organic solventEnsure the final concentration of DMF or DMSO is below 10%.
Protein instabilityPerform the reaction at a lower temperature (4°C).
Non-specific labelingReaction with other nucleophilesEnsure the use of amine-free buffers during the TCO labeling step.

Conclusion

The use of this compound for protein conjugation offers a valuable tool for researchers, particularly when high stability of the bioconjugate is required. While its reactivity is lower than that of electron-deficient tetrazines, this can be compensated for by adjusting reaction conditions. The protocols and data provided herein serve as a comprehensive guide for the successful implementation of this robust bioorthogonal chemistry in a variety of research and development applications.

References

Application Notes and Protocols for Live Cell Imaging Using 3,6-Bis(diethylamino)-1,2,4,5-tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3,6-Bis(diethylamino)-1,2,4,5-tetrazine for live cell imaging applications. This compound is a key reagent in bioorthogonal chemistry, enabling the specific labeling and visualization of biomolecules in their native cellular environment.

Introduction to this compound in Live Cell Imaging

This compound is a symmetrically substituted tetrazine derivative. The diethylamino groups are electron-donating, which influences the reactivity and properties of the tetrazine core. In the context of live cell imaging, this tetrazine participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative. This bioorthogonal reaction is characterized by its high specificity and rapid kinetics, proceeding efficiently under physiological conditions without interfering with native biological processes.

The primary application of this compound in live cell imaging is as a probe for labeling biomolecules that have been metabolically, genetically, or chemically modified to contain a TCO group. Upon reaction, a stable covalent bond is formed, allowing for the attachment of a reporter moiety, such as a fluorophore, to the target of interest.

Key Advantages for Live Cell Imaging

  • Bioorthogonality: The IEDDA reaction between tetrazines and TCO is highly selective and does not cross-react with other functional groups present in the complex cellular milieu.

  • Fluorogenicity: Many tetrazine-dye conjugates exhibit fluorogenic properties. The tetrazine moiety can quench the fluorescence of a nearby fluorophore. Upon reaction with a dienophile, this quenching is relieved, leading to a significant increase in fluorescence intensity. This "turn-on" response is highly advantageous for live-cell imaging as it minimizes background noise from unreacted probes, often eliminating the need for wash steps.

  • Rapid Kinetics: The reaction between tetrazines and strained dienophiles like TCO is exceptionally fast, enabling rapid labeling of cellular targets in real-time.

  • Versatility: The tetrazine handle can be conjugated to a wide variety of reporter molecules, including small molecule fluorophores, enabling multicolor and super-resolution imaging.

Data Presentation: Physicochemical and Kinetic Properties

While specific quantitative data for this compound is not extensively documented in publicly available literature, we can infer its general properties based on the behavior of other tetrazine derivatives. The electron-donating nature of the diethylamino groups is expected to decrease the reaction rate compared to tetrazines with electron-withdrawing substituents. For comparative purposes, the table below includes data for other relevant tetrazine derivatives.

Table 1: Comparison of Second-Order Rate Constants for the IEDDA Reaction of Various Tetrazines with Dienophiles.

Tetrazine DerivativeDienophileRate Constant (k₂) (M⁻¹s⁻¹)SolventReference
3,6-di(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)20009:1 Methanol:Water
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)3.6Methanol
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)118Methanol
3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)1.4Methanol

Note: The reaction rate is highly sensitive to the substituents on the tetrazine ring and the nature of the dienophile. It is recommended to experimentally determine the kinetics for this compound with the specific dienophile being used in your experiments.

Table 2: General Photophysical Properties of Fluorogenic Tetrazine Probes.

PropertyDescription
Absorption Maximum (λabs) Typically in the visible range (around 520-540 nm for the tetrazine core), but will be dominated by the conjugated fluorophore.
Emission Maximum (λem) Dependent on the conjugated fluorophore.
Quantum Yield (Φ) Low for the unreacted tetrazine-fluorophore conjugate and increases significantly after reaction with a dienophile.
Fluorescence Turn-On Ratio Can range from modest to over 100-fold, depending on the fluorophore and the linker.

Experimental Protocols

The following are generalized protocols for live cell imaging using a tetrazine-based probe. Optimization will be required for specific cell types, targets, and imaging systems.

Protocol 1: Labeling of TCO-Modified Cell Surface Proteins

This protocol describes the labeling of cell surface proteins that have been modified to express a TCO-containing unnatural amino acid or have been chemically modified with a TCO-NHS ester.

Materials:

  • Cells expressing or modified with TCO-functionalized proteins

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound conjugated to a fluorophore (Tetrazine-Fluorophore)

  • Stock solution of Tetrazine-Fluorophore in DMSO (e.g., 1 mM)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate (e.g., glass-bottom dishes).

  • Preparation of Labeling Solution: Dilute the Tetrazine-Fluorophore stock solution in pre-warmed complete cell culture medium or PBS to the final desired concentration (typically in the low micromolar to nanomolar range). The optimal concentration should be determined empirically.

  • Cell Labeling: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the labeling solution to the cells. d. Incubate the cells at 37°C for a duration determined by the reaction kinetics (typically 5-30 minutes).

  • Washing (Optional but Recommended): a. Aspirate the labeling solution. b. Wash the cells 2-3 times with pre-warmed complete cell culture medium or PBS to remove any unreacted probe.

  • Imaging: a. Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Intracellular Labeling of TCO-Modified Proteins

This protocol is for labeling intracellular proteins that have been genetically encoded with a TCO-containing unnatural amino acid.

Materials:

  • Cells expressing the TCO-modified intracellular protein of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • A cell-permeable this compound-fluorophore conjugate

  • Stock solution of the tetrazine probe in DMSO

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed and culture cells expressing the target protein on imaging-compatible plates.

  • Probe Preparation: Prepare the labeling solution by diluting the cell-permeable Tetrazine-Fluorophore stock in pre-warmed complete cell culture medium to the final working concentration.

  • Labeling: a. Remove the existing culture medium. b. Add the labeling solution to the cells. c. Incubate at 37°C for an optimized period (e.g., 15-60 minutes) to allow for cell penetration and reaction.

  • Wash and Recovery: a. Aspirate the labeling solution. b. Wash the cells twice with pre-warmed complete culture medium. c. Add fresh medium and incubate for a short period (e.g., 30 minutes) to allow for the diffusion of any remaining unreacted probe out of the cells.

  • Live Cell Imaging: a. Replace the medium with imaging medium. b. Proceed with imaging on a fluorescence microscope.

Visualizations

Below are diagrams illustrating the key concepts and workflows described in these application notes.

Caption: Bioorthogonal IEDDA reaction.

Live_Cell_Imaging_Workflow start Start: Culture cells with TCO-modified target prepare_probe Prepare Tetrazine-Fluorophore labeling solution start->prepare_probe label_cells Incubate cells with Tetrazine-Fluorophore prepare_probe->label_cells wash Wash to remove unreacted probe (optional) label_cells->wash image Live cell fluorescence imaging wash->image Fluorogenic_Mechanism cluster_state Fluorogenic Turn-On Unreacted Tetrazine-Fluorophore (Quenched) Reacted Product-Fluorophore (Fluorescent) Unreacted->Reacted + TCO (IEDDA Reaction)

Application Notes and Protocols: Labeling Antibodies with 3,6-Bis(diethylamino)-1,2,4,5-tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise labeling of biomolecules in complex biological environments. The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), is a cornerstone of this field, prized for its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[1][2][3] This "click chemistry" approach allows for the efficient formation of stable covalent bonds without the need for cytotoxic catalysts.[1]

The reactivity of the tetrazine component in the IEDDA reaction is critically influenced by the electronic properties of its substituents. Electron-withdrawing groups enhance the reaction rate, while electron-donating groups, such as the diethylamino groups in 3,6-Bis(diethylamino)-1,2,4,5-tetrazine, decrease the reaction rate.[1][4] Consequently, while this compound offers a stable tetrazine core, its application in antibody labeling requires optimized protocols to account for its reduced reactivity compared to more electron-deficient tetrazines.

These application notes provide a detailed, step-by-step guide for the successful labeling of antibodies with this compound. The protocol is designed for the conjugation of an N-hydroxysuccinimide (NHS) ester-activated derivative of the tetrazine to primary amines (e.g., lysine residues) on the antibody.

Experimental Workflow Overview

The overall workflow for labeling an antibody with this compound involves three main stages: preparation of the antibody, activation of the tetrazine and conjugation to the antibody, and finally, purification of the antibody-tetrazine conjugate.

Antibody_Labeling_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody_Prep Antibody in Amine-Free Buffer Tetrazine_Activation Activate Tetrazine with NHS Ester Antibody_Labeling React Antibody with Activated Tetrazine Tetrazine_Activation->Antibody_Labeling Add to Antibody Purification Purify Conjugate (e.g., Desalting Column) Antibody_Labeling->Purification Quench Reaction Analysis Characterize Conjugate (DOL) Purification->Analysis

Caption: General workflow for antibody labeling with this compound.

Materials and Reagents

ReagentSupplierNotes
Antibody to be labeledN/AShould be in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the antibody must be buffer exchanged into an appropriate buffer.
Carboxy-functionalized this compound derivativeTCI, Sigma-Aldrich, etc.A derivative with a linker terminating in a carboxylic acid is required for NHS ester activation.
N-Hydroxysuccinimide (NHS)Sigma-AldrichFor activation of the tetrazine's carboxylic acid group.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Sigma-AldrichCarbodiimide crosslinker for NHS ester activation.
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-AldrichHigh-quality, anhydrous solvent is crucial for dissolving the NHS ester and for the activation reaction.[5]
Phosphate-Buffered Saline (PBS), pH 7.4N/AFor antibody buffer exchange and purification.
1 M Sodium Bicarbonate Buffer, pH 8.3-8.5N/AReaction buffer for the conjugation of the NHS-activated tetrazine to the antibody. The optimal pH for NHS ester reactions with primary amines is between 8.3 and 8.5.[5]
1 M Tris-HCl, pH 8.0N/AFor quenching the labeling reaction.
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)Thermo Fisher ScientificFor purification of the antibody-tetrazine conjugate from excess, unreacted tetrazine.
UV-Vis SpectrophotometerN/AFor determining antibody concentration and the degree of labeling (DOL).

Experimental Protocols

Protocol 1: Preparation of NHS-activated this compound

This protocol describes the in-situ generation of the NHS ester of a carboxy-functionalized this compound.

Tetrazine_Activation_Protocol cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Tetrazine_COOH Carboxy-tetrazine Dissolve Dissolve in Anhydrous DMF/DMSO Tetrazine_COOH->Dissolve NHS NHS NHS->Dissolve EDC EDC EDC->Dissolve Incubate Incubate at Room Temperature Dissolve->Incubate Mix Tetrazine_NHS NHS-activated Tetrazine Incubate->Tetrazine_NHS Activation

Caption: Workflow for the NHS activation of a carboxy-functionalized tetrazine.

  • Reagent Preparation: Allow all reagents to come to room temperature before opening vials to prevent moisture condensation.

  • Dissolution: In a dry microcentrifuge tube, dissolve the carboxy-functionalized this compound, NHS, and EDC in anhydrous DMF or DMSO. A 1.5 to 2-fold molar excess of NHS and EDC over the tetrazine is recommended.

  • Activation: Incubate the reaction mixture at room temperature for 15-30 minutes. The resulting solution containing the NHS-activated tetrazine is used immediately in the next step.

Protocol 2: Antibody Labeling with NHS-activated this compound
  • Antibody Preparation: If necessary, perform a buffer exchange to remove any amine-containing buffers. The final antibody concentration should be between 2-10 mg/mL in a buffer such as PBS.

  • pH Adjustment: Add 1/10th volume of 1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the pH for efficient labeling.

  • Conjugation: Add the freshly prepared NHS-activated this compound solution to the antibody solution. The molar ratio of tetrazine to antibody should be optimized, but a starting point of a 10-20 fold molar excess of tetrazine is recommended.

    • Note on Reactivity: Due to the electron-donating nature of the diethylamino groups, a higher molar excess and longer reaction time may be necessary compared to labeling with electron-poor tetrazines.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For this less reactive tetrazine, incubation for up to 4 hours or at a slightly elevated temperature (e.g., 30°C) may improve labeling efficiency. The reaction should be gently mixed during incubation.

  • Quenching: Add 1/10th volume of 1 M Tris-HCl (pH 8.0) to the reaction mixture and incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS-activated tetrazine.

Protocol 3: Purification and Characterization of the Antibody-Tetrazine Conjugate
  • Purification: Separate the antibody-tetrazine conjugate from unreacted tetrazine and reaction byproducts using a desalting column according to the manufacturer's instructions.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the this compound (typically in the visible range, around 520-540 nm).

    • The DOL can be calculated using the following formula: DOL = (A_max_tetrazine * ε_antibody_280) / [(A_280 - (A_max_tetrazine * CF)) * ε_tetrazine_max] Where:

      • A_max_tetrazine = Absorbance of the conjugate at the λmax of the tetrazine.

      • A_280 = Absorbance of the conjugate at 280 nm.

      • ε_antibody_280 = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_tetrazine_max = Molar extinction coefficient of the tetrazine at its λmax.

      • CF = Correction factor (A_280 of the tetrazine / A_max of the tetrazine).

    • The molar extinction coefficient and correction factor for this compound will need to be determined experimentally if not available from the supplier.

Quantitative Data Summary

The following table provides a starting point for optimizing the labeling reaction. The optimal conditions may vary depending on the specific antibody and the desired degree of labeling.

ParameterRecommended Starting RangeNotes
Antibody Concentration2 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Ratio (Tetrazine:Antibody)10:1 to 20:1May need to be increased for the less reactive this compound.
Reaction pH8.3 - 8.5Crucial for the reaction of NHS esters with primary amines.[5]
Reaction Time1 - 4 hoursLonger reaction times may be necessary. Monitor the reaction progress if possible.
Reaction TemperatureRoom Temperature (20-25°C)Can be increased to 30°C to enhance the reaction rate. Avoid higher temperatures that could denature the antibody.
Quenching Agent100 mM Tris-HCl, pH 8.0Effectively stops the reaction by consuming unreacted NHS esters.

Signaling Pathway and Logical Relationships

The core of this protocol is the bioorthogonal IEDDA reaction, which occurs after the antibody has been successfully labeled with the tetrazine moiety. The tetrazine-labeled antibody can then specifically react with a TCO-modified molecule (e.g., a fluorescent probe, a drug molecule, or an imaging agent).

IEDDA_Reaction_Pathway cluster_labeling Antibody Labeling cluster_bioorthogonal_reaction Bioorthogonal Reaction Antibody Antibody Labeled_Antibody Tetrazine-Labeled Antibody Antibody->Labeled_Antibody Tetrazine_NHS NHS-activated 3,6-Bis(diethylamino) -1,2,4,5-tetrazine Tetrazine_NHS->Labeled_Antibody Lysine Conjugation Conjugate Final Antibody Conjugate Labeled_Antibody->Conjugate TCO_Molecule TCO-modified Molecule TCO_Molecule->Conjugate IEDDA Reaction

Caption: Logical relationship of antibody labeling and subsequent bioorthogonal reaction.

Conclusion

Labeling antibodies with this compound provides a stable and versatile tool for a wide range of applications in research and drug development, including targeted drug delivery, in vivo imaging, and immunoassays. While the electron-donating nature of the diethylamino groups necessitates adjustments to the standard labeling protocols for more reactive tetrazines, careful optimization of the reaction conditions as outlined in these notes will enable successful and efficient conjugation. The resulting tetrazine-labeled antibody is a powerful reagent, ready for rapid and specific reaction with a trans-cyclooctene-modified molecule of interest through the highly efficient IEDDA bioorthogonal reaction.

References

Applications of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The field of chemical proteomics has been significantly advanced by the advent of bioorthogonal chemistry, enabling the study of biomolecules in their native environment.[1][2] Among the repertoire of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained dienophiles has emerged as a particularly powerful tool due to its exceptionally fast reaction kinetics and high specificity.[1][2][3][4] This document focuses on the applications of a specific tetrazine derivative, 3,6-Bis(diethylamino)-1,2,4,5-tetrazine, in chemical proteomics. While direct kinetic data for this specific molecule is not abundant in the literature, its electron-donating diethylamino substituents place it in a class of tetrazines with tuned reactivity, suitable for specific applications where extremely rapid reaction rates are not desired, allowing for more controlled, staged labeling experiments.

The core of tetrazine-based chemical proteomics lies in a two-step process. First, a biomolecule of interest (e.g., a protein) is tagged with a strained dienophile, such as a trans-cyclooctene (TCO) derivative. This can be achieved through genetic encoding of unnatural amino acids containing the dienophile or by chemical modification of the protein. Subsequently, the tetrazine probe, such as this compound conjugated to a reporter molecule (e.g., a fluorophore or a biotin tag), is introduced. The tetrazine rapidly and specifically reacts with the dienophile-tagged biomolecule, allowing for its visualization, isolation, and identification.

Key Applications:
  • Activity-Based Protein Profiling (ABPP): Covalent labeling of active enzymes with probes bearing a dienophile allows for the subsequent attachment of a tetrazine-reporter tag, enabling the identification and quantification of active enzymes in complex proteomes.

  • Target Identification and Validation: Small molecule drugs functionalized with a dienophile can be used to identify their protein targets in cells or lysates. After binding, a tetrazine-biotin probe is used to capture the drug-protein complex for subsequent analysis by mass spectrometry.

  • Protein-Protein Interaction Studies: By labeling interacting proteins with a tetrazine and a dienophile, respectively, their proximity in a cellular context can be detected and quantified.

  • Live Cell Imaging: The rapid and bioorthogonal nature of the tetrazine-dienophile ligation allows for real-time imaging of proteins and other biomolecules in living cells with minimal perturbation.[4]

Quantitative Data on Tetrazine Reactivity

The reactivity of the iEDDA reaction is highly tunable by modifying the substituents on the tetrazine ring. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups, such as the diethylamino groups in this compound, decrease the rate. This tunability allows for the design of staged labeling experiments where different biomolecules can be targeted sequentially. The following table summarizes the second-order rate constants for the reaction of various 3,6-disubstituted-1,2,4,5-tetrazines with different dienophiles.

3,6-Substituent on 1,2,4,5-TetrazineDienophileSolventSecond-Order Rate Constant (M⁻¹s⁻¹)
Di(pyridin-2-yl)BCNMethanol118
Phenyl, Pyridin-2-ylBCNMethanol23
DiphenylBCNMethanol3.6
Bis(4-methoxyphenyl)BCNMethanol1.4
Bis(4-hydroxyphenyl)BCNMethanol0.58
Di(pyridin-2-yl)NorborneneMethanol0.65
DiphenylNorborneneMethanol0.016
Bis(4-methoxyphenyl)NorborneneMethanol0.0031

Data sourced from Wei et al., 2013.

Experimental Protocols

Protocol 1: General Protein Labeling with Tetrazine-NHS Ester

This protocol describes the labeling of a purified protein with a commercially available tetrazine N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues and the N-terminus).

Materials:

  • Purified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-PEG-NHS ester (e.g., Tetrazine-PEG5-NHS Ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., spin desalting column)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.

  • Tetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Tetrazine-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add the Tetrazine-NHS ester stock solution to the protein solution. The molar excess of the NHS ester will depend on the protein concentration and the desired degree of labeling. For a protein concentration of ≥ 5 mg/mL, use a 10-fold molar excess. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

  • Purification: Remove the unreacted Tetrazine-NHS ester and byproducts using a desalting column according to the manufacturer's instructions.

  • Confirmation of Labeling: The successful labeling can be confirmed by mass spectrometry (observing a mass shift) or by reacting the labeled protein with a TCO-functionalized fluorescent dye and analyzing by SDS-PAGE and fluorescence imaging.

Protocol 2: In-Cell Protein Labeling via Tetrazine-TCO Ligation

This protocol outlines the general steps for labeling a specific protein within living cells. This requires the protein of interest to be expressed with a genetically encoded TCO-containing unnatural amino acid.

Materials:

  • Mammalian cells expressing the TCO-tagged protein of interest

  • Cell culture medium

  • This compound conjugated to a fluorescent dye (Tetrazine-Fluorophore)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells expressing the TCO-tagged protein in a suitable vessel for microscopy (e.g., chambered coverglass).

  • Preparation of Tetrazine Probe: Prepare a stock solution of the Tetrazine-Fluorophore in DMSO. The final concentration for labeling will need to be optimized but is typically in the low micromolar range.

  • Labeling:

    • Remove the cell culture medium and wash the cells once with warm PBS.

    • Add fresh, pre-warmed cell culture medium containing the Tetrazine-Fluorophore to the cells.

    • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time will depend on the reaction rate of the specific tetrazine and the concentration used.

  • Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound Tetrazine-Fluorophore.

  • Imaging: Add fresh cell culture medium or PBS to the cells and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

G General Workflow for Tetrazine-Based Chemical Proteomics cluster_0 Step 1: Introduction of Dienophile cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Downstream Analysis Genetic Encoding Genetic Encoding TCO_Tagged_Protein Dienophile-Tagged Protein Genetic Encoding->TCO_Tagged_Protein Chemical Modification Chemical Modification Chemical Modification->TCO_Tagged_Protein Protein_of_Interest Protein of Interest Protein_of_Interest->Genetic Encoding Protein_of_Interest->Chemical Modification Labeled_Protein Labeled Protein TCO_Tagged_Protein->Labeled_Protein iEDDA Reaction Tetrazine_Probe Tetrazine Probe (e.g., this compound-Fluorophore) Tetrazine_Probe->Labeled_Protein Imaging Fluorescence Imaging Labeled_Protein->Imaging Proteomics Mass Spectrometry Labeled_Protein->Proteomics Pull_down Affinity Purification Labeled_Protein->Pull_down

Caption: Workflow of tetrazine-based chemical proteomics.

G Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction cluster_reactants Reactants cluster_products Products Tetrazine 1,2,4,5-Tetrazine Dihydropyridazine Dihydropyridazine Adduct Tetrazine->Dihydropyridazine [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) TCO->Dihydropyridazine Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Retro-Diels-Alder (elimination)

Caption: The iEDDA reaction mechanism.

G Studying Kinase Signaling with Tetrazine Probes Kinase_Inhibitor Kinase Inhibitor-TCO Inhibitor_Complex Inhibitor-Kinase Complex Kinase_Inhibitor->Inhibitor_Complex Target_Kinase Target Kinase Target_Kinase->Inhibitor_Complex Downstream_Substrates Downstream Substrates Target_Kinase->Downstream_Substrates Phosphorylates Labeled_Complex Biotinylated Complex Inhibitor_Complex->Labeled_Complex Phosphorylation Phosphorylation Blocked Inhibitor_Complex->Phosphorylation Tetrazine_Biotin Tetrazine-Biotin Tetrazine_Biotin->Labeled_Complex Captured_Complex Captured Complex Labeled_Complex->Captured_Complex Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Captured_Complex Mass_Spec Mass Spectrometry (Target ID) Captured_Complex->Mass_Spec

Caption: Kinase signaling pathway investigation.

References

Application Notes and Protocols for In Vivo Imaging with 3,6-Bis(diethylamino)-1,2,4,5-tetrazine Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine and its derivatives as bioorthogonal probes for in vivo imaging. The information is intended to guide researchers in designing and executing experiments for pretargeted imaging and other advanced in vivo applications.

Introduction

This compound belongs to a class of highly reactive and versatile bioorthogonal probes. These molecules participate in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with strained dienophiles, most notably trans-cyclooctene (TCO) derivatives. This reaction is exceptionally fast and specific, allowing for covalent labeling of targets within complex biological systems, including living organisms, without interfering with native biochemical processes.[1][2][3] The electron-donating nature of the diethylamino groups influences the electronic properties and reactivity of the tetrazine core.

A primary application for these probes is in pretargeted in vivo imaging . This strategy decouples the targeting and imaging steps to improve signal-to-background ratios and reduce radiation exposure to non-target tissues.[2][4][5] First, a targeting moiety (e.g., an antibody) conjugated to a dienophile (e.g., TCO) is administered and allowed to accumulate at the target site and clear from circulation. Subsequently, a small, rapidly clearing tetrazine probe, often carrying an imaging agent (e.g., a fluorophore or a radionuclide), is administered. The tetrazine probe then rapidly and specifically reacts with the dienophile-modified targeting molecule at the target site, enabling high-contrast imaging.[4][5][6]

Physicochemical and Reaction Kinetic Data

The following tables summarize key quantitative data for representative 3,6-diamino-1,2,4,5-tetrazine probes. While specific data for the 3,6-bis(diethylamino) derivative is not extensively published, the data for related amino-tetrazines provide a valuable reference for experimental design.

Table 1: Physicochemical Properties of Representative Amino-Tetrazine Probes

PropertyValueReference
Molecular FormulaC10H18N6N/A
Molecular Weight222.29 g/mol N/A
AppearanceDark red crystalline solid[3]
SolubilitySoluble in organic solvents (e.g., DCM, MeOH), limited aqueous solubility[3]

Table 2: Reaction Kinetics of Amino-Tetrazine Probes with Dienophiles

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReference
3,6-diamino-1,2,4,5-tetrazinetrans-cyclooctene (TCO)~1 - 10Methanol[7]
General 6-Methyl-tetrazinestrans-cyclooctene (TCO)~1,000Aqueous Media[3]
General 6-Hydrogen-tetrazinestrans-cyclooctene (TCO)up to 30,000Aqueous Media[3]

Note: The reaction rates of tetrazines are highly dependent on the substituents. Electron-donating groups, such as amino groups, generally decrease the rate of the IEDDA reaction compared to electron-withdrawing groups.

Table 3: Spectroscopic and Fluorescence Properties

PropertyUnreacted Tetrazine ProbeDihydropyridazine Product (after reaction with TCO)Reference
Absorbance λmax~540 nm~350 nm[8]
Emission λmaxQuenchedVaries with fluorophore (e.g., ~520 nm for BODIPY-FL)[8]
Fluorescence Quantum YieldLow (e.g., 0.02 for BODIPY-FL conjugate)High (e.g., 0.24 for BODIPY-FL conjugate)[8]
Fluorescence Turn-On RatioN/AUp to 20-fold increase[8]

Signaling Pathway and Reaction Mechanism

The fundamental principle behind the application of this compound probes in bioorthogonal imaging is the inverse-electron-demand Diels-Alder (IEDDA) reaction.

IEDDA_Mechanism Tetrazine 3,6-Bis(diethylamino)- 1,2,4,5-tetrazine Probe TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState Reacts with Dienophile trans-Cyclooctene (TCO) (conjugated to target) Dienophile->TransitionState Intermediate Unstable Adduct TransitionState->Intermediate Forms Product Stable Dihydropyridazine Product (Covalent Bond) Intermediate->Product Releases N₂ to form N2 Nitrogen Gas (N₂) Intermediate->N2

Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Experimental Workflows and Protocols

General Workflow for Pretargeted In Vivo Imaging

The following diagram illustrates the typical workflow for a pretargeted in vivo imaging experiment using a tetrazine probe.

Pretargeted_Imaging_Workflow cluster_pretargeting Pre-targeting Phase cluster_imaging Imaging Phase Step1 Step 1: Administer Antibody-TCO Conjugate Step2 Step 2: Incubation Period (24-72 hours) Step1->Step2 Step3 Accumulation at Target & Clearance from Blood Step2->Step3 Step4 Step 3: Administer Tetrazine Imaging Probe Step3->Step4 Initiates Step5 Step 4: In Vivo Reaction (minutes to hours) Step4->Step5 Step6 Step 5: Imaging (PET, SPECT, or Fluorescence) Step5->Step6

Workflow for pretargeted in vivo imaging with tetrazine probes.
Protocol for Pretargeted Fluorescence Imaging in a Mouse Tumor Model

This protocol provides a general guideline for in vivo fluorescence imaging. Specific parameters should be optimized for the particular animal model, targeting antibody, and imaging system.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • Antibody-TCO conjugate (specific to a tumor antigen)

  • This compound conjugated to a near-infrared (NIR) fluorophore

  • Sterile phosphate-buffered saline (PBS)

  • In vivo fluorescence imaging system

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Antibody-TCO Administration:

    • Reconstitute the lyophilized Antibody-TCO conjugate in sterile PBS to a final concentration of 1 mg/mL.

    • Administer 100 µg of the Antibody-TCO conjugate to each mouse via intravenous (tail vein) injection.

  • Incubation and Clearance:

    • Allow the Antibody-TCO conjugate to circulate and accumulate at the tumor site for 24 to 72 hours. This time should be optimized based on the pharmacokinetics of the specific antibody.

  • Tetrazine Probe Preparation and Administration:

    • Prepare a stock solution of the fluorescent tetrazine probe in DMSO.

    • Dilute the stock solution in sterile PBS to the desired final concentration for injection. The final DMSO concentration should be below 5%.

    • Administer the fluorescent tetrazine probe via intravenous injection. The optimal dose will need to be determined empirically.

  • In Vivo Imaging:

    • Anesthetize the mice at various time points post-tetrazine injection (e.g., 1, 4, 8, and 24 hours).

    • Acquire whole-body fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for the chosen NIR fluorophore.

    • Acquire images of a control group of mice that did not receive the Antibody-TCO conjugate to assess non-specific probe accumulation.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region and in a region of non-target tissue (e.g., muscle) to determine the tumor-to-background ratio.

Protocol for Synthesis of a 3,6-Diamino-1,2,4,5-tetrazine Derivative

Materials:

  • 1,3-Diaminoguanidine monohydrochloride

  • 2,4-Pentanedione

  • Ethanol

  • Sodium perborate tetrahydrate

  • Water

Procedure:

  • Formation of the Dihydrotetrazine Intermediate:

    • In a round-bottom flask, dissolve 1,3-diaminoguanidine monohydrochloride and 2,4-pentanedione in ethanol.

    • Reflux the mixture for several hours. A white precipitate of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride should form.

    • Cool the reaction mixture and collect the precipitate by filtration.

  • Oxidation to the Tetrazine:

    • Dissolve the collected precipitate in water.

    • To the stirred solution, add sodium perborate tetrahydrate. The solution should turn dark red, and dark red crystals of 3,6-diamino-1,2,4,5-tetrazine will precipitate.

    • Stir the mixture at room temperature for a couple of hours and then cool to 0°C.

    • Collect the product by filtration, wash with cold water, and dry.

Note: This is a generalized procedure and may require optimization for the synthesis of the diethylamino derivative.

Applications and Future Directions

The use of this compound probes and their analogs extends beyond pretargeted imaging. Other potential applications include:

  • Drug Delivery: Tetrazine-TCO ligation can be used to assemble drug-delivery systems in vivo or to release a therapeutic agent at a specific site.

  • Cell Tracking: Labeling cells with a dienophile allows for their subsequent detection in vivo using a fluorescent or radioactive tetrazine probe.

  • Multimodal Imaging: By conjugating different imaging moieties to the tetrazine probe, it is possible to perform multimodal imaging (e.g., PET-MRI).

The continued development of new tetrazine derivatives with tailored reactivity, solubility, and in vivo stability will further expand the utility of this powerful bioorthogonal tool in biomedical research and clinical applications.

References

Application Notes and Protocols: 3,6-Bis(diethylamino)-1,2,4,5-tetrazine Ligation with trans-Cyclooctene (TCO) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioorthogonal ligation of 3,6-bis(diethylamino)-1,2,4,5-tetrazine with trans-cyclooctene (TCO) derivatives. This powerful "click chemistry" reaction offers a rapid and specific method for bioconjugation, making it an invaluable tool in drug development, chemical biology, and molecular imaging.

Introduction

The ligation of 1,2,4,5-tetrazines with trans-cyclooctene (TCO) derivatives is a cornerstone of bioorthogonal chemistry, enabling the formation of a stable covalent bond in complex biological environments without interfering with native biochemical processes.[1] This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[1][2] The key advantages of this chemistry include its exceptionally fast reaction kinetics, high specificity, and the ability to proceed without the need for a catalyst.[1][3]

The this compound is an electron-rich tetrazine derivative. The electron-donating nature of the diethylamino groups influences the electronic properties of the tetrazine core, which in turn affects its reactivity and stability. Generally, electron-donating groups tend to decrease the rate of the IEDDA reaction compared to tetrazines bearing electron-withdrawing substituents.[4] However, this modification can also enhance the stability of the tetrazine molecule.

Reaction Mechanism and Kinetics

The reaction between a 1,2,4,5-tetrazine and a TCO derivative is a two-step process:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The electron-deficient tetrazine (diene) reacts rapidly with the electron-rich, strained TCO (dienophile).

  • Retro-Diels-Alder Reaction: The resulting unstable adduct rapidly eliminates a molecule of dinitrogen (N₂), forming a stable dihydropyridazine product.[1][2]

The kinetics of the tetrazine-TCO ligation are exceptionally fast, with second-order rate constants typically ranging from 800 to 30,000 M⁻¹s⁻¹.[1] The specific rate is highly dependent on the substituents on both the tetrazine and the TCO. Electron-withdrawing groups on the tetrazine generally accelerate the reaction, while electron-donating groups, such as the diethylamino groups in the title compound, are expected to decrease the reaction rate.[4][5]

Quantitative Data

The following table summarizes typical reaction parameters for tetrazine-TCO ligations. Please note that the exact values for this compound may vary and should be determined empirically.

ParameterTypical Value RangeNotes
Second-Order Rate Constant (k₂) 10² - 10⁴ M⁻¹s⁻¹The rate for this compound is expected to be in the lower end of this range due to the electron-donating nature of the diethylamino groups.[4][6]
Reaction Time Minutes to a few hoursDependent on reactant concentrations and the specific rate constant. Can be very rapid even at low micromolar concentrations.[7][8]
Optimal pH Range 6.0 - 9.0The reaction is tolerant of a wide pH range, making it suitable for physiological conditions.[3]
Typical Reactant Concentrations Nanomolar to millimolarThe fast kinetics allow for efficient ligation even at very low concentrations.[3]
Reaction Temperature Room Temperature (20-25 °C)The reaction proceeds readily at ambient temperature.
Yield High to quantitativeThe irreversible nature of the reaction typically leads to high product yields.

Experimental Protocols

Protocol 1: General Synthesis of 3,6-disubstituted-1,2,4,5-tetrazines

Materials:

  • Diethylamidine hydrochloride

  • Hydrazine hydrate

  • Lewis acid catalyst (e.g., Nickel(II) chloride or Zinc(II) chloride)

  • Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

  • Oxidizing agent (e.g., Sodium nitrite)

  • Acetic acid

Procedure:

  • To a solution of diethylamidine hydrochloride in the chosen anhydrous solvent, add the Lewis acid catalyst.

  • Slowly add hydrazine hydrate to the mixture at room temperature and stir for the specified time.

  • Monitor the formation of the dihydrotetrazine intermediate by TLC or LC-MS.

  • Once the formation of the intermediate is complete, cool the reaction mixture in an ice bath.

  • Slowly add a solution of sodium nitrite in acetic acid to oxidize the dihydrotetrazine to the final this compound product.

  • The crude product can be purified by column chromatography.

Note: Reaction conditions such as time, temperature, and stoichiometry should be optimized for this specific substrate.

Protocol 2: Small Molecule Ligation with a TCO-Derivative

This protocol describes the conjugation of a small molecule functionalized with this compound to a TCO-containing molecule.

Materials:

  • This compound-functionalized small molecule

  • TCO-functionalized molecule

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Prepare a stock solution of the tetrazine-functionalized small molecule in DMSO or DMF.

  • Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent.

  • In a microcentrifuge tube, add the desired amount of the TCO-functionalized molecule.

  • Add the reaction buffer (PBS, pH 7.4) to the tube.

  • Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the tetrazine-functionalized small molecule to the reaction mixture.

  • If necessary, add a small percentage of an organic co-solvent to ensure solubility.

  • Incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • The resulting conjugate can be purified by HPLC or other suitable chromatographic techniques.

Protocol 3: Protein Labeling with a TCO-Derivative and Tetrazine-Fluorophore

This protocol outlines the labeling of a TCO-modified protein with a tetrazine-functionalized fluorescent dye.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS)

  • Tetrazine-functionalized fluorophore

  • DMSO or DMF

Procedure:

  • Prepare a stock solution of the tetrazine-fluorophore in DMSO or DMF.

  • To the solution of the TCO-modified protein, add a 5-10 fold molar excess of the tetrazine-fluorophore solution.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Remove the excess, unreacted tetrazine-fluorophore using a desalting column or dialysis.

  • The labeled protein is now ready for downstream applications.

Visualizations

Reaction_Mechanism Figure 1. Reaction Mechanism of Tetrazine-TCO Ligation Tetrazine 3,6-Bis(diethylamino)- 1,2,4,5-tetrazine Intermediate Unstable Adduct Tetrazine->Intermediate [4+2] Cycloaddition (IEDDA) TCO trans-Cyclooctene (TCO) Derivative TCO->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: Figure 1. Reaction Mechanism of Tetrazine-TCO Ligation

Experimental_Workflow Figure 2. General Experimental Workflow for Protein Labeling cluster_0 Step 1: Protein Modification cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Purification Protein Protein of Interest TCO_Protein TCO-Modified Protein Protein->TCO_Protein TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Protein Tetrazine_Fluorophore Tetrazine-Fluorophore Labeled_Protein Labeled Protein TCO_Protein->Labeled_Protein Tetrazine_Fluorophore->Labeled_Protein Purification Size-Exclusion Chromatography or Dialysis Labeled_Protein->Purification Purified_Product Purified Labeled Protein Purification->Purified_Product

Caption: Figure 2. General Experimental Workflow for Protein Labeling

Applications in Drug Development and Research

The this compound and TCO ligation system has a wide array of applications, including:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTACs and Molecular Glues: Synthesis of complex therapeutic modalities.

  • In Vivo Imaging: Pre-targeting strategies for PET or fluorescence imaging where a TCO-modified targeting vector (e.g., an antibody) is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.

  • Cell Surface Labeling and Tracking: Covalent labeling of cellular components for studying biological processes.

  • Drug Delivery: Construction of targeted drug delivery systems and controlled release mechanisms.

References

Fluorescent probe development using 3,6-Bis(diethylamino)-1,2,4,5-tetrazine scaffold

Author: BenchChem Technical Support Team. Date: November 2025

An advanced platform for the development of fluorogenic probes is offered by the 3,6-Bis(diethylamino)-1,2,4,5-tetrazine scaffold, which is pivotal for bioorthogonal chemistry. These probes are instrumental in live-cell imaging and diagnostics due to their ability to selectively activate fluorescence upon reaction with specific biomolecules. This document provides an in-depth overview of their applications, detailed experimental protocols, and the underlying chemical principles. While specific data for the 3,6-Bis(diethylamino) derivative is limited, the information presented is based on the well-established characteristics of closely related 3,6-diamino-1,2,4,5-tetrazine compounds and the broader class of fluorogenic tetrazine probes.

Application Notes

The core utility of 3,6-disubstituted-1,2,4,5-tetrazine scaffolds lies in their application as fluorogenic probes in bioorthogonal chemistry.[1][2] This approach allows for the study of biological processes in their native environment without interfering with cellular functions.[3] The primary mechanism involves the inverse electron demand Diels-Alder (iEDDA) reaction between the tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), which is pre-attached to a biomolecule of interest.[3][4]

The tetrazine moiety typically acts as a "dark quencher," suppressing the fluorescence of a conjugated fluorophore.[5] Upon the iEDDA reaction, the tetrazine ring is converted into a dihydropyrazine, which disrupts the quenching mechanism and leads to a significant, "turn-on" fluorescence signal.[4][6] This results in a high signal-to-noise ratio, making these probes ideal for no-wash live-cell imaging.[2][7] The fluorescence turn-on can be substantial, with some probes exhibiting over a 100-fold increase in brightness.[1][6]

Key applications include:

  • Live-Cell Imaging: Visualization of specific proteins, lipids, glycans, and other biomolecules in living cells with high specificity.[4][8]

  • Super-Resolution Microscopy: Enabling advanced imaging techniques like STED and SOFI for observing subcellular structures with high resolution.[9]

  • Therapeutic Monitoring: Tracking the intracellular distribution and target engagement of small molecule drugs.[4]

  • Sensing: Detecting specific reactive oxygen species, such as superoxide, with high specificity.[5]

Photophysical Properties of Representative Tetrazine-Based Probes

The selection of the fluorophore and the specific tetrazine derivative allows for tuning of the photophysical properties across the visible and near-infrared spectrum. The following table summarizes typical data for various fluorogenic tetrazine probes.

Fluorophore ConjugateExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ) (Post-Reaction)Fluorescence Turn-On RatioReference
Tetrazine-BODIPY FL~500~510Not Reported~15-20x[3]
Tetrazine-Oregon Green~496~524Not Reported~15-20x[3]
Tetrazine-BODIPY TMR-X~544~574Not Reported~15-20x[3]
BODIPY-Tetrazine (TBET)~525~5450.51>1000x[6]
Tz-BF13604400.087~320-400x[10]
Tz-BF84205600.158~526x[10]

Experimental Protocols

Protocol 1: Synthesis of 3,6-Diamino-1,2,4,5-tetrazine (DATZ)

This protocol describes a common method for synthesizing the parent scaffold, 3,6-diamino-1,2,4,5-tetrazine (DATZ), which can be conceptually adapted for N-alkylation to produce the bis(diethylamino) derivative.[11]

Materials:

  • 1,3-Diaminoguanidine monohydrochloride

  • 2,4-Pentanedione

  • Ethanol

  • Sodium perborate tetrahydrate

  • Water

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride:

    • Dissolve 1,3-diaminoguanidine monohydrochloride in ethanol.

    • Add 2,4-pentanedione to the solution.

    • Reflux the mixture for 6-8 hours. A white solid will precipitate.

    • Cool the reaction mixture and filter to collect the precipitate.

    • Wash the solid with cold ethanol and dry under vacuum. The product is 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride.[11]

  • Oxidation to 3,6-Diamino-1,2,4,5-tetrazine:

    • Dissolve the dried intermediate in water.

    • To the stirred solution, add sodium perborate tetrahydrate. The solution will turn dark red, and red crystals will form.

    • Stir the mixture at room temperature for 2 hours.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Filter the mixture to collect the dark red crystals of DATZ.

    • Wash the crystals with cold water and dry. The yield is typically quantitative.[11]

Protocol 2: Live-Cell Imaging with a Tetrazine-Fluorophore Probe

This protocol outlines a general procedure for labeling and imaging intracellular targets using a fluorogenic tetrazine probe.[4][8]

Materials:

  • Live cells (e.g., HeLa, PtK2) cultured on glass-bottom dishes

  • Cell culture medium (e.g., DMEM)

  • Dienophile-tagged molecule of interest (e.g., TCO-modified protein or small molecule)

  • Fluorogenic tetrazine probe (e.g., Tetrazine-BODIPY FL) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Metabolic or Covalent Labeling of Target:

    • Incubate the cultured cells with the dienophile-tagged molecule (e.g., 1-10 µM TCO-Taxol) in cell culture medium for a sufficient time to allow for cellular uptake and binding to the target (e.g., 1 hour at 37°C).[4]

  • Cell Washing (Optional but Recommended):

    • Gently wash the cells two to three times with fresh, pre-warmed cell culture medium or PBS to remove any excess, unbound dienophile-tagged molecules.

  • Incubation with Fluorogenic Tetrazine Probe:

    • Prepare a solution of the tetrazine probe in cell culture medium at a final concentration of 1-10 µM.

    • Add the probe solution to the cells and incubate for 30-60 minutes at 37°C.[8]

  • No-Wash Imaging:

    • For fluorogenic probes with a high turn-on ratio, washing is not strictly necessary.[2] The unbound probe contributes minimal background fluorescence.

    • Mount the dish on the stage of the confocal microscope.

  • Fluorescence Microscopy:

    • Image the cells using the appropriate laser excitation and emission filters for the chosen fluorophore. For example, for a BODIPY FL conjugate, use a 488 nm laser for excitation and collect emission between 500-550 nm.

    • Acquire images, noting the specific localization of the fluorescent signal, which corresponds to the location of the target biomolecule.

Visualizations

Synthesis of 3,6-Diamino-1,2,4,5-tetrazine (DATZ) cluster_step1 Step 1: Dihydrotetrazine Formation cluster_step2 Step 2: Oxidation A 1,3-Diaminoguanidine monohydrochloride C 3,6-Diamino-1,2-dihydro- 1,2,4,5-tetrazine A->C Ethanol, Reflux B 2,4-Pentanedione B->C Ethanol, Reflux D 3,6-Diamino-1,2,4,5-tetrazine (DATZ) C->D NaBO3·4H2O, Water

Caption: Synthetic pathway for 3,6-Diamino-1,2,4,5-tetrazine.

Fluorogenic Bioorthogonal Reaction Mechanism cluster_reactants Reactants (Low Fluorescence) cluster_product Product (High Fluorescence) TetrazineProbe Fluorophore-Tetrazine (Quenched) Product Fluorophore-Dihydropyrazine (Fluorescent) TetrazineProbe->Product iEDDA Reaction Dienophile TCO-Biomolecule

Caption: Fluorescence turn-on via iEDDA reaction.

Live-Cell Imaging Experimental Workflow A Culture Cells on Glass-Bottom Dish B Incubate with TCO-tagged Molecule A->B C Wash Cells (Optional) B->C D Add Fluorogenic Tetrazine Probe C->D E Incubate D->E F Image with Confocal Microscopy E->F

Caption: Workflow for live-cell imaging experiments.

References

Application Notes and Protocols: Bioorthogonal Cleavage Reactions Involving 3,6-Bis(diethylamino)-1,2,4,5-tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and experimental considerations for bioorthogonal cleavage reactions utilizing 3,6-Bis(diethylamino)-1,2,4,5-tetrazine. While this specific tetrazine derivative is less documented in the literature compared to its electron-withdrawing counterparts, the foundational principles of tetrazine-based bioorthogonal chemistry provide a strong framework for its application.

Introduction to this compound in Bioorthogonal Cleavage

This compound belongs to the class of electron-rich tetrazines. The diethylamino groups are electron-donating, which influences the reactivity of the tetrazine ring in the inverse electron demand Diels-Alder (IEDDA) reaction, the cornerstone of tetrazine bioorthogonal chemistry. This reaction typically occurs between an electron-deficient tetrazine and an electron-rich dienophile, most notably a strained alkene like trans-cyclooctene (TCO). The IEDDA reaction is characterized by its rapid kinetics, high specificity, and biocompatibility, making it a powerful tool for various applications in biological systems.[1]

The primary application of this chemistry in cleavage reactions involves the "click-to-release" concept.[2] A molecule of interest (e.g., a drug, a fluorophore) is "caged" with a TCO-containing linker. The addition of a tetrazine triggers a cascade of reactions, leading to the cleavage of the linker and the release of the active molecule.

Mechanism of Action

The bioorthogonal cleavage is initiated by the IEDDA reaction between the tetrazine and a TCO derivative. This is followed by a retro-Diels-Alder reaction, which releases dinitrogen gas and forms a dihydropyridazine intermediate. This intermediate can then undergo further rearrangement, often involving a self-immolative linker, to release the cargo molecule.

Tetrazine 3,6-Bis(diethylamino)- 1,2,4,5-tetrazine IEDDA Inverse Electron Demand Diels-Alder (IEDDA) Reaction Tetrazine->IEDDA TCO_Cargo TCO-Linker-Cargo TCO_Cargo->IEDDA Dihydropyridazine Dihydropyridazine Intermediate IEDDA->Dihydropyridazine N2 N₂ Gas IEDDA->N2 + Rearrangement Linker Rearrangement/ Self-Immolation Dihydropyridazine->Rearrangement Released_Cargo Released Cargo Rearrangement->Released_Cargo Byproduct Tetrazine-Linker Byproduct Rearrangement->Byproduct +

Caption: General mechanism of tetrazine-TCO mediated cargo release.

Quantitative Data

3,6-Substituent on TetrazineDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
Di-(2-pyridyl)trans-cyclooctene~2000Fast reaction due to electron-withdrawing pyridyl groups.[1]
Methyltrans-cyclooctene~1000Moderate reactivity.[3]
PhenylBCN3.6Slower reaction with a less strained dienophile.
4-HydroxyphenylBCN0.58Electron-donating hydroxyl group slows the reaction.
4-MethoxyphenylBCN1.4Methoxy group is also electron-donating.

BCN (bicyclo[6.1.0]nonyne) is another strained dienophile used in bioorthogonal chemistry.

Applications

The bioorthogonal cleavage reaction involving this compound can be applied in various contexts, including:

  • Prodrug Activation: A biologically inactive prodrug, caged with a TCO linker, can be selectively activated at a target site by administering the tetrazine. This allows for spatiotemporal control of drug activity, potentially reducing off-target toxicity.

  • Controlled Release of Payloads: This system can be used to release a variety of molecules, such as fluorophores for imaging, or signaling molecules to study cellular processes.

  • Materials Science: Tetrazine-TCO chemistry can be employed to create dynamically crosslinked hydrogels or to modify surfaces in a controlled manner.

cluster_0 Core Concept cluster_1 Applications Concept Bioorthogonal Cleavage Prodrug Prodrug Activation Concept->Prodrug Release Controlled Cargo Release Concept->Release Materials Materials Modification Concept->Materials

Caption: Key application areas for tetrazine-mediated cleavage.

Experimental Protocols

Protocol 1: General Synthesis of 3,6-Disubstituted-1,2,4,5-tetrazines

While a specific protocol for this compound is not detailed in the literature, a general approach for synthesizing 3,6-diamino-substituted tetrazines can be adapted. This often involves the reaction of 3,6-bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine (BT) with the desired amine.

Materials:

  • 3,6-bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine (BT)

  • Diethylamine

  • Solvent (e.g., ethanol, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve BT in a suitable solvent in a round-bottom flask.

  • Add an excess of diethylamine to the solution.

  • Heat the reaction mixture under reflux for several hours to days, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Monitoring Tetrazine-TCO Cleavage Reaction by HPLC-MS

This protocol describes a general method for monitoring the cleavage of a TCO-caged molecule upon reaction with a tetrazine.

Materials:

  • Stock solution of this compound in DMSO or a suitable solvent.

  • Stock solution of the TCO-caged cargo molecule in DMSO or a suitable solvent.

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • HPLC-MS system equipped with a C18 column.

  • Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).

Procedure:

  • Prepare a solution of the TCO-caged cargo molecule in the reaction buffer at a final concentration of, for example, 50 µM.

  • Prepare a solution of the tetrazine in the reaction buffer at a concentration that is in excess (e.g., 2-10 fold) of the TCO-caged molecule (e.g., 100-500 µM).

  • Initiate the reaction by mixing the two solutions.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by acidification, though this may affect cleavage, or by flash freezing).

  • Analyze the samples by HPLC-MS.

  • Monitor the disappearance of the TCO-caged cargo peak and the appearance of the released cargo peak.

  • Quantify the peaks by integrating the area under the curve from the UV chromatogram or extracted ion chromatogram.

  • Calculate the percentage of cleavage at each time point.

Start Prepare Reactant Solutions (Tetrazine and TCO-Cargo) Mix Initiate Reaction by Mixing Start->Mix Incubate Incubate at 37°C Mix->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Sample->Sample Analyze HPLC-MS Analysis Sample->Analyze Quantify Quantify Peak Areas Analyze->Quantify Calculate Calculate % Cleavage Quantify->Calculate End Determine Reaction Kinetics and Cleavage Yield Calculate->End

Caption: Workflow for monitoring a tetrazine-TCO cleavage reaction.
Protocol 3: In Vitro Prodrug Activation Assay

This protocol outlines a cell-based assay to evaluate the efficacy of a TCO-caged prodrug activated by a tetrazine.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7).

  • Cell culture medium and supplements.

  • TCO-caged prodrug.

  • This compound.

  • Cell viability assay kit (e.g., MTT, PrestoBlue).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the TCO-caged prodrug, the uncaged (active) drug, and the tetrazine alone in cell culture medium.

  • Treat the cells with the following conditions:

    • Vehicle control (e.g., DMSO in medium).

    • Uncaged drug at various concentrations (to determine its IC₅₀).

    • TCO-caged prodrug at various concentrations.

    • Tetrazine alone at the intended activation concentration.

    • TCO-caged prodrug at various concentrations, followed by the addition of the tetrazine at a fixed concentration.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability for each condition and determine the IC₅₀ values. A significant decrease in the IC₅₀ of the caged prodrug in the presence of the tetrazine indicates successful bioorthogonal activation.

Disclaimer: The provided protocols are intended as general guidelines. Researchers should optimize the conditions for their specific applications and molecules. It is also recommended to consult the primary literature for more detailed experimental procedures.

References

Troubleshooting & Optimization

How to improve the solubility of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing the Solubility of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine

This guide provides researchers, scientists, and drug development professionals with practical strategies and detailed protocols to overcome solubility challenges with this compound in biological buffers.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility in aqueous buffers like PBS?

The solubility of a compound is dictated by its molecular structure. While the 1,2,4,5-tetrazine core is polar, the two diethylamino groups are bulky, flexible, and hydrophobic (lipophilic). These alkyl groups significantly decrease the molecule's affinity for water, leading to poor solubility in aqueous solutions. Many 3,6-disubstituted tetrazines, particularly those with aryl or alkyl groups, demonstrate limited aqueous solubility[1].

Q2: What is the simplest first step to try and dissolve this tetrazine?

The most straightforward and common initial approach is to use a water-miscible organic co-solvent. Prepare a concentrated stock solution of the tetrazine in a solvent like dimethyl sulfoxide (DMSO) or ethanol, and then dilute this stock into your aqueous biological buffer to the final desired concentration. This method is widely used for poorly soluble drug candidates in preclinical studies[2].

Q3: How do I use co-solvents without affecting my experiment?

It is crucial to ensure the final concentration of the co-solvent is low enough to not interfere with your biological system (e.g., cell viability, enzyme activity). A final concentration of DMSO below 0.5% (v/v) is generally considered acceptable for most cell-based assays. Always run a "vehicle control" experiment, which includes the same final concentration of the co-solvent without the tetrazine, to account for any effects of the solvent itself.

Q4: Can adjusting the pH of the buffer improve solubility?

Yes, for ionizable compounds, pH adjustment is a powerful strategy[2]. The nitrogen atoms in the tetrazine ring make the compound basic, meaning it can be protonated in acidic conditions. Lowering the pH of the buffer (e.g., to pH 6.0 or 5.0) may convert the tetrazine to a more soluble salt form. However, it is critical to assess the stability of the tetrazine at different pH values, as some tetrazines can undergo hydrolysis, particularly in alkaline conditions[3].

Q5: What are cyclodextrins and how can they enhance solubility?

Cyclodextrins are ring-shaped molecules made of glucose units that have a hydrophobic interior cavity and a hydrophilic exterior[4]. They can encapsulate poorly water-soluble "guest" molecules, like the hydrophobic tetrazine, within their cavity, effectively shielding them from water and increasing their overall solubility in the aqueous solution[5][6]. Derivatives such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used in pharmaceutical formulations for this purpose and can increase the solubility of some compounds by as much as 50-fold[5].

Q6: My compound precipitates from the buffer over time. What can I do?

This indicates that the solution is supersaturated and thermodynamically unstable. Consider the following:

  • Lower the Final Concentration: You may be exceeding the compound's thermodynamic solubility in the final buffer composition.

  • Increase the Amount of Solubilizer: Try increasing the percentage of co-solvent or the concentration of cyclodextrin.

  • Check Temperature: Solubility is often temperature-dependent. Ensure your experimental temperature matches the temperature at which you prepared the solution. If experiments are run at a lower temperature than preparation, precipitation can occur.

Q7: What is PEGylation and when should I consider it?

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule[7]. This modification increases the hydrodynamic radius and can dramatically improve water solubility, stability, and pharmacokinetic properties[7][]. This is an advanced strategy that involves chemical modification of the tetrazine itself, rather than a formulation approach. It should be considered during the synthesis or lead optimization phase if simple formulation strategies are insufficient. Attaching hydrophilic sidechains has been shown to enhance the water solubility of other tetrazine derivatives[9].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound won't dissolve at all in the buffer. The compound's intrinsic aqueous solubility is extremely low.Do not add the solid directly to the buffer. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol first. Then, dilute this stock into the buffer with vigorous mixing.
A precipitate forms immediately upon dilution of the organic stock into the buffer. The final concentration exceeds the solubility limit in the mixed solvent system ("crashing out").1. Decrease the final target concentration. 2. Increase the percentage of co-solvent in the final solution (if tolerated by the assay). 3. Dilute the stock solution more slowly while vortexing vigorously. 4. Use a solubility enhancer like HP-β-cyclodextrin in the aqueous buffer.
The solution is clear initially but becomes cloudy or shows precipitate later. The solution is supersaturated and unstable; the compound is slowly crystallizing or precipitating.1. Confirm you are below the thermodynamic solubility limit. 2. Use a stabilizing excipient like a polymer or cyclodextrin. 3. Ensure the buffer's pH and ionic strength are stable and not causing the compound to fall out of solution.
The chosen solubility method interferes with the biological assay (e.g., cell death, enzyme inhibition). The co-solvent is toxic at the concentration used, or the excipient (e.g., cyclodextrin) interacts with system components.1. Run vehicle controls to confirm the source of interference. 2. Reduce the concentration of the co-solvent or excipient to the lowest effective level. 3. Screen alternative co-solvents or solubility enhancers (see Table 1). For example, cyclodextrins are often considered benign vehicles[5].

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Strategies

StrategyPrinciple of ActionRelative ComplexityKey Considerations
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar solutes.LowPotential for biological interference or toxicity. Must run vehicle controls.[2]
pH Adjustment Converts the basic tetrazine into a more soluble protonated salt form.LowRequires the compound to be ionizable. Stability of the tetrazine must be confirmed at the new pH.[3][10]
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic molecule in its non-polar core, presenting a soluble exterior.[4]MediumCan alter drug availability. Need to screen for optimal cyclodextrin type and concentration.[11]
PEGylation Covalent attachment of hydrophilic PEG chains to the molecule itself.[7]HighRequires chemical synthesis/modification. Can alter the molecule's biological activity and properties.

Experimental Protocols

Protocol 1: Solubilization Using a Co-solvent (DMSO)
  • Prepare Stock Solution: Accurately weigh 1-5 mg of this compound and dissolve it in pure, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved by vortexing. Store this stock at -20°C or -80°C, protected from light.

  • Prepare Intermediate Dilution (Optional): If a very low final concentration is needed, perform an intermediate dilution of the stock in pure DMSO.

  • Prepare Working Solution: Add the required volume of the DMSO stock solution to your pre-warmed biological buffer to achieve the final concentration. For example, add 1 µL of a 10 mM stock to 1 mL of buffer for a final concentration of 10 µM (final DMSO concentration of 0.1%).

  • Mix Immediately: Vortex the solution immediately and vigorously for 15-30 seconds to prevent precipitation.

  • Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equal volume of the biological buffer.

Protocol 2: Solubility Enhancement with HP-β-Cyclodextrin
  • Prepare Cyclodextrin Solution: Dissolve 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your biological buffer to a desired concentration (e.g., 1-5% w/v). Warm the solution slightly (to 37°C) and stir until the cyclodextrin is fully dissolved.

  • Prepare Tetrazine Stock: Prepare a concentrated stock of the tetrazine in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Form the Inclusion Complex: While vigorously stirring the cyclodextrin solution, add the tetrazine stock solution dropwise.

  • Equilibrate: Cover the solution to protect it from light and allow it to stir at room temperature for 1-4 hours, or overnight, to allow for efficient complex formation.

  • Filter (Optional): To remove any non-encapsulated, precipitated material, the solution can be filtered through a 0.22 µm syringe filter before use.

  • Control: Prepare a control solution containing only the HP-β-CD in buffer at the same concentration.

Visualizations

Solubility_Workflow start Start: Poor solubility of Tetrazine in biological buffer decision1 Is simple formulation acceptable? start->decision1 strategy1 Use Co-Solvent (e.g., DMSO, Ethanol) decision1->strategy1 Yes decision3 Is chemical modification an option? decision1->decision3 No decision2 Is the chosen method effective and non-interfering? strategy1->decision2 strategy2 Adjust Buffer pH (Test acidic range, e.g., 5.0-6.5) strategy2->decision2 strategy3 Use Cyclodextrin (e.g., HP-β-CD) strategy3->decision2 decision2->strategy2 No, try next decision2->strategy3 No, try next end_success Proceed with Experiment decision2->end_success Yes decision2->decision3 No, all failed strategy4 Consider PEGylation or adding hydrophilic functional groups to the tetrazine structure decision3->strategy4 Yes end_fail Re-evaluate compound or assay decision3->end_fail No strategy4->end_fail Leads to new compound

Caption: Decision workflow for selecting a solubility enhancement strategy.

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Troubleshooting low yields in 3,6-Bis(diethylamino)-1,2,4,5-tetrazine conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with 3,6-Bis(diethylamino)-1,2,4,5-tetrazine conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my conjugation yield unexpectedly low?

Low conjugation yields can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. Here's a systematic guide to troubleshooting the issue.

Troubleshooting Steps:

  • Verify Tetrazine Stability: this compound, being an electron-rich tetrazine, is generally more stable than its electron-deficient counterparts. However, prolonged exposure to certain conditions can lead to degradation. Some tetrazines can decompose in aqueous environments, with electron-withdrawing substituents generally decreasing stability.[1][2][3] It has been reported that some tetrazine derivatives show instability in the presence of fetal bovine serum (FBS).[4]

    • Recommendation: Assess the stability of your tetrazine under your specific reaction conditions (pH, temperature, and media) independently. This can be done by monitoring the tetrazine's characteristic UV-Vis absorbance over time.

  • Assess Dienophile Reactivity and Stability: The choice of dienophile is critical. Strained alkenes and alkynes like trans-cyclooctene (TCO) and bicyclo[6.1.0]nonyne (BCN) are common reaction partners.[5][6] The reactivity of the dienophile significantly impacts the reaction rate and overall yield.

    • Recommendation: Ensure the dienophile is pure and has not degraded. If using a novel dienophile, its reactivity with your specific tetrazine may need to be empirically determined.

  • Optimize Reaction Conditions:

    • Solvent: The reaction rate can be sensitive to the solvent.[5] For instance, some tetrazine reactions show higher rates in methanol compared to acetonitrile.[5]

    • pH: The pH of the reaction medium can influence the stability and reactivity of both the tetrazine and the dienophile.[1][2] For example, the reaction of tetrazines with vinylboronic acids is accelerated at higher pH due to the formation of the more reactive boronate anion.[1][2]

    • Temperature: While many bioorthogonal reactions are performed at room temperature or 37°C, optimizing the temperature can sometimes improve yields, especially for less reactive pairs.[7][8]

    • Concentration: If the reaction rate is slow, increasing the concentration of one or both reactants can help drive the reaction to completion.

  • Consider Side Reactions: Tetrazines can potentially react with nucleophiles.[4] For instance, a reaction between a tetrazine derivative and diethyl amine has been observed.[4]

    • Recommendation: Minimize potential side reactions by ensuring the purity of your reactants and considering the composition of your reaction buffer.

A logical workflow for troubleshooting low yields is presented below.

Troubleshooting_Low_Yields start Low Conjugation Yield check_stability Are Tetrazine and Dienophile Stable? start->check_stability stability_yes Yes check_stability->stability_yes Yes stability_no No check_stability->stability_no No optimize_conditions Are Reaction Conditions Optimal? conditions_yes Yes optimize_conditions->conditions_yes Yes conditions_no No optimize_conditions->conditions_no No check_side_reactions Potential for Side Reactions? side_reactions_yes Yes check_side_reactions->side_reactions_yes Yes side_reactions_no No check_side_reactions->side_reactions_no No purification_issue Is Purification Method Efficient? review_purification Review and Optimize Purification Strategy purification_issue->review_purification stability_yes->optimize_conditions degradation Degradation of Reactants stability_no->degradation conditions_yes->check_side_reactions optimize Optimize Solvent, pH, Temperature, Concentration conditions_no->optimize modify_protocol Modify Protocol to Minimize Side Reactions side_reactions_yes->modify_protocol side_reactions_no->purification_issue degradation->optimize success Improved Yield optimize->success modify_protocol->success review_purification->success Experimental_Workflow start Start prepare_reactants 1. Prepare Reactant Solutions (Tetrazine and Dienophile) start->prepare_reactants mix_reactants 2. Mix Reactants in Appropriate Buffer prepare_reactants->mix_reactants incubate 3. Incubate Reaction Mixture (e.g., RT or 37°C) mix_reactants->incubate monitor_reaction 4. Monitor Reaction Progress (e.g., LC-MS, UV-Vis) incubate->monitor_reaction quench 5. Quench Reaction (Optional) monitor_reaction->quench purify 6. Purify Conjugate (e.g., HPLC, SEC) quench->purify characterize 7. Characterize Final Product (e.g., Mass Spec, NMR) purify->characterize end End characterize->end

References

3,6-Bis(diethylamino)-1,2,4,5-tetrazine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Bis(diethylamino)-1,2,4,5-tetrazine. The information is presented in a question-and-answer format to directly address common stability issues and questions regarding degradation products encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing its characteristic pink/red color. What is happening?

A1: The loss of the pink/red color of your tetrazine solution is a primary indicator of degradation. The color is due to the tetrazine ring's unique electronic properties, and when the ring is compromised, this color fades. This degradation can be caused by several factors, including exposure to nucleophiles, acidic or basic conditions, and prolonged exposure to light.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in the literature, degradation of 3,6-disubstituted-1,2,4,5-tetrazines can occur through nucleophilic attack on the electron-deficient tetrazine ring. In aqueous or biological media, hydrolysis can lead to the formation of dihydrotetrazine intermediates, which can further decompose. The primary degradation pathways for some tetrazines involve the elimination of nitrogen gas (N₂).[1] Under electron impact mass spectrometry, a common fragmentation pattern for 3,6-disubstituted tetrazines is the elimination of two nitrogen molecules and cleavage of the remaining N-N bond.[1]

Q3: How stable is this compound in common laboratory solvents?

A3: Generally, 3,6-disubstituted tetrazines with electron-donating groups, such as diethylamino, exhibit greater stability compared to those with electron-withdrawing groups. While specific quantitative data for this compound is limited, related amino-substituted tetrazines have shown good stability in common organic solvents like DMSO and methanol at room temperature when protected from light and moisture. However, prolonged storage in solution is not recommended. It is best practice to prepare fresh solutions before use.

Q4: What is the expected stability of this compound in aqueous buffers and biological media?

A4: The stability of tetrazines in aqueous solutions is pH-dependent and generally lower than in organic solvents. Tetrazines are known to be sensitive to harsh pH conditions.[2] In biological media such as cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), the presence of various nucleophiles can lead to degradation.[3][4] While the electron-donating diethylamino groups enhance stability, a gradual decrease in concentration should be expected over several hours at 37°C.[5][6] For time-critical experiments, it is crucial to minimize the incubation time of the tetrazine in biological media.

Troubleshooting Guides

Issue 1: Rapid Color Loss of Tetrazine Solution
Potential Cause Troubleshooting Step
Contaminated Solvent Use fresh, high-purity, anhydrous solvents. Traces of water, acids, or bases can accelerate degradation.
Exposure to Light Store the solid compound and solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during experiments.
Inappropriate pH Ensure the pH of your reaction buffer is within a stable range for the tetrazine, typically around neutral (pH 7.4). Avoid highly acidic or basic conditions.[6][7]
Reactive Components in Media If working in complex biological media, consider simplifying the buffer system for initial experiments to identify potential sources of degradation. Serum components are known to degrade some tetrazines.[5]
Issue 2: Low Yield in Bioorthogonal Ligation Reactions
Potential Cause Troubleshooting Step
Degraded Tetrazine Stock Prepare a fresh solution of this compound from the solid starting material for each experiment.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. While many tetrazine ligations are fast, the increased stability of the diethylamino-substituted tetrazine may result in slower kinetics compared to more reactive tetrazines.
Steric Hindrance The diethylamino groups are bulkier than smaller substituents. Ensure that the dienophile is accessible and that steric hindrance is not preventing the reaction.
Incorrect Stoichiometry Titrate your reactants to determine the optimal molar ratio. An excess of the dienophile may be necessary to drive the reaction to completion.

Quantitative Stability Data

The stability of tetrazines is often assessed by monitoring the decrease in their characteristic absorbance over time. The following table summarizes general stability trends for different classes of 3,6-disubstituted tetrazines in aqueous buffer.

Tetrazine Substituent TypeGeneral Stability Trend in Aqueous Buffer (pH 7.4, 37°C)Reference
Electron-Donating (e.g., Alkyl, Amino) More stable, with a slower decrease in absorbance over time.[5]
Electron-Withdrawing (e.g., Pyridyl, Pyrimidyl) Less stable, with a rapid decrease in absorbance.[6][7]

Experimental Protocols

Protocol for Assessing Tetrazine Stability in Aqueous Buffer

This protocol is adapted from established methods for evaluating the stability of various 3,6-disubstituted tetrazines.[5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO.

  • Working Solution: Dilute the DMSO stock solution in the desired aqueous buffer (e.g., PBS pH 7.4) to a final concentration where the absorbance is within the linear range of the spectrophotometer. Keep the final DMSO concentration low (e.g., 1%) to minimize its effect on the stability.

  • Incubation: Incubate the working solution at a constant temperature (e.g., 37°C).

  • Absorbance Measurement: At regular time intervals, measure the absorbance of the solution at the λmax of the tetrazine (typically around 515-540 nm).

  • Data Analysis: Plot the percentage of remaining tetrazine (calculated from the absorbance values) against time to determine its half-life and degradation rate.

Protocol for Assessing Tetrazine Stability in Biological Media

This protocol is based on methods used to evaluate tetrazine stability in a more complex biological environment.[3][4]

  • Preparation of Tetrazine Solution: Prepare a stock solution of this compound in sterile DMSO.

  • Incubation in Media: Spike pre-warmed (37°C) cell culture medium (e.g., DMEM) containing 10% FBS with the tetrazine stock solution to the desired final concentration.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the medium.

  • Sample Preparation: To precipitate proteins and stop further degradation, add a cold organic solvent (e.g., acetonitrile) to the aliquot, vortex, and centrifuge to pellet the precipitate.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of remaining tetrazine. A standard curve of the tetrazine in the same medium at t=0 should be prepared for accurate quantification.

Visualizations

Stability_Troubleshooting Troubleshooting Workflow for Tetrazine Instability start Observation: Rapid color loss of tetrazine solution q1 Is the solvent fresh and anhydrous? start->q1 a1_yes Use fresh, high-purity solvent. q1->a1_yes No a1_no Proceed to next check. q1->a1_no Yes q2 Is the solution protected from light? a1_no->q2 a2_yes Store in amber vials or wrap in foil. q2->a2_yes No a2_no Proceed to next check. q2->a2_no Yes q3 Is the pH of the medium neutral? a2_no->q3 a3_yes Buffer the solution to pH ~7.4. q3->a3_yes No a3_no Consider media components. q3->a3_no Yes end Degradation likely due to reactive components in complex media. a3_no->end

Caption: Troubleshooting workflow for tetrazine instability.

Degradation_Pathway General Degradation Pathway of Tetrazines cluster_start Stable Compound cluster_reagents Degradation Initiators cluster_products Degradation Products tetrazine 3,6-Disubstituted-1,2,4,5-tetrazine dihydrotetrazine Dihydrotetrazine Intermediate tetrazine->dihydrotetrazine Nucleophilic Attack nucleophile Nucleophile (e.g., H₂O, R-NH₂, R-SH) n2 Nitrogen Gas (N₂) dihydrotetrazine->n2 Retro-Diels-Alder other_products Other Degradation Products dihydrotetrazine->other_products

Caption: General degradation pathway of tetrazines.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Imaging with 3,6-Bis(diethylamino)-1,2,4,5-tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine in imaging experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes and enhance the signal-to-noise ratio.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during imaging experiments using this compound.

Q1: Why am I observing a low signal or no signal in my imaging experiment?

A1: Low or no signal can be attributed to several factors. Consider the following troubleshooting steps:

  • Reaction Kinetics: this compound possesses electron-donating diethylamino groups, which increases its stability but decreases its reaction rate compared to tetrazines with electron-withdrawing substituents.[1][2] Ensure sufficient reaction time is allowed for the ligation to occur.

  • Reagent Concentration: The inverse electron demand Diels-Alder (IEDDA) reaction is bimolecular, meaning its rate is dependent on the concentration of both the tetrazine and the dienophile (e.g., trans-cyclooctene).[3][4] Verify the concentrations of your reagents and consider increasing them if the signal is weak.

  • Dienophile Reactivity: The choice of dienophile is critical. Highly strained dienophiles like trans-cyclooctene (TCO) and its derivatives exhibit the fastest kinetics.[5][6] Ensure your dienophile is sufficiently reactive and has not degraded.

  • Reagent Stability: While this compound is relatively stable, prolonged exposure to harsh conditions can lead to degradation. Ensure proper storage and handling of both the tetrazine and the dienophile.

  • Imaging Settings: Optimize the acquisition settings on your imaging system, including exposure time, laser power, and detector sensitivity.

Q2: I am experiencing high background noise in my images. What are the potential causes and solutions?

A2: High background noise can obscure your signal and reduce the overall quality of your images. Here are some common causes and solutions:

  • Non-specific Binding: The tetrazine probe may be non-specifically binding to cellular components or surfaces.

    • Solution: Increase the number of washing steps after incubation with the tetrazine probe. Include a blocking step (e.g., with BSA) before adding the probe.

  • Intrinsic Fluorescence: Some of the background may be due to cellular autofluorescence.

    • Solution: Image a control sample that has not been treated with the tetrazine probe to determine the level of autofluorescence. Use spectral imaging and linear unmixing if available on your microscope to separate the specific signal from the autofluorescence.

  • Excess Probe: Incomplete removal of the unbound tetrazine probe will contribute to background fluorescence.

    • Solution: Optimize your washing protocol. Consider using a fluorogenic tetrazine probe that only becomes fluorescent upon reaction with the target, which can significantly reduce background from unbound probes.[7][8]

Q3: How can I improve the stability of my this compound solution?

A3: Proper preparation and storage are key to maintaining the stability of your tetrazine solution.

  • Solvent Choice: Prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF. For aqueous buffers, prepare the solution fresh before each experiment.

  • Storage Conditions: Store stock solutions at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • pH of Aqueous Buffers: The stability of some tetrazines can be pH-dependent. For experiments in aqueous solutions, use a buffer at or near physiological pH (7.2-7.4).

Q4: My reaction seems to be very slow. How can I increase the reaction rate?

A4: As mentioned, the diethylamino groups on this tetrazine result in slower kinetics. To increase the reaction rate:

  • Increase Reagent Concentrations: Doubling the concentration of either the tetrazine or the dienophile will double the reaction rate.

  • Use a More Reactive Dienophile: If possible, switch to a more strained and therefore more reactive dienophile, such as a bicyclo[6.1.0]non-4-ene (sTCO) derivative.[9][10]

  • Temperature: While most biological experiments are conducted at room temperature or 37°C, slightly increasing the temperature can increase the reaction rate. However, ensure that the temperature increase is compatible with your biological sample.

Data Presentation

Table 1: Comparison of Reaction Rates for Different Tetrazine Scaffolds

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReference
3,6-di(pyridin-2-yl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water[3][4]
3,6-diphenyl-s-tetrazinetrans-cyclooctene~3.6Methanol[2]
3,6-di(pyridin-2-yl)-s-tetrazinesTCO~22,000Methanol[6]
3,6-diphenyl-s-tetrazinesTCO~3,100Methanol[10]
This compound trans-cyclooctene Relatively Slow - Inferred from structure-activity relationships [1][2]

Note: The reaction rate for this compound is expected to be slower than that of 3,6-diphenyl-s-tetrazine due to the electron-donating nature of the diethylamino groups.

Experimental Protocols

General Protocol for Live Cell Imaging

This protocol provides a general workflow for labeling live cells using this compound and a trans-cyclooctene (TCO)-modified targeting molecule (e.g., an antibody or small molecule).

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or slide and culture overnight to allow for adherence.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Target Labeling with TCO:

    • Incubate the cells with the TCO-modified targeting molecule in a suitable buffer or media for the recommended time and concentration.

    • Wash the cells three times with PBS to remove any unbound TCO-modified molecule.

  • Tetrazine Labeling:

    • Prepare a fresh solution of this compound in a suitable buffer or media at the desired concentration (typically in the low micromolar range).

    • Incubate the cells with the tetrazine solution. Due to the slower kinetics of this tetrazine, a longer incubation time may be necessary compared to more reactive tetrazines.

    • Wash the cells three to five times with PBS to remove unbound tetrazine.

  • Imaging:

    • Add fresh media or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore conjugated to the tetrazine.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_tco Target Labeling cluster_tetrazine Tetrazine Reaction cluster_imaging Data Acquisition cell_plating Plate Cells cell_wash1 Wash with PBS cell_plating->cell_wash1 tco_incubation Incubate with TCO-modified molecule cell_wash1->tco_incubation tco_wash Wash to remove unbound TCO tco_incubation->tco_wash tetrazine_incubation Incubate with this compound tco_wash->tetrazine_incubation tetrazine_wash Wash to remove unbound tetrazine tetrazine_incubation->tetrazine_wash imaging Fluorescence Imaging tetrazine_wash->imaging

Caption: General experimental workflow for live cell imaging.

troubleshooting_low_signal cluster_solutions Potential Solutions start Low/No Signal Observed kinetics Slow Reaction Kinetics start->kinetics concentration Low Reagent Concentration start->concentration dienophile Inactive Dienophile start->dienophile reagents Reagent Degradation start->reagents imaging_settings Suboptimal Imaging start->imaging_settings increase_time Increase Reaction Time increase_conc Increase Reagent Concentrations check_dienophile Use a More Reactive Dienophile check_reagents Verify Reagent Integrity optimize_imaging Optimize Imaging Settings kinetics->increase_time concentration->increase_conc dienophile->check_dienophile reagents->check_reagents imaging_settings->optimize_imaging

Caption: Troubleshooting guide for low signal intensity.

signaling_pathway tetrazine This compound (Fluorophore Quenched) reaction Inverse Electron Demand Diels-Alder Reaction tetrazine->reaction tco trans-cyclooctene (TCO) on Target Molecule tco->reaction product Stable Dihydropyridazine Product (Fluorophore Released/Activated) reaction->product n2 N₂ Gas (Byproduct) reaction->n2

Caption: Bioorthogonal reaction pathway.

References

Side reactions of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine with biological nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,6-Bis(diethylamino)-1,2,4,5-tetrazine and other substituted tetrazines in biological applications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound, with a focus on potential side reactions with biological nucleophiles.

Issue: Low yield of the desired bioorthogonal conjugation product.

  • Possible Cause: A potential side reaction of the tetrazine with nucleophilic groups present in your biological sample is the Tetrazine-Thiol Exchange (TeTEx) reaction. This is a reversible nucleophilic aromatic substitution (SNAr) reaction that can occur with free thiol groups, such as those in cysteine residues of proteins.[1] While electron-donating groups like the diethylamino substituents on your tetrazine generally increase its stability against nucleophilic attack, this reaction can still occur, especially at higher concentrations of thiols or over extended reaction times.[2]

  • Troubleshooting Steps:

    • Analyze for Side Products: Use RP-HPLC or mass spectrometry to look for the formation of a tetrazine-thiol adduct.

    • Control Reaction Time: Minimize the incubation time to what is necessary for the desired inverse electron demand Diels-Alder (IEDDA) reaction to proceed.

    • pH Adjustment: The TeTEx reaction can be influenced by pH. If your experimental conditions allow, consider performing the reaction at a slightly more acidic pH (e.g., 6.5) to reduce the nucleophilicity of thiol groups.[1]

    • Thiol Scavengers: In acellular experiments, consider the use of a thiol-scavenging reagent if it does not interfere with your primary reaction.

Issue: Unexpected modification of proteins or other biomolecules.

  • Possible Cause: Besides thiols, primary and secondary amines present on biomolecules (e.g., lysine residues, N-termini of proteins) can also act as nucleophiles and potentially react with the tetrazine ring, although this is less common with highly stable tetrazines. Dihydrotetrazine esters, a related class of compounds, are reactive enough to directly form amides with amines.[3] While this compound is more stable, the possibility of slow reactivity with highly accessible and reactive amines should be considered.

  • Troubleshooting Steps:

    • Characterize the Modification: Use techniques like mass spectrometry-based proteomics to identify the site and nature of the unexpected modification.

    • Blocking Agents: If specific amine groups are suspected of reacting, consider using a reversible blocking agent for those sites, provided it does not interfere with the biological activity of your molecule of interest.

    • Optimize Stoichiometry: Use the minimum necessary excess of the tetrazine reagent to reduce the likelihood of off-target reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in biological media?

A1: this compound is expected to have high stability in typical biological media. The electron-donating nature of the diethylamino groups significantly stabilizes the tetrazine ring against nucleophilic attack from water and other endogenous nucleophiles.[2] In general, tetrazines with electron-donating substituents are more stable than those with electron-withdrawing groups.[4][5] For example, one study showed that a tetrazine with electron-donating alkyl groups had over 96% remaining after 10 hours in PBS.[4]

Q2: What are the primary biological nucleophiles that can react with this tetrazine?

A2: The most relevant biological nucleophiles for potential side reactions with substituted tetrazines are thiols (from cysteine residues) and, to a lesser extent, amines (from lysine residues and N-termini).[1] While the diethylamino groups provide considerable stability, highly reactive or accessible nucleophiles could still potentially engage in side reactions over time.

Q3: Can this tetrazine react with thiols, and is the reaction reversible?

A3: Yes, substituted tetrazines can undergo a nucleophilic aromatic substitution reaction with thiols, known as the Tetrazine-Thiol Exchange (TeTEx).[1] This reaction is reported to be reversible.[1] The forward reaction involves the displacement of one of the diethylamino groups by the thiol. The reversibility of this reaction can be exploited in certain applications for the controlled release or exchange of payloads.

Q4: How does pH affect the stability and side reactions of this tetrazine?

A4: The rates of nucleophilic attack on the tetrazine ring can be pH-dependent. For instance, the reactivity of thiol groups is higher at or above their pKa, where they are deprotonated to the more nucleophilic thiolate form. Therefore, conducting reactions at a more neutral or slightly acidic pH can help to minimize thiol-based side reactions.[1]

Quantitative Data Summary

Reaction ParameterValueConditionsReference
TeTEx Reaction Conversion 70%1Tz with 2-(Boc-amino)ethanethiol in PBS (pH 7.4) with acetonitrile co-solvent[1]
TeTEx Second Order Rate Constant (k₂) > 2 M⁻¹s⁻¹Aqueous environments[1]
Stability of an Alkyl-Substituted Tetrazine > 96% remaining10 hours in PBS[4]
Degradation of a Highly Reactive Tetrazine 50%10 minutes in the presence of 20 mM thiols[6]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in the Presence of a Biological Nucleophile

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or acetonitrile).

  • Prepare a solution of the biological nucleophile (e.g., N-acetyl-L-cysteine or a cysteine-containing peptide) in a biologically relevant buffer (e.g., PBS, pH 7.4).

  • Initiate the reaction by adding a known concentration of the tetrazine stock solution to the nucleophile solution. The final concentration of the organic solvent should be kept low (e.g., <5%) to maintain the integrity of the biological molecule.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Monitor the reaction over time by taking aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analyze the aliquots by RP-HPLC, monitoring the disappearance of the tetrazine peak and the appearance of any new peaks corresponding to side products. The tetrazine can be detected by its characteristic color and UV-Vis absorbance.

  • Confirm the identity of any new products using mass spectrometry.

Visual Diagrams

Tetrazine_Thiol_Side_Reaction Tetrazine 3,6-Bis(diethylamino)- 1,2,4,5-tetrazine Intermediate Meisenheimer-like Intermediate Tetrazine->Intermediate + Thiol Thiol Biological Thiol (e.g., Cysteine) Thiol->Intermediate Product Thiol-Tetrazine Adduct Intermediate->Product - Diethylamine LeavingGroup Diethylamine Intermediate->LeavingGroup

Caption: Potential SNAr side reaction of a tetrazine with a biological thiol.

Experimental_Workflow_Stability cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Tz Prepare Tetrazine Stock Solution Mix Mix Tetrazine and Nucleophile Solutions Prep_Tz->Mix Prep_Nuc Prepare Nucleophile Solution in Buffer Prep_Nuc->Mix Incubate Incubate at 37°C Mix->Incubate Aliquot Take Aliquots Over Time Incubate->Aliquot HPLC RP-HPLC Analysis Aliquot->HPLC MS Mass Spectrometry Confirmation HPLC->MS

Caption: Workflow for assessing tetrazine stability with nucleophiles.

References

Adjusting pH for optimal 3,6-Bis(diethylamino)-1,2,4,5-tetrazine reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,6-Bis(diethylamino)-1,2,4,5-tetrazine. This guide provides troubleshooting advice and answers to frequently asked questions regarding pH adjustment for optimal reactivity in inverse electron demand Diels-Alder (iEDDA) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reactions with this compound?

The optimal pH is highly dependent on the dienophile being used. For many common dienophiles, such as trans-cyclooctene (TCO) and norbornene, reactivity is largely independent of pH, and a physiological pH of 7.3-7.5 is recommended as a starting point.[1][2] However, for specific dienophiles like vinylboronic acids (VBAs), the reaction rate increases at a higher pH, typically in the range of 8 to 11.[1][3]

Q2: Why is pH a critical parameter for my tetrazine ligation experiment?

The pH of the reaction medium can influence three key factors:

  • Tetrazine Stability: 1,2,4,5-tetrazines can degrade in aqueous solutions, particularly at basic pH.[1][3] While the electron-donating diethylamino groups on your specified tetrazine confer relatively high stability, prolonged exposure to highly basic conditions should be avoided.

  • Dienophile Reactivity: The reactivity of certain dienophiles is pH-dependent. A key example is vinylboronic acid (VBA), which is in equilibrium with its more reactive boronate anion form at higher pH.[3]

  • Biological Sample Integrity: When working with proteins or other biological molecules, maintaining a pH within their stability range (typically 7.2-8.0) is crucial to prevent denaturation and preserve function.

Q3: How does my choice of dienophile affect the recommended pH?

The dienophile is the primary determinant for pH optimization. The reaction between tetrazines and strained alkenes like TCO or norbornene proceeds via a standard iEDDA pathway that is generally not influenced by pH.[1] In contrast, reactions with dienophiles that have ionizable groups, such as VBAs, will show significant pH dependence.[3]

Troubleshooting Guide

Problem: My reaction is slow or the yield is lower than expected.

  • Solution 1: Verify pH for your specific dienophile. If you are using a TCO or norbornene derivative, a pH of ~7.4 is standard.[4] If using a vinylboronic acid, consider increasing the pH to 8-11 to favor the more reactive boronate anion form.[1][3] Always use a calibrated pH meter to verify your buffer.

  • Solution 2: Check for reactant degradation. Prepare fresh solutions of your tetrazine, as it can degrade over time in aqueous buffers, especially at basic pH.[1] Monitor the characteristic pink-red color of the tetrazine or its absorbance peak (~540 nm) to ensure it has not decomposed before starting the reaction.

  • Solution 3: Increase reactant concentration. The iEDDA reaction is bimolecular, and its rate is dependent on the concentration of both the tetrazine and the dienophile.[5] If working at very low concentrations, reaction times will be significantly longer.

Problem: The color of my tetrazine solution is fading quickly, even before adding the dienophile.

  • Solution 1: Decrease the pH of your buffer. This indicates potential degradation of the tetrazine. Tetrazine stability is generally lower in basic aqueous solutions.[1][3] If your dienophile's reactivity is not adversely affected by lower pH, consider performing the reaction at a neutral or slightly acidic pH.

  • Solution 2: Minimize exposure time. If a high pH is required for dienophile reactivity (e.g., with VBAs), add the tetrazine to the reaction mixture immediately before starting the experiment to minimize the time it spends in the basic buffer.

Problem: I am observing non-specific labeling or side products in my bioconjugation experiment.

  • Solution 1: Evaluate potential side reactions. Tetrazines can potentially react with highly nucleophilic groups on proteins, such as thiols.[6] This is more likely with highly reactive, electron-poor tetrazines, but should be considered.

  • Solution 2: Adjust pH to physiological range. Ensure the pH is maintained at 7.4 to minimize stress on the biological sample and reduce the likelihood of side reactions that can be promoted by extreme pH values.

  • Solution 3: Purify the conjugate. After the reaction, use appropriate chromatography techniques (e.g., size exclusion, affinity chromatography) to separate the desired conjugate from unreacted starting materials and potential side products.

Data Summary

The following tables summarize the impact of pH and dienophile choice on reaction rates and stability.

Table 1: Effect of pH on Second-Order Rate Constants (k₂) for Tetrazine Ligations

TetrazineDienophilepHBuffer Systemk₂ (M⁻¹s⁻¹)Reference
3-phenyl-s-tetrazine(E)-phenylvinylboronic acid850% MeOH / 50% Na₂B₄O₇~1.5[1]
3-phenyl-s-tetrazine(E)-phenylvinylboronic acid1150% MeOH / 50% Na₂B₄O₇~10[1]
3-phenyl-s-tetrazineNorbornene8-1150% MeOH / 50% Na₂B₄O₇Rate independent of pH[1]
3,6-dipyridyl-s-tetrazinetrans-cycloocteneNot specified (aqueous)9:1 Methanol:Water~2000[7][8]
GeneralTCO Derivatives~7.4PBS800 - 30000[5]

Table 2: Stability of Various Tetrazines in Aqueous Buffer

Tetrazine TypeBufferTime (h)% RemainingReference
Dipyridyl-s-tetrazines1:9 DMSO/PBS (pH 7.4)1215-40%[1]
Phenyl tetrazines1:9 DMSO/PBS (pH 7.4)12>75%[1]

Note: this compound, with its electron-donating groups, is expected to have higher stability than the phenyl and dipyridyl tetrazines listed above.

Experimental Protocols

Protocol 1: General Procedure for Tetrazine Ligation with a TCO-labeled Molecule

This protocol is adapted for general use, such as conjugating oYo-Link® Tetrazine with a TCO-labeled protein.[2]

  • Reactant Preparation: Dissolve the TCO-labeled molecule and the this compound in a suitable buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.3.

  • Mixing: Combine the tetrazine with a 2.5-fold molar excess of the TCO-labeled molecule. To maximize reaction efficiency, the reaction should be kept at the highest feasible concentration.[2]

  • Incubation: Incubate the reaction mixture. Options include:

    • 2 hours at 37°C.

    • Overnight at 4°C.

    • For some molecules, reaction times up to 48 hours may be required.[2]

  • Analysis & Purification (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's color/absorbance. Typically, no further purification is required. If necessary, purify the conjugate using a method suitable for your molecule (e.g., size-exclusion chromatography).

Protocol 2: Monitoring Reaction Kinetics via UV-Vis Spectroscopy

This method is used to determine reaction rate constants by observing the decay of the tetrazine's absorbance.[1][3]

  • Buffer Preparation: Prepare a suitable buffer system (e.g., PBS at pH 7.4, or a series of borate buffers for pH 8-11).

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor the decay of the tetrazine absorbance at its λ_max (e.g., ~540 nm).

  • Reaction Initiation: In a cuvette, mix the tetrazine and a stoichiometric excess of the dienophile in the chosen buffer.

  • Data Acquisition: Record the absorbance at fixed time intervals until the signal plateaus, indicating the reaction is complete.

  • Data Analysis: Plot the natural logarithm of the normalized absorbance versus time. The slope of the resulting line can be used to calculate the pseudo-first-order rate constant, which is then divided by the dienophile concentration to obtain the second-order rate constant (k₂).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Follow-up prep_buffer Prepare & Verify pH of Aqueous Buffer prep_reagents Prepare Fresh Stock Solutions of Tetrazine & Dienophile prep_buffer->prep_reagents mix Mix Reactants in Buffer prep_reagents->mix incubate Incubate (e.g., 2h @ 37°C or O/N @ 4°C) mix->incubate monitor Monitor Reaction (e.g., UV-Vis, LC-MS) incubate->monitor purify Purify Conjugate (If Necessary) monitor->purify

Caption: Experimental workflow for a typical tetrazine ligation reaction.

logical_relationship cluster_inputs Input Variables cluster_effects Intermediate Effects cluster_outcome Outcome pH Reaction pH tz_stability Tetrazine Stability pH->tz_stability Higher pH decreases stability dienophile_form Dienophile Form (e.g., VBA vs. Boronate) pH->dienophile_form Higher pH favors reactive boronate dienophile Dienophile Type (e.g., TCO vs. VBA) dienophile->dienophile_form Determines pH dependence outcome Optimal Reaction (High Yield, Low Degradation) tz_stability->outcome dienophile_form->outcome

Caption: Logical relationship between pH, reactants, and reaction outcome.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine and Dipyridyl-tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioorthogonal chemistry, the choice of reagents is paramount to the success of their experiments. The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles is a cornerstone of this field, offering rapid and specific ligation. This guide provides an objective comparison of the reactivity profiles of two distinct tetrazine derivatives: 3,6-Bis(diethylamino)-1,2,4,5-tetrazine, an electron-rich system, and 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (dipyridyl-tetrazine), an electron-deficient analogue.

Executive Summary

This comparison delineates the reactivity of this compound and dipyridyl-tetrazine in the context of iEDDA reactions. Dipyridyl-tetrazine is characterized by its exceptionally high reactivity, driven by the electron-withdrawing nature of its pyridyl substituents. In contrast, this compound, with its electron-donating diethylamino groups, is expected to have a significantly lower reaction rate. While extensive quantitative kinetic data is available for dipyridyl-tetrazine, similar experimental data for this compound is not readily found in the current body of scientific literature. Consequently, this guide presents a comparison based on available experimental data for dipyridyl-tetrazine and the established principles of electronic effects on tetrazine reactivity for this compound. A key trade-off in tetrazine chemistry is also highlighted: the high reactivity of electron-deficient tetrazines like dipyridyl-tetrazine often comes at the cost of reduced stability in aqueous environments.

Reactivity Comparison: Electronic Effects at Play

The reactivity of 1,2,4,5-tetrazines in iEDDA reactions is fundamentally governed by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine (the diene) and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. Substituents on the tetrazine ring play a crucial role in modulating this energy gap.

  • Dipyridyl-tetrazine (Electron-Deficient): The pyridyl groups are strongly electron-withdrawing, which lowers the LUMO energy of the tetrazine ring. This smaller LUMO-HOMO energy gap leads to a significant acceleration of the iEDDA reaction.[1][2]

  • This compound (Electron-Rich): Conversely, the diethylamino groups are electron-donating, which raises the LUMO energy of the tetrazine. This results in a larger LUMO-HOMO energy gap and, consequently, a much slower reaction rate. While specific kinetic data is scarce, the principles of frontier molecular orbital theory predict a substantial decrease in reactivity compared to dipyridyl-tetrazine.[3]

dot

Caption: Electronic effects on iEDDA reaction rates.

Quantitative Reactivity Data

The following table summarizes the second-order rate constants (k₂) for the reaction of dipyridyl-tetrazine with trans-cyclooctene (TCO), a commonly used strained alkene. As noted, no comparable experimental data for this compound was found in the surveyed literature.

Tetrazine DerivativeDienophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazinetrans-cyclooctene (TCO)9:1 MeOH/water252000[4]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineStrained TCO derivativeMeOH2522,000[4]
This compoundTCO--Data not available-

Stability in Aqueous Media

A critical consideration for bioorthogonal reactions is the stability of the reagents in physiological conditions. Electron-deficient tetrazines, while highly reactive, can be susceptible to degradation in aqueous media.

Tetrazine DerivativeConditionsStability
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineAqueous environment (37 °C)Relatively unstable, with significant degradation observed over 12 hours.
This compound-Expected to be more stable due to its electron-rich nature, but experimental data is limited.

Experimental Protocols

Determination of Second-Order Rate Constants by Stopped-Flow UV-Vis Spectroscopy

This method is employed for fast reactions, such as the iEDDA reaction of dipyridyl-tetrazine with TCO.

Workflow:

dot

experimental_workflow prep Prepare Stock Solutions (Tetrazine and Dienophile in DMSO) dilute Dilute Stocks in Buffer (e.g., PBS, pH 7.4) prep->dilute load Load Reactants into Stopped-Flow Syringes dilute->load equilibrate Equilibrate to Temperature (e.g., 37°C) load->equilibrate mix Rapid Mixing of Reactants equilibrate->mix measure Monitor Absorbance Decay (e.g., at ~520 nm for tetrazine) mix->measure analyze Data Analysis (Pseudo-first-order kinetics to determine k₂) measure->analyze

Caption: Stopped-flow kinetics experimental workflow.

Protocol Details:

  • Stock Solution Preparation: Prepare concentrated stock solutions of the tetrazine and dienophile (e.g., TCO) in an organic solvent such as DMSO.

  • Dilution: Dilute the stock solutions in the desired aqueous buffer (e.g., PBS, pH 7.4) to the final reaction concentrations. Typically, one reactant is in excess (pseudo-first-order conditions).

  • Stopped-Flow Instrument Setup: Load the reactant solutions into the separate syringes of a stopped-flow spectrophotometer.

  • Temperature Equilibration: Allow the solutions to equilibrate to the desired temperature (e.g., 25°C or 37°C) within the instrument's sample handling unit.

  • Reaction Initiation and Data Acquisition: The instrument rapidly mixes the two solutions, and the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) is monitored over time.[4]

  • Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.

Stability Assessment

Protocol:

  • Solution Preparation: Prepare a solution of the tetrazine in the relevant biological medium (e.g., PBS or cell culture medium).

  • Incubation: Incubate the solution at a physiological temperature (e.g., 37°C).

  • Monitoring: At various time points, measure the absorbance of the tetrazine at its λ_max (around 520-540 nm).

  • Analysis: Plot the percentage of remaining tetrazine over time to determine its stability profile.

Conclusion

The choice between this compound and dipyridyl-tetrazine for bioorthogonal applications represents a classic trade-off between reactivity and stability. Dipyridyl-tetrazine is a highly reactive reagent suitable for applications where rapid ligation is critical and the experimental timeframe is short. However, its instability in aqueous media may be a limiting factor for longer-term studies.

Conversely, while lacking quantitative experimental data, this compound is predicted to be significantly less reactive but potentially more stable. This could make it a candidate for applications where slower, more controlled ligation is desired, or where extended stability in a biological milieu is a primary concern. Further experimental investigation into the kinetic properties of this compound is warranted to fully elucidate its potential in bioorthogonal chemistry.

References

A Comparative Analysis of Reaction Kinetics: Amino-Substituted vs. Aryl-Substituted Tetrazines in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate bioorthogonal reagents is paramount for the success of in vivo imaging, drug delivery, and diagnostic applications. The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptionally fast kinetics and high specificity. A critical factor in tuning these reaction rates lies in the substitution pattern of the tetrazine core. This guide provides an objective comparison of the reaction rates of amino-substituted versus aryl-substituted tetrazines, supported by experimental data and detailed methodologies.

The reactivity of 1,2,4,5-tetrazines in IEDDA reactions is governed by the energy gap between the lowest unoccupied molecular orbital (LUMO) of the tetrazine (the diene) and the highest occupied molecular orbital (HOMO) of the dienophile.[1] Substituents on the tetrazine ring play a crucial role in modulating this LUMO energy. Electron-withdrawing groups (EWGs) lower the LUMO energy, accelerating the reaction, while electron-donating groups (EDGs) raise the LUMO energy, leading to slower reaction rates.[1][2]

Aryl groups are generally considered electron-withdrawing and thus are expected to increase the reaction rate. Amino groups, being electron-donating, would be predicted to decrease the reaction rate. However, the interplay of electronic and steric effects can lead to more complex outcomes.[3]

Quantitative Comparison of Reaction Rates

The following table summarizes the second-order rate constants (k₂) for the IEDDA reaction of various amino-substituted and aryl-substituted tetrazines with commonly used dienophiles like trans-cyclooctene (TCO) and norbornene (NB). This data allows for a direct comparison of their performance.

Tetrazine SubstituentDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
Aryl-Substituted
3-(p-methoxyphenyl)-6-methylTCO3,300[4]
3-(p-aminophenyl)-6-methylTCO1,800[4]
3,6-di(2-pyridyl)TCO3,300[4]
3-phenyl-6-methylTCO4,400[4]
3-(p-acetylphenyl)-6-methylTCO8,900[4]
3-(p-(methylsulfonyl)phenyl)-6-methylTCO16,000[4]
3-(pyrimidin-5-yl)-6-methylTCO22,000[4]
3,6-di(2-pyridyl)Norbornene0.23[4]
3-phenyl-6-methylNorbornene0.35[4]
3-(p-acetylphenyl)-6-methylNorbornene0.88[4]
3-(p-(methylsulfonyl)phenyl)-6-methylNorbornene2.1[4]
3-(pyrimidin-5-yl)-6-methylNorbornene4.1[4]
Amino-Substituted
3-amino-6-(2-pyridyl)TCOData not available in searched literature
3,6-diaminoTCOData not available in searched literature

Analysis of the Data: The available data strongly indicates that aryl substituents with electron-withdrawing properties significantly enhance the reaction rates of tetrazines with both TCO and norbornene. For instance, replacing a phenyl group with a pyrimidinyl group leads to a five-fold increase in the reaction rate with TCO. Conversely, aryl groups with electron-donating substituents, such as a p-aminophenyl group, result in a slower reaction rate compared to an unsubstituted phenyl group. While specific kinetic data for amino-substituted tetrazines is not as readily available in the reviewed literature, the general principle of EDGs decreasing reactivity suggests they would exhibit slower kinetics compared to their aryl-substituted counterparts.

Experimental Protocols

The determination of second-order rate constants for these rapid reactions is crucial for their quantitative comparison. A commonly employed technique is stopped-flow spectrophotometry.

Protocol for Kinetic Measurements using Stopped-Flow Spectrophotometry:

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare a stock solution of the dienophile (e.g., TCO or norbornene) in the desired reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

    • The final concentrations should be chosen to ensure pseudo-first-order conditions, with the dienophile in at least 10-fold excess.

  • Instrumentation:

    • Utilize a stopped-flow spectrophotometer equipped with a UV-Vis detector. The instrument rapidly mixes the two reactant solutions and monitors the change in absorbance over time.

  • Data Acquisition:

    • The reaction is monitored by following the disappearance of the characteristic absorbance of the tetrazine, typically in the range of 510-550 nm.[5]

    • The change in absorbance is recorded over a time course appropriate for the reaction rate, typically on the millisecond to second timescale.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function: A(t) = A₀ * exp(-k_obs * t) + A_f where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_f is the final absorbance.

    • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the dienophile in excess: k₂ = k_obs / [Dienophile].

    • Measurements are typically performed in triplicate or higher to ensure reproducibility.[6][7]

Visualization of Substituent Effects

The following diagram illustrates the logical relationship between the electronic properties of substituents on the tetrazine ring and the resulting reaction rate in an inverse electron-demand Diels-Alder reaction.

Substituent_Effects cluster_substituent Substituent on Tetrazine Ring cluster_electronic_effect Electronic Effect cluster_reaction_rate IEDDA Reaction Rate Amino Group (EDG) Amino Group (EDG) Increases LUMO Energy Increases LUMO Energy Amino Group (EDG)->Increases LUMO Energy donates electrons Aryl Group (EWG) Aryl Group (EWG) Decreases LUMO Energy Decreases LUMO Energy Aryl Group (EWG)->Decreases LUMO Energy withdraws electrons Slower Reaction Slower Reaction Increases LUMO Energy->Slower Reaction Faster Reaction Faster Reaction Decreases LUMO Energy->Faster Reaction

References

A Head-to-Head Comparison of Tetrazines for In Vivo Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate tetrazine is paramount for the success of in vivo applications ranging from pretargeted imaging to drug delivery. This guide provides an objective comparison of different tetrazine scaffolds, supported by experimental data, to aid in making informed decisions for your research.

The inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, typically a trans-cyclooctene (TCO), has become a cornerstone of in vivo bioorthogonal chemistry due to its exceptionally fast reaction kinetics and high specificity.[1][2] However, the in vivo performance of a tetrazine is not solely dictated by its reaction rate. A delicate balance between reactivity, stability in biological media, and pharmacokinetic properties such as lipophilicity and clearance determines its efficacy.[1] This guide delves into a head-to-head comparison of various tetrazine derivatives to illuminate the key parameters that govern their performance in living systems.

Key Determinants of In Vivo Tetrazine Performance

Successful in vivo application of tetrazines hinges on a multifactorial optimization of their chemical and physical properties. Key parameters include:

  • Reaction Kinetics: The second-order rate constant (k₂) of the IEDDA reaction is a critical factor, especially for time-sensitive applications like PET imaging with short-lived radionuclides.[3] Highly reactive tetrazines are essential for efficient ligation at the low concentrations typically encountered in vivo.[4]

  • In Vivo Stability: Tetrazines must be sufficiently stable in the physiological environment to reach their target before degradation. Stability is often inversely correlated with reactivity, presenting a significant challenge in probe design.[5]

  • Lipophilicity: The lipophilicity of a tetrazine, often expressed as the distribution coefficient (logD), significantly impacts its biodistribution, clearance, and non-specific tissue uptake. Highly lipophilic tetrazines may exhibit rapid clearance from circulation, while more hydrophilic variants can show prolonged circulation times and improved tumor-to-background ratios in imaging studies.[1][6]

  • Net Charge: The overall charge of the tetrazine molecule can influence its pharmacokinetics. Studies have shown that neutral or near-neutral tetrazines may achieve higher tumor accumulation and faster clearance compared to their charged counterparts.[6][7]

Comparative Performance of Tetrazine Scaffolds

The choice of substituents on the tetrazine core profoundly influences its properties. Here, we compare some of the most commonly employed tetrazine scaffolds.

Phenyl-Tetrazines vs. Pyridyl-Tetrazines

Pyridyl-substituted tetrazines are generally considered more reactive than their phenyl-substituted counterparts due to the electron-withdrawing nature of the pyridine ring, which accelerates the IEDDA reaction.[8] However, this increased reactivity can sometimes come at the cost of reduced stability. The choice between these scaffolds often depends on the specific application's requirements for reaction speed versus in vivo half-life.

Alkyl- vs. Aryl-Tetrazines

Aryl-tetrazines are typically more reactive and are more commonly used in in vivo applications. Alkyl tetrazines, while often more stable, generally exhibit slower reaction kinetics.[4] Functionalization of the aryl ring allows for fine-tuning of the tetrazine's electronic properties and overall polarity.[9]

Impact of Substituents on Phenyl-Tetrazines

Systematic studies on substituted 3-(phenyl)-tetrazine cores have revealed that the position and nature of the substituent significantly affect reactivity. For instance, modifications at the 2-position of the phenyl ring can lead to high intrinsic reactivity, although this can be modulated by solvent effects in aqueous environments.[9]

Novel Scaffolds: Triazolyl-Tetrazines

Recently, triazolyl-tetrazines have emerged as a promising scaffold that aims to overcome the classic reactivity-stability trade-off. These compounds can be readily synthesized and have demonstrated a favorable balance of high reactivity and good metabolic stability, making them attractive candidates for in vivo applications.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of tetrazine derivatives from published studies.

Table 1: Reaction Kinetics and Lipophilicity of Various Tetrazine Scaffolds

Tetrazine ScaffoldDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)clogD₇.₄Reference
High Reactivity Group
Pyridyl-Tetrazine (Py-Tz)axial-TCO>10,000Variable[5]
4-Substituted Phenyl-TzaxTCO-PEG₄20,000 - 130,000Variable[9]
5-Substituted Phenyl-TzaxTCO-PEG₄70,000 - 110,000Variable[9]
Triazolyl-Tetrazine (Ta-Tz)axial-TCO10,332Variable[5]
Triazolyl-Tetrazine (Ta-Tz)d-TCO39,406Variable[5]
Moderate Reactivity Group
Phenyl-Tetrazine (Ph-Tz)axial-TCO<2,000Variable[5]
Methyl-Tetrazine (Me-Tz)axial-TCO<2,000Variable[5]
6-Substituted Phenyl-TzaxTCO-PEG₄25,000 - 80,000Variable[9]

Note: Reaction conditions (solvent, temperature) can significantly affect rate constants. Data is presented for comparative purposes. clogD₇.₄ is the calculated logD at pH 7.4.

Table 2: In Vivo Performance of ¹⁸F-Labeled Tetrazines in a Pretargeted Imaging Model

¹⁸F-Labeled TetrazineNet ChargeTumor-to-Muscle Ratio (3h p.i.)Key FindingReference
Dicarboxylic Acid Derivative-1LowerOutperformed by monocarboxylic derivatives[6]
Monocarboxylic Acid Derivative0HigherSuggests a net charge of 0 may be ideal for this application[6]

p.i. = post-injection. The study was conducted in xenograft mice with TCO-modified antibodies pre-targeted to the tumor.[6]

Experimental Protocols

Determination of Second-Order Rate Constants

Method: Stopped-flow spectrophotometry[1][9]

Protocol:

  • Prepare a solution of the tetrazine derivative in the desired solvent (e.g., DPBS for physiological relevance or an organic solvent like acetonitrile).

  • Prepare a solution of the dienophile (e.g., TCO-PEG₄) in the same solvent.

  • The reaction is initiated by rapidly mixing the two solutions in the stopped-flow instrument.

  • The disappearance of the tetrazine chromophore is monitored over time by measuring the change in absorbance at its characteristic wavelength.

  • Pseudo-first-order rate constants are determined by fitting the absorbance decay to a single exponential function under conditions where the dienophile is in large excess.

  • The second-order rate constant is calculated by dividing the pseudo-first-order rate constant by the concentration of the dienophile.

In Vivo Stability Assessment

Method: Radio-thin-layer chromatography (Radio-TLC) of plasma samples[1]

Protocol:

  • Administer the radiolabeled tetrazine derivative to naïve mice.

  • At a predetermined time point (e.g., 30 minutes post-injection), collect blood samples.

  • Separate the plasma from the blood cells by centrifugation.

  • Spot the plasma sample onto a TLC plate.

  • Develop the TLC plate using an appropriate mobile phase to separate the intact radiolabeled tetrazine from its metabolites.

  • Analyze the distribution of radioactivity on the TLC plate using a radio-TLC scanner to quantify the percentage of intact compound.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate a typical pretargeting workflow, the logical relationship between key tetrazine properties, and a simplified signaling pathway for pretargeted imaging.

pretargeting_workflow cluster_pretargeting Pretargeting Phase cluster_imaging Imaging Phase Antibody-TCO\nConjugate Antibody-TCO Conjugate Target Cell Target Cell Antibody-TCO\nConjugate->Target Cell Binding & Accumulation (24-72h) Ligation Ligation Target Cell->Ligation Radiolabeled\nTetrazine Radiolabeled Tetrazine Radiolabeled\nTetrazine->Ligation Bioorthogonal Reaction Imaging Imaging Ligation->Imaging Signal Generation

Caption: Experimental workflow for in vivo pretargeted imaging using tetrazine ligation.

tetrazine_properties cluster_properties Key Tetrazine Properties In Vivo\nPerformance In Vivo Performance Reactivity (k₂) Reactivity (k₂) Reactivity (k₂)->In Vivo\nPerformance Stability Stability Reactivity (k₂)->Stability Inverse Correlation Stability->In Vivo\nPerformance Lipophilicity (logD) Lipophilicity (logD) Lipophilicity (logD)->In Vivo\nPerformance Net Charge Net Charge Net Charge->In Vivo\nPerformance

Caption: Logical relationship of key parameters influencing in vivo tetrazine performance.

signaling_pathway Radiolabeled\nTetrazine Radiolabeled Tetrazine IEDDA Reaction IEDDA Reaction Radiolabeled\nTetrazine->IEDDA Reaction TCO-Modified\nAntibody TCO-Modified Antibody Target Antigen Target Antigen TCO-Modified\nAntibody->Target Antigen Specific Binding TCO-Modified\nAntibody->IEDDA Reaction Stable Ligation\nProduct Stable Ligation Product IEDDA Reaction->Stable Ligation\nProduct PET Signal PET Signal Stable Ligation\nProduct->PET Signal Radionuclide Decay

Caption: Simplified signaling pathway for pretargeted PET imaging via tetrazine ligation.

Conclusion

The selection of a tetrazine for in vivo applications is a multifaceted process that requires careful consideration of the interplay between reactivity, stability, and pharmacokinetic properties. While highly reactive tetrazines are desirable for rapid bioorthogonal ligation, their stability and biodistribution must be co-optimized to ensure successful outcomes. As demonstrated in head-to-head comparisons, factors such as lipophilicity and net charge can be decisive for in vivo performance. The continued development of novel tetrazine scaffolds with improved properties will undoubtedly expand the utility of this powerful bioorthogonal tool in biomedical research and clinical translation.

References

Validating the Bioorthogonality of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity.[1] The reactivity and stability of the tetrazine core are highly tunable through the modification of its substituents at the 3 and 6 positions.[2] This guide will explore the trade-offs between reaction kinetics, stability, and cellular compatibility, providing researchers with the necessary information to select and validate the optimal tetrazine for their specific application.

Performance Comparison of 3,6-Disubstituted Tetrazines

The electronic nature of the substituents on the tetrazine ring dictates the rate of the IEDDA reaction. Electron-withdrawing groups (EWGs) enhance the dienophile's reactivity, leading to faster reaction rates, while electron-donating groups (EDGs) have the opposite effect.[3] However, this increased reactivity often comes at the cost of reduced stability in aqueous environments.[4]

The 3,6-Bis(diethylamino)-1,2,4,5-tetrazine, with its two strongly electron-donating diethylamino groups, is expected to exhibit significantly slower reaction kinetics compared to tetrazines with electron-withdrawing or neutral substituents. Conversely, it is predicted to have enhanced stability in physiological media. This trade-off is a critical consideration in the design of bioorthogonal experiments. For applications requiring long incubation times or in environments with high concentrations of potential nucleophiles, the enhanced stability of an electron-rich tetrazine may be advantageous, even at the expense of a slower reaction rate.

The following tables present a comparative summary of reaction kinetics and stability for a selection of 3,6-disubstituted tetrazines, illustrating the impact of different substituents. This data provides a quantitative context for the expected performance of this compound.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of 3,6-Disubstituted Tetrazines with trans-Cyclooctene (TCO) Derivatives

3,6-SubstituentDienophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
Di-2-pyridylTCO9:1 MeOH:H₂O252000[5]
Di-phenylTCOMeOH253.6[6]
Di-methylTCOPBS (pH 7.4)37210[7]
H, PhenylTCOCH₃CN25Varies with isomer
Di- (p-methoxyphenyl)BCNMeOH251.4[6]
Di- (p-hydroxyphenyl)BCNMeOH250.58[6]

Note: BCN (Bicyclo[6.1.0]nonyne) is another commonly used strained dienophile.

Table 2: Stability of 3,6-Disubstituted Tetrazines in Physiological Media

3,6-SubstituentMediumIncubation Time (h)% Remaining
Di-2-pyridylCell Growth Medium24< 1[4]
Di-alkylFetal Bovine Serum10> 96[8]
Di-arylFetal Bovine Serum10Varies (generally lower than alkyl)
H, PhenylPBS (pH 7.4)14Varies with isomer

Experimental Protocols for Validation

To rigorously validate the bioorthogonality of a chosen tetrazine derivative, a series of key experiments should be performed. The following are detailed protocols for assessing reaction kinetics, stability, and cytotoxicity.

Protocol 1: Determination of Reaction Kinetics via Stopped-Flow Spectrophotometry

This protocol is used to measure the second-order rate constant of the reaction between a tetrazine and a dienophile.

  • Reagent Preparation:

    • Prepare a stock solution of the 3,6-disubstituted tetrazine in an appropriate organic solvent (e.g., DMSO).

    • Prepare a stock solution of the dienophile (e.g., TCO) in the same solvent.

    • Prepare the reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Stopped-Flow Measurement:

    • Dilute the stock solutions of the tetrazine and dienophile in the reaction buffer to their final working concentrations. The dienophile should be in pseudo-first-order excess (typically 10-fold or higher) compared to the tetrazine.

    • Equilibrate the reactant solutions to the desired temperature (e.g., 37°C) in the syringes of a stopped-flow spectrophotometer.

    • Rapidly mix the two solutions and monitor the reaction by following the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time.

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile in excess.

    • Repeat the experiment with varying concentrations of the dienophile to ensure a linear relationship between k_obs and dienophile concentration, confirming a second-order reaction.

Protocol 2: Assessment of Stability in Physiological Media

This protocol evaluates the stability of the tetrazine derivative in a biologically relevant environment.

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine in DMSO.

    • Prepare the test medium (e.g., PBS pH 7.4, or cell culture medium supplemented with 10% fetal bovine serum).

  • Stability Assay:

    • Add the tetrazine stock solution to the pre-warmed (37°C) test medium to a final concentration typically in the micromolar range.

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.

    • Measure the absorbance of the tetrazine at its λ_max.

  • Data Analysis:

    • Calculate the percentage of the tetrazine remaining at each time point relative to the initial absorbance at time 0.

    • Plot the percentage of remaining tetrazine against time to determine its half-life in the medium.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxicity of the tetrazine derivative on a chosen cell line.

  • Cell Culture:

    • Culture the desired cell line (e.g., HeLa, HEK293) in appropriate cell culture medium in a 96-well plate until they reach approximately 80% confluency.

  • Treatment:

    • Prepare a series of dilutions of the tetrazine compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the tetrazine. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the tetrazine) and a positive control for cytotoxicity.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the tetrazine relative to the vehicle control.

    • Plot the cell viability against the logarithm of the tetrazine concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are viable).

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the fundamental relationship between tetrazine structure and its bioorthogonal reactivity.

experimental_workflow_kinetics cluster_prep Reagent Preparation cluster_measurement Stopped-Flow Measurement cluster_analysis Data Analysis Tetrazine_stock Tetrazine Stock (in DMSO) Dilution Dilute Stocks in Buffer Tetrazine_stock->Dilution Dienophile_stock Dienophile Stock (in DMSO) Dienophile_stock->Dilution Buffer Reaction Buffer (PBS, pH 7.4) Buffer->Dilution Equilibration Equilibrate at 37°C Dilution->Equilibration Mixing Rapid Mixing Equilibration->Mixing Absorbance Monitor Absorbance Decrease Mixing->Absorbance Fit_curve Fit to Exponential Decay Absorbance->Fit_curve Calc_kobs Calculate k_obs Fit_curve->Calc_kobs Calc_k2 Calculate k₂ Calc_kobs->Calc_k2

Caption: Workflow for determining tetrazine reaction kinetics.

substituent_effect cluster_tetrazine 3,6-Disubstituted Tetrazine cluster_properties Bioorthogonal Properties Tetrazine Tetrazine Core Substituents Substituents (R₁, R₂) EDG Electron-Donating Groups (e.g., -NR₂, -OR) Substituents->EDG If R₁, R₂ are EWG Electron-Withdrawing Groups (e.g., -pyridyl, -CF₃) Substituents->EWG If R₁, R₂ are Reactivity Reaction Rate (k₂) Stability Stability (t₁/₂) EDG->Reactivity Decreases EDG->Stability Increases EWG->Reactivity Increases EWG->Stability Decreases

Caption: Substituent effects on tetrazine reactivity and stability.

By understanding the fundamental principles of tetrazine chemistry and employing rigorous validation protocols, researchers can confidently select and utilize 3,6-disubstituted tetrazines for a wide range of bioorthogonal applications in chemical biology and drug development. While the specific kinetic parameters for this compound remain to be experimentally determined, the information and protocols provided in this guide offer a solid foundation for its evaluation and comparison with other bioorthogonal reagents.

References

A Comparative Guide to 3,6-Bis(diethylamino)-1,2,4,5-tetrazine and Other Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal ligation strategy is paramount for the success of their experimental designs. This guide provides a detailed comparison of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine, an electron-rich tetrazine, with other commonly used click chemistry reagents. The focus is on the inverse electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of copper-free click chemistry, with comparisons to other major click chemistry classes.

Introduction to Click Chemistry

Coined by Karl Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, high-yielding, and specific, and that proceed under mild, often biological, conditions. These reactions have become indispensable tools for molecular biology, drug discovery, and materials science. The main categories of click chemistry include the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

The IEDDA reaction is a powerful copper-free click chemistry that involves the cycloaddition of an electron-poor diene with an electron-rich dienophile.[1] 1,2,4,5-tetrazines are the most commonly used dienes in this reaction due to their unique electronic properties.[1]

The Role of Substituents on Tetrazine Reactivity and Stability

The reactivity and stability of the tetrazine core can be finely tuned by altering the substituents at the 3 and 6 positions. A fundamental principle is the inverse relationship between reactivity and stability:

  • Electron-withdrawing groups (e.g., pyridyl, phenyl) increase the reactivity of the tetrazine by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it a more potent diene for the IEDDA reaction. However, this increased reactivity often comes at the cost of reduced stability in aqueous media.[2][3]

  • Electron-donating groups (e.g., alkyl, amino) decrease the reactivity of the tetrazine. Conversely, these electron-rich tetrazines exhibit enhanced stability, which can be advantageous for applications requiring long incubation times.[2][3]

Quantitative Comparison of Click Chemistry Reagents

The performance of various click chemistry reagents can be quantitatively compared based on their second-order rate constants, which measure the intrinsic reactivity of a reaction pair, and their stability under physiological conditions.

Reaction Kinetics

The following table summarizes the second-order rate constants for the reaction of various click chemistry reagents with their respective partners. The IEDDA reactions between tetrazines and trans-cyclooctene (TCO) are among the fastest bioorthogonal reactions known.[4]

Diene/ElectrophileDienophile/NucleophileSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Click Chemistry Class
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine Bicyclononyne (BCN)118IEDDA
3,6-Diphenyl-1,2,4,5-tetrazine Bicyclononyne (BCN)3.6IEDDA
3,6-Bis(4-hydroxyphenyl)-1,2,4,5-tetrazine Bicyclononyne (BCN)0.58IEDDA
This compound TCO/BCNNot reported (expected to be low)IEDDA
AzideDibenzocyclooctyne (DBCO)~1SPAAC
AzideTerminal Alkyne (with Cu(I) catalyst)10 - 1000CuAAC

Data compiled from multiple sources.[1][5] Reaction conditions can influence rates.

Stability in Aqueous Media

The stability of the click chemistry reagents, particularly the tetrazine component in IEDDA reactions, is crucial for their application in biological systems. The table below provides a qualitative and quantitative comparison of the stability of various tetrazines.

Tetrazine DerivativeSubstituent TypeStability in Aqueous Buffer (e.g., PBS)
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine Electron-withdrawingLow (susceptible to degradation)
3,6-Diphenyl-1,2,4,5-tetrazine AromaticModerate
3,6-Dimethyl-1,2,4,5-tetrazine Electron-donating (alkyl)High
This compound Electron-donating (amino)Expected to be very high

Information based on general trends reported in the literature.[2][3]

Experimental Protocols

General Protocol for Protein Labeling via IEDDA Reaction

This protocol outlines the general steps for labeling a protein containing a TCO moiety with a tetrazine-functionalized reporter molecule.

  • Reagent Preparation:

    • Dissolve the TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the tetrazine-reporter conjugate (e.g., this compound linked to a fluorophore) in an organic solvent such as DMSO.

  • Labeling Reaction:

    • Add the tetrazine-reporter stock solution to the protein solution. A 5- to 20-fold molar excess of the tetrazine reagent over the protein is typically used. The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the reactivity of the specific tetrazine and may range from a few minutes for highly reactive tetrazines to several hours for more stable ones like this compound. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[6]

  • Purification:

    • Remove the excess, unreacted tetrazine reagent using a desalting column or through dialysis against a suitable buffer.

  • Analysis:

    • Confirm the successful labeling of the protein using techniques such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or UV-Vis spectroscopy (detecting the absorbance of the reporter molecule).

General Protocol for Kinetic Measurement of IEDDA Reactions by UV-Vis Spectroscopy

The kinetics of the IEDDA reaction can be conveniently monitored by observing the disappearance of the tetrazine's visible absorbance band (typically around 520-540 nm).[6]

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Reagent Preparation:

    • Prepare stock solutions of the tetrazine and the dienophile (e.g., TCO) in a suitable solvent (e.g., acetonitrile, methanol, or an aqueous buffer).

    • The reaction is typically run under pseudo-first-order conditions, with the dienophile in large excess (e.g., 10- to 20-fold) over the tetrazine.

  • Kinetic Measurement:

    • Place a solution of the tetrazine in a quartz cuvette and record its initial absorbance spectrum.

    • Initiate the reaction by adding the excess dienophile solution to the cuvette and mix quickly.

    • Immediately start recording the absorbance of the tetrazine at its λmax as a function of time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The slope of this line is the negative of the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k2) by dividing k_obs by the concentration of the dienophile in excess: k2 = k_obs / [Dienophile].

Visualizations

G cluster_0 Preparation cluster_1 Click Reaction cluster_2 Application Molecule_of_Interest Molecule of Interest (Protein, Drug, etc.) Functionalization Functionalization Reaction Molecule_of_Interest->Functionalization Click_Handle Click Handle (e.g., TCO) Click_Handle->Functionalization Functionalized_Molecule Functionalized Molecule Functionalization->Functionalized_Molecule Click_Chemistry Bioorthogonal Click Reaction Functionalized_Molecule->Click_Chemistry Reporter_Molecule Reporter with Complementary Handle (e.g., Tetrazine-Fluorophore) Reporter_Molecule->Click_Chemistry Labeled_Molecule Labeled Molecule Click_Chemistry->Labeled_Molecule Analysis Analysis / Application (Imaging, Drug Delivery, etc.) Labeled_Molecule->Analysis G Substituent Substituent on Tetrazine Ring EDG Electron-Donating Groups (e.g., -NEt₂, -CH₃) Substituent->EDG EWG Electron-Withdrawing Groups (e.g., Pyridyl, Phenyl) Substituent->EWG Reactivity Reactivity in IEDDA EDG->Reactivity Decreases Stability Stability in Aqueous Media EDG->Stability Increases EWG->Reactivity Increases EWG->Stability Decreases

References

Kinetic Analysis of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine with Various Dienophiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Kinetic Data

The rate of the iEDDA reaction is highly dependent on the electronic properties of the substituents at the 3 and 6 positions of the tetrazine ring. Electron-withdrawing groups (EWGs) accelerate the reaction by lowering the LUMO energy of the tetrazine, while electron-donating groups (EDGs) have the opposite effect. The following tables summarize the second-order rate constants for the reaction of various 3,6-disubstituted-1,2,4,5-tetrazines with commonly used dienophiles.

Table 1: Reaction of 3,6-Disubstituted-1,2,4,5-tetrazines with Bicyclo[6.1.0]nonyne (BCN)

3,6-SubstituentSubstituent TypeSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Solvent
Di(pyridin-2-yl)EWG118[1]Methanol
Bis(4-(trifluoromethyl)phenyl)EWG10[1]Methanol
DiphenylNeutral3.6[1]Methanol
Bis(4-methoxyphenyl)EDG1.4[1]Methanol
Bis(4-hydroxyphenyl)EDG0.58[1]Methanol

Table 2: Reaction of 3,6-Disubstituted-1,2,4,5-tetrazines with trans-Cyclooctene (TCO) Derivatives

3,6-SubstituentDienophileSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Solvent
Di(pyridin-2-yl)Strained TCO22,000[2]Methanol
Di(pyridin-2-yl)TCO2000[3]9:1 Methanol:Water
DiphenylStrained TCO3100[2]Methanol
DiphenylTCO19.1[2]Methanol

Based on the trends observed in the tables, 3,6-bis(diethylamino)-1,2,4,5-tetrazine, with its strong electron-donating diethylamino groups, is expected to exhibit a significantly slower reaction rate compared to the diphenyl and especially the dipyridyl substituted tetrazines.

Experimental Protocols

The following is a generalized protocol for determining the second-order rate constants of tetrazine-dienophile reactions using UV-Vis spectroscopy, based on commonly reported methods.[4][5]

Objective: To determine the second-order rate constant (k₂) for the reaction between a 3,6-disubstituted-1,2,4,5-tetrazine and a dienophile.

Materials:

  • 3,6-disubstituted-1,2,4,5-tetrazine

  • Dienophile (e.g., TCO, BCN, norbornene)

  • Anhydrous solvent (e.g., methanol, acetonitrile, PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Micropipettes

  • Volumetric flasks

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the tetrazine in the chosen solvent at a known concentration (e.g., 1 mM).

    • Prepare several stock solutions of the dienophile in the same solvent at various concentrations that will be in large excess (at least 10-fold) compared to the final tetrazine concentration (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically in the range of 520-540 nm).

    • Equilibrate the tetrazine and dienophile solutions to the desired reaction temperature (e.g., 25 °C or 37 °C).

    • In a quartz cuvette, mix the tetrazine solution with one of the dienophile solutions to achieve the desired final concentrations (e.g., 50 µM tetrazine and 500 µM dienophile).

    • Immediately start recording the absorbance at the chosen wavelength over time until the reaction is complete (i.e., the absorbance of the tetrazine has disappeared).

    • Repeat the measurement for each concentration of the dienophile.

  • Data Analysis:

    • Under pseudo-first-order conditions (dienophile in large excess), the reaction rate can be described by the equation: ln([Tz]₀/[Tz]t) = k_obs * t, where [Tz]₀ is the initial concentration of the tetrazine, [Tz]t is the concentration at time t, and k_obs is the observed pseudo-first-order rate constant.

    • Plot ln(Absorbance) versus time for each dienophile concentration. The slope of the resulting linear fit will be -k_obs.

    • Plot the calculated k_obs values against the corresponding concentrations of the dienophile.

    • The slope of this second linear plot will be the second-order rate constant (k₂).

Visualizations

The following diagrams illustrate the key concepts and workflows involved in the kinetic analysis of tetrazine-dienophile reactions.

Reaction_Mechanism Inverse Electron-Demand Diels-Alder Reaction Tetrazine 3,6-Disubstituted-1,2,4,5-tetrazine (Diene) TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState Dienophile Dienophile (e.g., TCO, BCN) Dienophile->TransitionState Cycloadduct Unstable Cycloadduct TransitionState->Cycloadduct Dihydropyridazine Dihydropyridazine Product Cycloadduct->Dihydropyridazine Nitrogen N₂ Gas Cycloadduct->Nitrogen Retro-Diels-Alder

Caption: General mechanism of the inverse electron-demand Diels-Alder reaction.

Experimental_Workflow Kinetic Analysis Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Tetrazine Prepare Tetrazine Stock Solution Mix Mix Reactants in Cuvette Prep_Tetrazine->Mix Prep_Dienophile Prepare Dienophile Stock Solutions (Multiple Concentrations) Prep_Dienophile->Mix Monitor Monitor Absorbance vs. Time (UV-Vis) Mix->Monitor Plot1 Plot ln(Abs) vs. Time (Determine k_obs) Monitor->Plot1 Plot2 Plot k_obs vs. [Dienophile] (Determine k₂) Plot1->Plot2 Result Second-Order Rate Constant (k₂) Plot2->Result Substituent_Effects Effect of Substituents on Reaction Rate Tetrazine Tetrazine Core Rate_Increase Increased Reaction Rate (k₂) Tetrazine->Rate_Increase with EWG Rate_Decrease Decreased Reaction Rate (k₂) Tetrazine->Rate_Decrease with EDG EWG Electron-Withdrawing Group (EWG) (e.g., -pyridyl, -CF₃) EWG->Tetrazine EDG Electron-Donating Group (EDG) (e.g., -OCH₃, -NEt₂) EDG->Tetrazine

References

A Comparative Guide to the Stability of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry, enabling the selective labeling and conjugation of biomolecules in complex biological systems. The stability of the tetrazine probe is a critical parameter that dictates its utility, influencing the efficiency and reliability of conjugation. This guide provides an objective comparison of the stability of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine (BDAT) conjugates against other commonly used tetrazine alternatives, supported by experimental data and detailed protocols.

The structure and reactivity of tetrazines are profoundly influenced by the substituents at the 3- and 6-positions of the aromatic ring. A general principle is that electron-donating groups (EDGs), such as the diethylamino groups in BDAT, tend to increase the stability of the tetrazine ring but decrease its reaction rate with dienophiles.[1] Conversely, electron-withdrawing groups (EWGs) enhance reactivity but often compromise stability, particularly in aqueous physiological environments.[2][3] This guide focuses on evaluating this trade-off to inform the selection of the most appropriate tetrazine probe for a given bioorthogonal application.

Data Presentation: Comparative Stability and Reactivity

Tetrazine DerivativeSubstituent TypeStability (% Remaining after >10h)Reactivity (k₂, M⁻¹s⁻¹) with TCO*Key Characteristics
3,6-Dialkyl- (BDAT Proxy) Electron-Donating>96% in FBS @ 37°C after 10h[1]~210[1]High stability, moderate reactivity. Ideal for long-term in vivo experiments.
3,6-Di-H- Neutral<13% in DMEM @ 37°C after 48h[4]26,000 - 30,000[1]Excellent reactivity but lower stability. Suited for rapid labeling applications.
3,6-Dimethyl- (Me-Tz) Electron-Donating>92% in DMEM @ 37°C after 12h[4]-High stability, similar to other alkyl-substituted tetrazines.
3,6-Diphenyl- (Ph-Tz) Weakly Withdrawing>75% in DMSO/PBS @ 37°C after 12h[5]-Moderate stability and reactivity. A common benchmark.
3,6-Di(pyridin-2-yl)- (Py-Tz) Electron-Withdrawing15-40% in DMSO/PBS @ 37°C after 12h[5]; <13% in DMEM after 48h[4]-Very high reactivity, but poor stability in physiological media.[2]
3-(1,2,3-triazol-4-yl)-6-phenyl- (Triazolyl-Tz) Mixed>92% in DMEM @ 37°C after 12h; >63% after 48h[4]~10,332[4]Offers a superior balance of high stability and fast reaction kinetics.[4]

*TCO: trans-cyclooctene. Reaction rates are highly dependent on the specific dienophile and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of tetrazine conjugate stability. The following are standard protocols for key experiments.

1. Tetrazine Stability Assay in Physiological Buffer

This protocol measures the degradation of a tetrazine conjugate over time in a buffered aqueous solution.

  • Materials:

    • Tetrazine conjugate stock solution (e.g., 10 mM in DMSO).

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • 96-well clear, flat-bottomed microplate.

    • Microplate reader capable of measuring absorbance at the tetrazine's λmax (typically 515-540 nm).

    • Incubator set to 37°C.

  • Procedure:

    • Prepare a working solution of the tetrazine conjugate by diluting the DMSO stock into PBS (pH 7.4) to a final concentration of 0.2 mM. Ensure the final DMSO concentration is low (e.g., 1%) to minimize solvent effects.[1]

    • Pipette the working solution into at least three wells of the 96-well plate.

    • Use PBS with the same final DMSO concentration as a blank.

    • Immediately measure the initial absorbance (A₀) at the tetrazine's characteristic wavelength.

    • Incubate the plate at 37°C.[1]

    • At regular intervals (e.g., every hour for 14 hours), measure the absorbance (Aₜ) of the samples.[1]

    • Calculate the percentage of tetrazine remaining at each time point using the formula: % Remaining = (Aₜ / A₀) * 100.

    • The experiment can be adapted to use other relevant media, such as Fetal Bovine Serum (FBS), to assess stability in a more complex biological environment.[1][4]

2. Reaction Kinetics Assay (Pseudo-First-Order Conditions)

This protocol determines the second-order rate constant (k₂) for the reaction between a tetrazine and a dienophile.

  • Materials:

    • Tetrazine conjugate and dienophile (e.g., TCO) stock solutions.

    • Reaction buffer (e.g., PBS, pH 7.4).

    • Stopped-flow spectrophotometer or a standard UV-Vis spectrophotometer.

    • Quartz cuvettes.

  • Procedure:

    • Prepare separate solutions of the tetrazine and the dienophile in the reaction buffer at 37°C.

    • To ensure pseudo-first-order conditions, the dienophile should be in significant excess (e.g., 10-20 fold) over the tetrazine.

    • For a stopped-flow measurement, load the two reactant solutions into separate syringes. Rapidly mix the solutions and monitor the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.[1]

    • For a manual measurement, mix the solutions in a cuvette and immediately begin recording the absorbance at fixed intervals.

    • The observed rate constant (kₒbs) is determined by fitting the absorbance decay curve to a single-exponential function.

    • Repeat the experiment with several different concentrations of the excess dienophile.

    • The second-order rate constant (k₂) is determined from the slope of a plot of kₒbs versus the concentration of the dienophile.[6]

Mandatory Visualizations

The following diagrams illustrate the core chemical reaction and a typical experimental workflow.

IEDDA_Pathway cluster_reaction Inverse Electron-Demand Diels-Alder Reaction Tetrazine Tetrazine (Diene) Adduct [4+2] Cycloaddition Adduct Tetrazine->Adduct + Dienophile Dienophile Dienophile (e.g., TCO) Product Dihydropyridazine Product Adduct->Product Retro [4+2] (fast) N2 Nitrogen (N₂) Product->N2 - N₂ Stability_Workflow cluster_workflow Experimental Workflow: Tetrazine Stability Assay A 1. Prepare Reagents - Tetrazine Solution (0.2 mM) - Buffer (PBS, pH 7.4) B 2. Aliquot to 96-Well Plate (Triplicate Samples + Blank) A->B C 3. Initial Absorbance Reading (Measure A₀ at λmax) B->C D 4. Incubate at 37°C C->D E 5. Monitor Absorbance (Measure Aₜ at time intervals) D->E F 6. Data Analysis Calculate % Remaining vs. Time E->F

References

Safety Operating Guide

Proper Disposal of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine, a compound often utilized in bioconjugation and click chemistry applications. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a dust mask or a respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In case of exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Inhalation: Move the person to fresh air and ensure they are in a position comfortable for breathing.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

Seek medical attention if any symptoms persist after exposure.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Label the container with the full chemical name: "Waste this compound" and any appropriate hazard warnings (e.g., "Irritant").

2. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Potential Decomposition and Incompatibilities

While specific data for this compound is limited, studies on other tetrazine derivatives indicate that thermal decomposition can occur, often with the elimination of nitrogen gas (N2). For some high-energy tetrazine compounds, decomposition can also produce toxic gases such as cyanogen (C2N2) and hydrogen cyanide (HCN). Although less likely with the diethylamino-substituted version under standard laboratory conditions, it is prudent to avoid exposing the compound to high heat or strong oxidizing agents.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding disposal parameters is not available. The following table provides a general framework for the type of information that would be pertinent, based on common laboratory chemical waste guidelines.

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteGeneral Laboratory Safety Protocols
Recommended Container Tightly sealed, chemically resistant containerGeneral Laboratory Safety Protocols
Incompatible Substances Strong oxidizing agentsInferred from similar compounds
Storage Conditions for Waste Cool, dry, well-ventilated area away from incompatible materialsGeneral Laboratory Safety Protocols

Experimental Protocols for Neutralization (General Guidance)

In the absence of a validated neutralization protocol for this compound, chemical treatment to render it non-hazardous in a laboratory setting is not recommended . The decomposition products may be unknown and potentially more hazardous. The safest and most compliant method of disposal is through a certified hazardous waste management service.

Disposal Decision-Making Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Handling Waste This compound WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->WearPPE SmallSpill Is there a small spill? WearPPE->SmallSpill CollectWaste Collect waste in a labeled hazardous waste container SmallSpill->CollectWaste No CleanSpill Clean spill using appropriate materials and procedures SmallSpill->CleanSpill Yes StoreWaste Store waste container in a designated, safe location CollectWaste->StoreWaste DisposeCleaningWaste Place cleaning materials in hazardous waste container CleanSpill->DisposeCleaningWaste DisposeCleaningWaste->CollectWaste ContactEHS Contact Environmental Health & Safety (EHS) for pickup and disposal StoreWaste->ContactEHS End End of Disposal Process ContactEHS->End

Caption: Decision workflow for safe disposal.

References

Personal protective equipment for handling 3,6-Bis(diethylamino)-1,2,4,5-tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Hazard Assessment

Given the lack of specific data, a conservative approach to safety is mandatory. Based on the hazard classifications of other tetrazine derivatives, researchers should assume this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

Assumed Potential Hazards:

  • Acute Oral Toxicity

  • Skin Irritation

  • Serious Eye Irritation

  • Specific Target Organ Toxicity (Respiratory System)

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table outlines the recommended PPE for handling 3,6-Bis(diethylamino)-1,2,4,5-tetrazine.

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Prevents skin contact. Check for breakthrough times if available for similar compounds.
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.Protects eyes from dust particles and splashes.
Skin and Body Protection A flame-retardant lab coat. Consider chemical-resistant aprons and sleeves for larger quantities.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used.Minimizes inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If the compound is a solid, weigh it carefully to avoid generating dust.

  • Solution Preparation: Add the solid to the solvent slowly. If the process is exothermic, ensure the container is appropriately cooled.

  • Post-Handling: After handling, wipe down the work area in the fume hood. Remove PPE carefully to avoid cross-contamination.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper) should be collected in a dedicated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Experimental Workflow for Handling a Research Chemical of Unknown Toxicity

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review available safety data (assume hazardous if none) prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Prepare work area in a chemical fume hood prep_ppe->prep_hood handle_weigh Weigh compound carefully to minimize dust prep_hood->handle_weigh Begin Experiment handle_transfer Transfer to reaction vessel or for solution prep handle_weigh->handle_transfer cleanup_decon Decontaminate work surfaces handle_transfer->cleanup_decon Complete Experiment cleanup_waste Collect all waste in labeled hazardous waste containers cleanup_decon->cleanup_waste cleanup_ppe Remove PPE carefully cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: General workflow for safely handling a research chemical with unknown hazards.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.